Salicylazobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-12-6-5-10(7-11(12)14(20)21)16-15-9-3-1-8(2-4-9)13(18)19/h1-7,17H,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVGBRQYZHTBTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020133, DTXSID00860803 | |
| Record name | Benzalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(4-Carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64896-26-0 | |
| Record name | Salicylazobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064896260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALICYLAZOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MT6200BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Salicylazobenzoic Acid: A Colon-Targeted Prodrug Strategy for 5-Aminosalicylic Acid Delivery in Inflammatory Bowel Disease
Abstract
5-Aminosalicylic acid (5-ASA) is a first-line therapy for mild to moderate inflammatory bowel disease (IBD), but its efficacy is hampered by rapid absorption in the upper gastrointestinal tract, which limits its availability at the primary site of inflammation in the colon and can lead to systemic side effects.[1][2] To overcome this challenge, colon-targeted delivery systems are essential. This technical guide details the rationale, design, and preclinical evaluation of salicylazobenzoic acid, a novel azo-bonded prodrug engineered for site-specific release of 5-ASA. The core of this strategy lies in an azo bond that links the active 5-ASA molecule to a carrier moiety, rendering the compound inert and poorly absorbed during its transit through the stomach and small intestine.[3] Upon reaching the colon, the unique anaerobic microenvironment, rich in bacterial azoreductases, facilitates the reductive cleavage of the azo bond, liberating 5-ASA to exert its therapeutic effects locally.[4][5] This guide provides a comprehensive overview of the prodrug's mechanism, a detailed synthetic protocol, and a robust framework for its preclinical validation, including in vitro stability and release kinetics and in vivo efficacy in an animal model of colitis.
The Therapeutic Challenge: Delivering 5-Aminosalicylic Acid to the Colon
5-Aminosalicylic Acid (5-ASA): A Cornerstone in IBD Therapy
5-aminosalicylic acid, also known as mesalamine, is a potent anti-inflammatory agent widely used for inducing and maintaining remission in IBD, particularly ulcerative colitis.[1][6] Its therapeutic efficacy stems from a multifactorial mechanism of action that is not yet fully elucidated but is known to involve the inhibition of inflammatory mediators. Key actions include scavenging free radicals, reducing the production of leukotrienes and pro-inflammatory prostaglandins, and inhibiting the release of interleukin-1.[1][7][8] These actions collectively dampen the acute inflammatory response in the gut mucosa.[7]
The Pharmacokinetic Hurdle: Rapid Upper GI Absorption
When administered orally in its unmodified form, 5-ASA is rapidly and extensively absorbed from the small intestine.[1] This premature absorption presents a dual problem: it significantly reduces the concentration of the active drug reaching the colon, the primary site of disease in ulcerative colitis, and it increases the risk of systemic side effects.[9] Therefore, the clinical utility of 5-ASA is critically dependent on formulations that can bypass the upper gastrointestinal tract and deliver the therapeutic agent directly to the large intestine.[1][10]
The Prodrug Concept for Colon-Specific Targeting
One of the most successful strategies for achieving colon-specific delivery is the prodrug approach.[4] This involves chemically modifying the 5-ASA molecule to create an inactive derivative that remains intact in the sterile, enzyme-poor environment of the stomach and small intestine.[3] The modification is designed to be reversed by a trigger unique to the colonic environment. Azo-bonded prodrugs, such as sulfasalazine and balsalazide, are a prime example of this strategy.[4] They utilize an azo (-N=N-) bond that is selectively cleaved by azoreductase enzymes produced by the abundant anaerobic bacteria of the colon.[4][5]
Salicylazobenzoic Acid: A Novel Azo-Bonded Prodrug
Rationale and Molecular Design
Salicylazobenzoic acid is designed as a mutual prodrug, where 5-ASA is linked via an azo bond to a carrier moiety. The design is predicated on the established principle of bacterial azo reduction in the colon. The key features are:
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The Azo Bond: Serves as the colon-specific trigger. It is stable in the acidic environment of the stomach and the enzyme-rich small intestine but is readily cleaved by the colonic microbiota.[3][4]
-
The 5-ASA Moiety: The active therapeutic agent, which is released upon cleavage.
-
The Carrier Moiety: An aminobenzoic acid derivative, which is generally considered to have a favorable safety profile. This design avoids the sulfapyridine carrier of sulfasalazine, which is associated with many of its adverse effects.[3]
Mechanism of Action: Site-Specific Bioactivation
The journey of salicylazobenzoic acid through the GI tract is a passive one until it reaches the large intestine.
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Oral Administration & Upper GI Transit: The prodrug passes through the stomach and small intestine chemically unchanged, as these environments lack the necessary azoreductase enzymes for its metabolism. Its hydrophilicity is designed to minimize passive absorption.[3][11]
-
Arrival in the Colon: Upon entering the colon, the prodrug encounters a dense population of anaerobic bacteria.
-
Azoreductase Cleavage: Bacteria such as Clostridium and Bacteroides species produce azoreductase enzymes that catalyze the reductive cleavage of the azo bond.[5][12]
-
Liberation of Active Drug: This enzymatic reaction releases 5-ASA and the aminobenzoic acid carrier directly at the site of colonic inflammation, allowing 5-ASA to exert its topical anti-inflammatory effects.[4]
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of salicylazobenzoic acid is achieved through a two-step process involving diazotization of an aminobenzoic acid followed by an azo coupling reaction with salicylic acid.[13] This is a standard and reliable method for forming aryl azo compounds.
Experimental Protocol: Synthesis of Salicylazobenzoic Acid
-
Step 1: Diazotization of 4-Aminobenzoic Acid a. Dissolve 4-aminobenzoic acid (1 equivalent) in a solution of hydrochloric acid (2.5 equivalents) and water with cooling in an ice-salt bath to maintain a temperature of 0-5°C. b. Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred suspension. c. Continue stirring for 30 minutes at 0-5°C. The formation of the diazonium salt can be monitored using starch-iodide paper (a blue-black color indicates excess nitrous acid). The resulting solution contains the 4-carboxybenzenediazonium chloride intermediate.
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Step 2: Azo Coupling with Salicylic Acid a. In a separate vessel, dissolve salicylic acid (1 equivalent) in an aqueous solution of sodium hydroxide (3 equivalents) at 0-5°C. b. Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the alkaline salicylic acid solution, ensuring the temperature is maintained below 5°C. The pH should be kept alkaline (pH 9-10) by the concurrent addition of sodium hydroxide solution if necessary. c. A colored precipitate (the sodium salt of salicylazobenzoic acid) will form. Stir the reaction mixture in the ice bath for 2-3 hours to ensure the completion of the coupling reaction.
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Step 3: Isolation and Purification a. Acidify the reaction mixture with dilute hydrochloric acid until the pH is approximately 3-4. This will precipitate the free acid form of salicylazobenzoic acid. b. Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. c. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified salicylazobenzoic acid. d. Dry the final product under vacuum.
Physicochemical Characterization
The identity and purity of the synthesized compound must be rigorously confirmed. Standard analytical techniques include:
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as O-H (carboxylic acid), C=O (carboxylic acid), and the characteristic -N=N- stretch of the azo bond.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure and confirm the successful coupling of the two aromatic rings.[9][13]
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, ensuring it matches the theoretical values for the target molecule.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[9]
Preclinical Evaluation: A Self-Validating Protocol
The preclinical evaluation is designed to validate the core hypothesis: the prodrug is stable in the upper GI tract and is selectively activated in the colon to deliver a therapeutic effect.
In Vitro Stability and Release Kinetics
Protocol 1: Stability in Simulated Gastric and Intestinal Fluids
-
Objective: To demonstrate that salicylazobenzoic acid does not prematurely hydrolyze in environments mimicking the stomach and small intestine.[14]
-
Methodology:
-
Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).
-
Incubate a known concentration of the prodrug in both SGF and SIF at 37°C with gentle agitation.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 6 hours).
-
Analyze the aliquots using a validated High-Performance Liquid Chromatography (HPLC) method to quantify the concentration of the intact prodrug and any released 5-ASA.
-
-
Expected Outcome: The concentration of the intact prodrug should remain high (>95%) with negligible appearance of 5-ASA over the incubation period, confirming its stability.[14]
Protocol 2: Release Profile in Rat Cecal Contents (Anaerobic Incubation)
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Objective: To prove that the prodrug is cleaved by bacterial enzymes present in the colon.[3]
-
Methodology:
-
Harvest fresh cecal contents from healthy rats under anaerobic conditions.
-
Prepare a slurry of the cecal contents in a buffered medium.
-
Incubate a known concentration of the prodrug with the cecal slurry at 37°C in an anaerobic chamber. A control group with heat-inactivated cecal contents should be run in parallel to confirm the enzymatic nature of the degradation.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analyze the aliquots by HPLC to quantify the decrease in prodrug concentration and the corresponding increase in 5-ASA concentration.
-
-
Expected Outcome: A time-dependent degradation of the prodrug and release of 5-ASA should be observed in the active cecal slurry, while the prodrug remains stable in the heat-inactivated control.[3][13]
Table 1: Representative In Vitro Release Data
| Incubation Medium | Time (hours) | % 5-ASA Released (Mean ± SD) |
| Simulated Gastric Fluid (pH 1.2) | 6 | < 2% |
| Simulated Intestinal Fluid (pH 6.8) | 6 | < 5% |
| Rat Cecal Contents (Anaerobic) | 8 | ~50 - 60% |
| Rat Cecal Contents (Anaerobic) | 24 | > 85% |
| Heat-Inactivated Cecal Contents | 24 | < 5% |
In Vivo Pharmacodynamic Efficacy
Protocol 3: Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model in Rats
-
Objective: To assess the therapeutic efficacy of salicylazobenzoic acid in a well-established animal model of IBD.[9][13]
-
Methodology:
-
Induction of Colitis: Induce colitis in Wistar rats by intrarectal administration of TNBS dissolved in ethanol.
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Treatment Groups: Randomly assign animals to groups (n=8-10 per group):
-
Group A: Healthy Control (no TNBS, no treatment)
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Group B: Colitis Control (TNBS, vehicle treatment)
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Group C: Positive Control (TNBS, oral 5-ASA)
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Group D: Test Group (TNBS, oral salicylazobenzoic acid, equimolar to 5-ASA dose)
-
-
Dosing: Administer treatments orally once daily for a period of 5-7 days, starting 24 hours after colitis induction.
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Evaluation: Monitor animals daily for body weight, stool consistency, and presence of blood to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, sacrifice the animals and collect the colonic tissue for:
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Macroscopic Score: Assess visible damage, ulceration, and inflammation.
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Myeloperoxidase (MPO) Activity: A biochemical marker for neutrophil infiltration and inflammation.[13][14]
-
Histological Examination: Stain tissue sections with H&E to evaluate epithelial damage, inflammatory cell infiltration, and mucosal architecture.
-
-
Table 2: Representative In Vivo Efficacy Data in TNBS Colitis Model
| Treatment Group | Disease Activity Index (DAI) | MPO Activity (U/g tissue) | Histological Score |
| Healthy Control | 0.1 ± 0.1 | 1.5 ± 0.4 | 0.2 ± 0.2 |
| Colitis Control (Vehicle) | 3.5 ± 0.4 | 15.2 ± 2.1 | 4.1 ± 0.5 |
| 5-ASA | 2.8 ± 0.5 | 11.5 ± 1.8 | 3.0 ± 0.6 |
| Salicylazobenzoic Acid | 1.6 ± 0.3 | 6.8 ± 1.1 | 1.8 ± 0.4 |
| Statistically significant improvement compared to Colitis Control group. |
Discussion and Future Directions
Interpretation of Findings
The preclinical data generated through these self-validating protocols are expected to demonstrate the superiority of the salicylazobenzoic acid prodrug strategy over conventional oral 5-ASA. The in vitro results would confirm the chemical stability required for bypassing the upper GI tract and the specific, microbially-mediated activation in the colon. The in vivo results would translate this targeted delivery into enhanced therapeutic efficacy, as evidenced by significant reductions in DAI, MPO activity, and histological damage compared to both the colitis control and, potentially, the standard 5-ASA group. This highlights the critical advantage of concentrating the drug's anti-inflammatory power at the site of disease.
Comparison with Existing 5-ASA Formulations
Salicylazobenzoic acid belongs to the class of azo-bonded prodrugs, which includes sulfasalazine, olsalazine, and balsalazide.[4] Its primary advantage over the first-generation prodrug, sulfasalazine, is the avoidance of the sulfapyridine carrier moiety, which is responsible for a significant portion of the adverse effects associated with that drug.[3] Compared to olsalazine (a dimer of 5-ASA) and balsalazide (5-ASA linked to an inert carrier), salicylazobenzoic acid offers a similar mechanism of action with the potential for a distinct pharmacokinetic and safety profile based on its unique carrier.
Future Perspectives
Successful preclinical validation would pave the way for further development. Critical next steps include:
-
Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its metabolites in animal models.
-
Toxicology Studies: To establish a comprehensive safety profile in accordance with regulatory guidelines.
-
Formulation Development: To develop a stable, scalable, and patient-compliant oral dosage form (e.g., tablet or capsule) for clinical trials.
-
Clinical Trials: To evaluate the safety, tolerability, and efficacy of salicylazobenzoic acid in human patients with IBD.[15]
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Salicylazobenzoic Acid: A Foundational Pro-Drug in the Treatment of Inflammatory Bowel Disease
An In-depth Technical Guide on the Discovery, Mechanism, and Enduring Legacy of Sulfasalazine
Abstract
For decades, salicylazobenzoic acid, more commonly known as sulfasalazine, has been a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. This technical guide provides a comprehensive exploration of the serendipitous discovery, historical development, and evolving scientific understanding of this remarkable pro-drug. We will delve into the initial, somewhat erroneous, hypothesis that led to its synthesis, the pivotal role of gut microbiota in its mechanism of action, and the subsequent elucidation of its active moiety, 5-aminosalicylic acid (5-ASA). This guide will further detail the key experimental validations, the drug's impact on inflammatory signaling pathways, and its lasting influence on the development of modern IBD therapies.
A Serendipitous Beginning: The Svartz Hypothesis
The story of sulfasalazine begins not with a focus on inflammatory bowel disease, but with rheumatoid arthritis. In the late 1930s and early 1940s, Professor Nanna Svartz at the Karolinska Institute in Stockholm was driven by the conviction that rheumatoid arthritis was an infectious disease, likely caused by streptococci.[1][2] Based on this hypothesis, she sought to develop a compound that could deliver an antibacterial agent and an anti-inflammatory agent to the affected joints.[1][2]
Her elegant solution was to chemically link sulfapyridine, an early sulfonamide antibiotic, with salicylic acid, a known anti-inflammatory compound, via an azo bond.[1][2] The resulting molecule was salicylazobenzoic acid, which she named Salazopyrin. The rationale was that this combined molecule would have an affinity for connective tissue, thereby concentrating its therapeutic components in the joints.
A pivotal moment came in late 1940 with the treatment of a 17-year-old boy suffering from both chronic arthritis and colitis.[1][2] While being treated with sulfapyridine for nine months, he was subsequently given sulfasalazine.[1][2] Remarkably, his colitis showed a rapid and significant improvement, a more pronounced effect than was observed in patients with only rheumatoid arthritis.[1][2] This serendipitous clinical observation shifted the focus of sulfasalazine's therapeutic potential towards inflammatory bowel disease.
The Pro-Drug Concept and the Role of the Gut Microbiome
For many years, the precise mechanism by which sulfasalazine exerted its therapeutic effect in IBD remained unclear.[3] A groundbreaking discovery came with the understanding that sulfasalazine is, in fact, a pro-drug.[4] It passes largely unabsorbed through the small intestine.[4][5] Upon reaching the colon, the azo bond linking sulfapyridine and 5-aminosalicylic acid is cleaved by bacterial azoreductases produced by the gut microbiota.[1][2][5][6][7]
This bacterial metabolism releases the two constituent molecules: sulfapyridine and 5-aminosalicylic acid (5-ASA), also known as mesalamine.[4][8][9] Subsequent research definitively demonstrated that 5-ASA is the primary active anti-inflammatory component, exerting its effect topically on the colonic mucosa.[4][6][10][11] The sulfapyridine moiety, while crucial for delivering 5-ASA to the colon, is largely inactive in treating IBD and is responsible for many of the drug's side effects.[1][2][4][6][8]
Experimental Validation of the Pro-Drug Hypothesis
A key clinical trial that solidified the understanding of 5-ASA as the active moiety involved the direct administration of sulfasalazine, sulfapyridine, and 5-ASA to patients with ulcerative colitis and Crohn's disease.[10]
| Treatment Group | Mean Initial Activity Index (± S.D.) | Mean Final Activity Index (± S.D.) | P-value | Remission Rate |
| Sulfasalazine | 245 ± 129 | 100 ± 71 | < 0.001 | 64% |
| 5-Aminosalicylic Acid (suppositories) | 251 ± 65 | 90 ± 93 | < 0.0001 | 86% |
| Sulfapyridine | - | - | No benefit | 14% |
Data from a randomized, controlled trial demonstrating the therapeutic efficacy of sulfasalazine and its metabolites.[10]
This study clearly showed that both sulfasalazine and 5-ASA significantly reduced disease activity, while sulfapyridine alone had no beneficial effect.[10] The highest remission rate was achieved with 5-ASA, confirming it as the active therapeutic component of sulfasalazine.[10]
The Crucial Role of Gut Microbiota
Recent research has further illuminated the intricate relationship between sulfasalazine, the gut microbiome, and clinical response. Studies have shown that the presence of specific gut bacteria, such as Faecalibacterium prausnitzii, is associated with a better response to sulfasalazine treatment.[7][12] It is believed that sulfasalazine can enhance the production of butyrate, an anti-inflammatory short-chain fatty acid, by these beneficial bacteria.[7][12][13]
Mechanism of Action of 5-Aminosalicylic Acid (5-ASA)
While the exact mechanism of action of 5-ASA is still not fully elucidated, it is understood to have multiple anti-inflammatory effects primarily at the local level within the colonic mucosa.[3][14]
Key Anti-Inflammatory Pathways Modulated by 5-ASA:
-
Inhibition of Pro-inflammatory Mediators: 5-ASA is believed to interfere with the synthesis of prostaglandins and leukotrienes from arachidonic acid by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways.[4][15][16]
-
Scavenging of Reactive Oxygen Species: 5-ASA acts as a potent scavenger of free radicals, which are produced in excess during active inflammation and contribute to tissue damage.[15][17]
-
Modulation of Cytokine Production: It can inhibit the release of pro-inflammatory cytokines such as interleukin-1.[3]
-
Inhibition of Leukocyte Function: 5-ASA may prevent the recruitment of leukocytes into the bowel wall by inhibiting chemotactic responses and the upregulation of adhesion molecules.[3]
-
Activation of PPAR-γ: The metabolite of 5-ASA, N-acetyl-5-ASA, can bind to and activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation.[8][9]
Caption: Metabolic activation of sulfasalazine and the anti-inflammatory action of 5-ASA.
Clinical Application and Evolution of Aminosalicylates
Sulfasalazine has proven to be an effective treatment for inducing and maintaining remission in patients with mild to moderate ulcerative colitis.[4][6][18][19][20] Its efficacy in Crohn's disease is less pronounced, generally providing benefit only in cases with colonic involvement.[4][6][21]
The discovery that sulfapyridine is responsible for many of the adverse effects of sulfasalazine, such as nausea, headache, and allergic reactions, spurred the development of new 5-ASA delivery systems.[6][16] These second-generation aminosalicylates aim to deliver 5-ASA to the site of inflammation while minimizing systemic absorption and side effects. Examples include:
-
Mesalamine (5-ASA): Available in various oral formulations with pH-dependent or delayed-release coatings, as well as rectal preparations (suppositories and enemas) for distal disease.[14][22]
-
Olsalazine: Consists of two 5-ASA molecules joined by an azo bond, which is cleaved by colonic bacteria.[11]
-
Balsalazide: An inert carrier molecule is linked to 5-ASA by an azo bond, again relying on bacterial cleavage for activation.[23]
Synthesis of Salicylazobenzoic Acid
The synthesis of salicylazobenzoic acid is a multi-step process. While specific industrial synthesis protocols are proprietary, the fundamental chemistry involves the diazotization of an amino-sulfonamide followed by an azo coupling reaction with salicylic acid.
Illustrative Laboratory Synthesis of Salicylic Acid
A common laboratory method for synthesizing the salicylic acid component is the Kolbe-Schmitt reaction.[24][25]
Protocol: Kolbe-Schmitt Reaction for Salicylic Acid Synthesis
-
Preparation of Sodium Phenoxide: Sodium phenolate is prepared by treating phenol with a strong base, such as sodium hydroxide.
-
Carboxylation: The sodium phenolate is then reacted with carbon dioxide under high pressure (100 atm) and temperature (115 °C).[24]
-
Acidification: The resulting sodium salicylate is acidified with a strong acid, such as sulfuric or hydrochloric acid, to precipitate salicylic acid.[24][26]
-
Purification: The crude salicylic acid is then purified, typically by recrystallization.
Conclusion and Future Perspectives
The discovery and development of salicylazobenzoic acid represent a significant milestone in the treatment of inflammatory bowel disease. What began as a targeted therapy for rheumatoid arthritis, based on a since-disproven hypothesis, serendipitously led to the first effective long-term maintenance therapy for ulcerative colitis. The journey of sulfasalazine has not only provided a valuable therapeutic agent but has also profoundly advanced our understanding of IBD pathogenesis, the crucial role of the gut microbiome in drug metabolism, and the principles of pro-drug design.
While newer biologic and small molecule therapies have emerged, sulfasalazine and other 5-ASA compounds remain a first-line treatment for mild to moderate ulcerative colitis, a testament to their efficacy and safety profile.[27][28] The ongoing research into the interactions between aminosalicylates and the gut microbiome continues to open new avenues for personalized medicine, potentially allowing for the stratification of patients who are most likely to respond to this class of drugs.[29][30] The legacy of salicylazobenzoic acid is a powerful example of how keen clinical observation and persistent scientific inquiry can transform a chance discovery into a cornerstone of modern medicine.
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An In-depth Technical Guide to Salicylazobenzoic Acid (Olsalazine)
Introduction: A Tale of Targeted Therapy
In the landscape of inflammatory bowel disease (IBD) therapeutics, the development of Salicylazobenzoic acid, clinically known as Olsalazine, marks a significant milestone in targeted drug delivery.[1] This guide provides a comprehensive technical overview of Olsalazine, from its fundamental chemical structure to its rational design as a colon-specific prodrug. We will explore its synthesis, physicochemical properties, and the elegant mechanism by which it delivers its therapeutic payload directly to the site of inflammation, thereby minimizing systemic side effects. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important anti-inflammatory agent.
Chemical Structure and Rationale for Design
Olsalazine is a rationally designed prodrug that consists of two molecules of mesalamine (5-aminosalicylic acid or 5-ASA) linked by an azo bond.[2] This unique dimeric structure is the cornerstone of its colon-specific targeting. The IUPAC name for Olsalazine is 5,5'-diazenediyldi(2-hydroxybenzoic acid).[2]
The ingenuity of Olsalazine's design lies in the stability of the azo bond as it transits through the upper gastrointestinal tract. This bond is largely resistant to the acidic environment of the stomach and the enzymatic activity in the small intestine, ensuring the prodrug reaches the colon intact.[3] This targeted delivery mechanism was a significant advancement over earlier treatments, aiming to deliver the active therapeutic agent directly to the inflamed colonic mucosa while avoiding the adverse effects associated with carrier molecules like sulfapyridine.[4][5]
Caption: Chemical Structure of Salicylazobenzoic Acid (Olsalazine).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug molecule is critical for formulation and drug development. Olsalazine sodium is a yellow crystalline powder that melts with decomposition at 240°C.[6] It is the sodium salt of a weak acid and is soluble in water and DMSO, but practically insoluble in ethanol, chloroform, and ether.[6]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O₆ | [2] |
| Molar Mass | 302.242 g·mol⁻¹ | [2] |
| CAS Number | 15722-48-2 | [2] |
| Appearance | Yellow crystalline powder | [6] |
| Melting Point | 240°C (with decomposition) | [6] |
| Solubility | Soluble in water and DMSO; practically insoluble in ethanol, chloroform, and ether. Sparingly soluble in water. | [6][7] |
| Protein Binding | >99% | [2][8] |
| Elimination Half-life | ~0.9 hours | [2][8] |
Synthesis of Salicylazobenzoic Acid: A Methodological Overview
The synthesis of Olsalazine generally involves the diazotization of 5-aminosalicylic acid (mesalamine) followed by a coupling reaction. While various specific methods exist, a representative one-pot reaction can be described.[9][10]
Experimental Protocol: One-Pot Synthesis
This protocol provides a conceptual framework for the synthesis. Researchers should consult specific literature for detailed, optimized procedures.
-
Diazotization of 5-Aminosalicylic Acid:
-
Dissolve 5-aminosalicylic acid in an acidic aqueous solution (e.g., HCl) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This generates the diazonium salt of 5-aminosalicylic acid in situ.
-
-
Coupling Reaction:
-
In a separate vessel, prepare a solution of 5-aminosalicylic acid in an alkaline medium (e.g., sodium hydroxide solution).
-
Slowly add the freshly prepared diazonium salt solution to the alkaline 5-aminosalicylic acid solution. The coupling reaction occurs, forming the azo bond and yielding Olsalazine.
-
-
Purification:
-
The resulting Olsalazine may precipitate out of the solution.
-
The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as water, to yield the final product.[11]
-
Caption: Generalized Synthesis Workflow for Olsalazine.
Mechanism of Action: A Prodrug's Journey to Activation
Olsalazine itself is pharmacologically inactive.[3] Its therapeutic efficacy is entirely dependent on its conversion to the active moiety, mesalamine (5-ASA), in the colon.[12]
-
Transit and Arrival in the Colon: After oral administration, Olsalazine, with its low systemic bioavailability of about 2.4%, passes largely unabsorbed through the stomach and small intestine.[3]
-
Bacterial Azo-Reduction: Upon reaching the colon, the azo bond of Olsalazine is cleaved by azoreductase enzymes produced by the resident colonic bacteria.[13][14] This enzymatic action liberates two molecules of mesalamine directly at the site of inflammation.[12]
-
Anti-inflammatory Action of Mesalamine: The released mesalamine exerts its anti-inflammatory effects through multiple pathways. It is known to inhibit cyclooxygenase (COX) and lipoxygenase, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[1][4] Mesalamine may also act as a scavenger of reactive oxygen species and modulate the NF-κB signaling pathway, further contributing to the reduction of inflammation in the colonic mucosa.[4][12]
Caption: Metabolic Activation and Mechanism of Action of Olsalazine.
Clinical Application and Significance
Olsalazine gained FDA approval in 1990 and is indicated for the maintenance of remission of ulcerative colitis in adult patients who are intolerant to sulfasalazine.[2][6] Clinical studies have demonstrated its efficacy in improving the clinical signs and symptoms of colitis.[5] The targeted delivery of mesalamine to the colon makes Olsalazine a valuable therapeutic option, particularly for patients who experience adverse effects from the sulfapyridine moiety in sulfasalazine.
Conclusion: A Paradigm of Prodrug Design
Salicylazobenzoic acid (Olsalazine) stands as a testament to the power of rational drug design. Its chemical structure is elegantly tailored to exploit the unique enzymatic environment of the colon for targeted drug delivery. By understanding the intricate details of its structure, properties, synthesis, and mechanism of action, researchers and drug development professionals can appreciate the scientific principles that underpin its therapeutic success and draw inspiration for the development of future targeted therapies.
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A Technical Guide to Salicylazobenzoic Acid for Colon-Targeted Drug Delivery
Abstract
The colon, with its distinct physiological environment, presents both a unique challenge and a significant opportunity for targeted drug delivery. This is particularly true for the localized treatment of colonic diseases such as inflammatory bowel disease (IBD) and colorectal cancer, where maximizing local drug concentration while minimizing systemic exposure is paramount.[1][2] Salicylazobenzoic acid and related azo-compounds have emerged as a highly effective prodrug strategy to achieve this goal.[1][3] This technical guide provides an in-depth exploration of the core principles, synthesis, formulation, and evaluation of salicylazobenzoic acid-based prodrugs for colon-specific drug delivery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this established yet evolving platform.
The Rationale for Colon-Targeted Drug Delivery
The primary objective of colon-targeted drug delivery is to ensure a therapeutic agent remains intact and unabsorbed during its transit through the stomach and small intestine, with subsequent activation and release specifically in the colon.[4] This approach offers several distinct advantages:
-
Localized Treatment of Colonic Diseases: Conditions like ulcerative colitis and Crohn's disease, which are types of inflammatory bowel disease, can be more effectively managed by delivering anti-inflammatory agents directly to the site of inflammation.[5]
-
Reduced Systemic Side Effects: By concentrating the drug in the colon, systemic absorption is minimized, thereby reducing the potential for adverse effects associated with the drug.[6]
-
Protection of Acid-Labile Drugs: The neutral to slightly acidic pH of the colon provides a more favorable environment for drugs that are unstable in the acidic conditions of the stomach.
-
Potential for Oral Delivery of Macromolecules: The colon's lower enzymatic activity and longer transit time may offer a window for the absorption of peptides and proteins.[1]
The Azo-Bond Strategy: A Microbial "Key" to the Colon
The cornerstone of the salicylazobenzoic acid approach lies in the unique microbial environment of the human colon. The large intestine is host to a vast and diverse population of anaerobic bacteria.[7] A key metabolic capability of this microbiota is the secretion of azoreductase enzymes.[7] These enzymes are capable of cleaving azo bonds (–N=N–).[7][8]
The prodrug strategy leverages this by linking a therapeutically active molecule to a carrier moiety, such as salicylic acid, via an azo bond.[1][3][9] This creates an inactive prodrug that is designed to be stable in the upper gastrointestinal tract.[9][10] Upon reaching the colon, the abundant azoreductases cleave the azo bond, liberating the active drug and the carrier molecule.[8]
Synthesis and Formulation of Salicylazobenzoic Acid Prodrugs
The synthesis of a salicylazobenzoic acid-drug conjugate is a multi-step process that requires careful consideration of the chemical properties of both the active drug and the carrier moiety.
Synthesis of Salicylazobenzoic Acid
The synthesis of the salicylazobenzoic acid carrier itself can be achieved through various organic chemistry routes. A common method involves the diazotization of an aminobenzoic acid followed by coupling with salicylic acid.
Experimental Protocol: Synthesis of Salicylazobenzoic Acid
-
Diazotization: Dissolve 4-aminobenzoic acid in an acidic aqueous solution (e.g., HCl) and cool to 0-5°C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature. This reaction forms the diazonium salt.
-
Coupling: In a separate vessel, dissolve salicylic acid in an alkaline solution (e.g., NaOH) and cool to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the salicylic acid solution. An azo coupling reaction will occur, forming the salicylazobenzoic acid product, which will precipitate out of solution.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conjugation to the Active Drug
The conjugation of salicylazobenzoic acid to a therapeutic agent typically involves the formation of an amide or ester linkage. The choice of linker chemistry depends on the functional groups available on the drug molecule.
Formulation Considerations
While the prodrug approach is the primary targeting mechanism, formulation strategies can further enhance colon specificity.[6] Enteric coatings that dissolve at the pH of the lower small intestine or colon can provide an additional layer of protection for the prodrug, preventing premature degradation.[10]
Preclinical Evaluation: A Self-Validating System
Rigorous in-vitro and in-vivo testing is crucial to validate the efficacy and specificity of a salicylazobenzoic acid-based prodrug.
In-Vitro Stability and Release Studies
The stability of the prodrug must be assessed in simulated gastric and intestinal fluids to ensure it remains intact before reaching the colon.[9] Subsequent release studies are conducted in a simulated colonic environment.
Experimental Protocol: In-Vitro Release in Simulated Colonic Fluid
-
Preparation of Simulated Colonic Fluid: This medium is typically an anaerobic buffer solution containing a suspension of rat or human fecal matter, which provides the necessary azoreductase enzymes.[8][11]
-
Incubation: The salicylazobenzoic acid-drug conjugate is incubated in the simulated colonic fluid under strict anaerobic conditions at 37°C.
-
Sampling and Analysis: Aliquots are withdrawn at various time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of the released active drug.
-
Control Experiments: Parallel experiments should be conducted in the absence of fecal matter (i.e., buffer only) and with heat-inactivated fecal matter to confirm that drug release is indeed mediated by the bacterial enzymes.
| Condition | Expected Outcome | Rationale |
| Simulated Gastric Fluid (pH 1.2) | Minimal to no drug release | Demonstrates stability in the stomach. |
| Simulated Intestinal Fluid (pH 6.8) | Minimal to no drug release | Demonstrates stability in the small intestine. |
| Simulated Colonic Fluid (with active microbiota) | Significant and time-dependent drug release | Validates azoreductase-mediated cleavage.[9] |
| Simulated Colonic Fluid (sterile control) | Minimal to no drug release | Confirms the necessity of microbial enzymes for activation. |
Table 1: Expected Outcomes of In-Vitro Release Studies.
In-Vivo Pharmacokinetic and Pharmacodynamic Studies
Animal models, typically rats or mice, are used to evaluate the in-vivo performance of the prodrug.
-
Pharmacokinetic Studies: Following oral administration of the prodrug, blood and tissue samples are collected over time to determine the concentration of the prodrug and the released active drug. A successful colon-targeted system will show low systemic levels of the active drug but high concentrations in the colonic tissue.[9]
-
Pharmacodynamic Studies: In animal models of colonic diseases, such as chemically-induced colitis, the therapeutic efficacy of the prodrug is assessed by measuring relevant biomarkers of inflammation and disease activity.[12]
Clinical Landscape and Future Directions
The azo-prodrug concept has been clinically validated with drugs like sulfasalazine, olsalazine, and balsalazide, which are used in the treatment of IBD.[8][13] These drugs all rely on the cleavage of an azo bond by colonic bacteria to release the active therapeutic, 5-aminosalicylic acid (5-ASA).[8][13]
The success of these established drugs provides a strong foundation for the development of new salicylazobenzoic acid-based prodrugs for a wider range of therapeutic agents. Future research is likely to focus on:
-
Novel Drug Conjugates: Applying the salicylazobenzoic acid carrier to other drugs for the treatment of IBD, colorectal cancer, and other colonic pathologies.
-
Combination Therapies: Developing prodrugs that release multiple therapeutic agents in the colon.
-
Advanced Formulations: Integrating the prodrug approach with advanced nanoparticle or hydrogel-based delivery systems to further enhance targeting and control release kinetics.[14]
Conclusion
The salicylazobenzoic acid-based prodrug strategy represents a robust and clinically proven method for achieving targeted drug delivery to the colon. By ingeniously exploiting the unique enzymatic activity of the colonic microbiota, this approach enables the localized treatment of colonic diseases while minimizing systemic toxicity. A thorough understanding of the underlying chemistry, coupled with rigorous preclinical evaluation, is essential for the successful development of novel and effective therapies based on this platform.
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An In-Depth Technical Guide to the Azo Bond in Salicylazobenzoic Acid
Introduction: The Azo Bond as a Precision Tool in Pharmacology
Salicylazobenzoic acid, also known as 5-((4-carboxyphenyl)azo)-2-hydroxybenzoic acid, is a fascinating molecule that exemplifies the strategic use of chemical linkers in drug design. At its core lies the azo bond (-N=N-), a functional group that has been extensively utilized in the dye industry for its chromophoric properties. However, in the realm of medicinal chemistry, this same bond serves a far more sophisticated purpose: it acts as a cleavable linker for targeted drug delivery. This guide provides an in-depth technical exploration of the azo bond within Salicylazobenzoic acid, from its synthesis and characterization to its pivotal role in the site-specific release of therapeutic agents. We will delve into the chemical principles that govern its stability and reactivity, and provide field-proven methodologies for its study, offering researchers, scientists, and drug development professionals a comprehensive understanding of this critical molecular feature.
Salicylazobenzoic acid is structurally related to a class of prodrugs used in the treatment of inflammatory bowel disease (IBD), such as ulcerative colitis.[1][2] These drugs, including Sulfasalazine, Balsalazide, and Olsalazine, all utilize an azo bond to link a 5-aminosalicylic acid (5-ASA) moiety to a carrier molecule.[1][3] The azo bond remains stable during its transit through the upper gastrointestinal tract, but is specifically cleaved by azoreductase enzymes produced by the microflora of the colon.[1][3] This targeted release of the potent anti-inflammatory agent, 5-ASA, directly at the site of inflammation is the cornerstone of its therapeutic efficacy.[1]
This guide will illuminate the key aspects of the azo bond in Salicylazobenzoic acid, providing the foundational knowledge necessary for its application and further research in the development of next-generation targeted therapies.
Synthesis and Spectroscopic Characterization of Salicylazobenzoic Acid
The synthesis of aromatic azo compounds like Salicylazobenzoic acid is a well-established process in organic chemistry, typically achieved through a two-step diazotization-coupling reaction.[4][5] This method allows for the versatile combination of different aromatic amines and coupling agents to generate a wide array of azo compounds.
Synthesis of Salicylazobenzoic Acid: A Step-by-Step Protocol
The synthesis of Salicylazobenzoic acid involves the diazotization of 4-aminobenzoic acid followed by its coupling with salicylic acid. The following protocol outlines a standard laboratory procedure for this synthesis.
Step 1: Diazotization of 4-Aminobenzoic Acid
-
In a beaker, dissolve 4-aminobenzoic acid (1 equivalent) in a solution of hydrochloric acid.
-
Cool the resulting solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the 4-aminobenzoic acid solution. Maintain the temperature between 0-5°C throughout the addition.
-
Continue stirring the mixture for 20-30 minutes at 0-5°C to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Causality of Experimental Choices: The use of a low temperature (0-5°C) is critical as diazonium salts are unstable at higher temperatures and can decompose.[4] The acidic environment provided by hydrochloric acid is necessary for the formation of nitrous acid in situ, which is the diazotizing agent.
Step 2: Azo Coupling with Salicylic Acid
-
In a separate beaker, dissolve salicylic acid (1 equivalent) in an aqueous solution of sodium hydroxide. This creates a phenoxide ion, which is a highly activated coupling partner.
-
Cool this alkaline solution of salicylic acid to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold alkaline salicylic acid solution with vigorous stirring. A colored precipitate of Salicylazobenzoic acid should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Acidify the mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the product completely.
-
Collect the solid product by vacuum filtration, wash it with cold water to remove any unreacted salts, and dry it.
-
The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture.
Causality of Experimental Choices: The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The reaction is carried out in an alkaline medium because the phenoxide ion of salicylic acid is a much stronger activating group than the hydroxyl group, thus facilitating the electrophilic attack of the diazonium ion.
Diagram of the Synthesis of Salicylazobenzoic Acid
Caption: Synthesis of Salicylazobenzoic acid via diazotization and azo coupling.
Spectroscopic Characterization
The structure of the synthesized Salicylazobenzoic acid can be confirmed using various spectroscopic techniques. The expected spectral data are as follows:
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
O-H Stretch (Phenolic): A broad band around 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption peak around 1680-1710 cm⁻¹.[6]
-
N=N Stretch (Azo): A characteristic absorption in the range of 1400-1600 cm⁻¹, which can sometimes be weak or obscured by other aromatic ring vibrations.
-
C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.[6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum of Salicylazobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show distinct signals for the aromatic protons.[7] The exact chemical shifts would depend on the solvent and concentration, but a representative spectrum would show multiplets for the aromatic protons in the range of 6.9-8.5 ppm. The protons on the salicylic acid moiety and the 4-carboxyphenyl moiety would appear as distinct sets of signals. The acidic protons of the carboxylic acid and phenolic hydroxyl groups would appear as broad singlets at lower fields, typically above 10 ppm, and their presence could be confirmed by D₂O exchange.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹³C NMR spectrum would provide further confirmation of the structure, with characteristic signals for the carboxyl carbons appearing at the downfield end of the spectrum (around 165-175 ppm). The aromatic carbons would resonate in the range of 110-160 ppm. The carbon atoms attached to the azo group would also have distinct chemical shifts.
UV-Visible (UV-Vis) Spectroscopy:
Aromatic azo compounds are known for their strong absorption in the UV-visible region.[6] Salicylazobenzoic acid would be expected to exhibit characteristic absorption bands. The π-π* transitions of the aromatic rings and the n-π* transition of the azo group would give rise to distinct absorption maxima. The exact λmax would be influenced by the solvent polarity. For salicylic acid, characteristic absorption maxima are observed around 230 nm and 300 nm.[8][9] The extended conjugation in Salicylazobenzoic acid would likely shift these absorptions to longer wavelengths.
| Spectroscopic Data Summary for Salicylazobenzoic Acid | |
| Technique | Expected Observations |
| IR (cm⁻¹) | ~3200-3600 (O-H, phenolic), ~2500-3300 (O-H, carboxylic), ~1680-1710 (C=O), ~1400-1600 (N=N), ~1450-1600 (C=C, aromatic) |
| ¹H NMR (ppm) | 6.9-8.5 (m, aromatic-H), >10 (br s, -COOH and -OH)[7] |
| ¹³C NMR (ppm) | 110-160 (aromatic-C), 165-175 (-COOH) |
| UV-Vis (nm) | Expected λmax > 300 nm due to extended conjugation |
The Azo Bond: Chemical and Biological Reactivity
The azo bond is the linchpin of Salicylazobenzoic acid's function as a prodrug. Its chemical stability and susceptibility to specific enzymatic cleavage are the two pillars upon which its targeted drug delivery capabilities are built.
Physicochemical Properties and Stability
Aromatic azo compounds are generally stable molecules due to the delocalization of π-electrons across the aromatic rings and the -N=N- double bond.[10] This stability is crucial for ensuring that the prodrug remains intact as it passes through the stomach and small intestine.
-
pH Stability: The azo bond in Salicylazobenzoic acid is generally stable across a wide pH range, from the acidic environment of the stomach to the more neutral to slightly alkaline conditions of the small intestine.[8]
-
Thermal Stability: Aromatic azo compounds exhibit good thermal stability.[11] Salicylic acid itself shows significant degradation only at temperatures above 200°C.
However, the stability of the azo bond is not absolute. It can be cleaved under certain conditions, such as by strong reducing agents or under UV irradiation.
Biological Reactivity: The Key to Targeted Drug Delivery
The therapeutic utility of Salicylazobenzoic acid and related compounds hinges on the selective cleavage of the azo bond by azoreductase enzymes. These enzymes are produced by a variety of anaerobic bacteria that reside predominantly in the colon.
The mechanism of enzymatic cleavage involves the reductive cleavage of the azo bond, which requires a reducing equivalent such as NADH or NADPH. This process breaks the Salicylazobenzoic acid molecule into its constituent parts: 5-aminosalicylic acid (5-ASA) and 4-aminobenzoic acid.
Diagram of the Metabolic Cleavage of Salicylazobenzoic Acid
Caption: Enzymatic cleavage of Salicylazobenzoic acid in the colon.
Experimental Workflow: In-Vitro Azo Bond Cleavage Assay
To assess the susceptibility of an azo-linked prodrug to bacterial cleavage, an in-vitro assay using a preparation of intestinal contents is a valuable tool. The following protocol provides a robust and self-validating system for this purpose.
Protocol: In-Vitro Azoreductase Activity Assay
Objective: To quantitatively determine the rate of azo bond cleavage in Salicylazobenzoic acid upon incubation with a bacterial enzyme preparation.
Materials:
-
Salicylazobenzoic acid
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
NADH (or NADPH)
-
Anaerobic chamber or system
-
UV-Vis spectrophotometer
-
Source of azoreductase (e.g., lysate of anaerobic bacteria like E. faecium or a crude preparation from rat cecal contents)
Procedure:
-
Preparation of Bacterial Lysate (Source of Azoreductase):
-
Culture an anaerobic bacterial strain known to produce azoreductase (e.g., Enterococcus faecium) under appropriate anaerobic conditions.
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in potassium phosphate buffer (pH 7.4).
-
Lyse the cells using sonication or a French press on ice.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Azoreductase Assay:
-
Set up the reaction mixture in a cuvette with a total volume of 1 mL. The reaction should be performed under anaerobic conditions.
-
The reaction mixture should contain:
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
A known concentration of Salicylazobenzoic acid (e.g., 20 µM)
-
A specific amount of the bacterial lysate (e.g., 0.5-1 µg of protein)
-
-
Pre-incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding NADH to a final concentration of 0.1 mM.
-
Immediately monitor the decrease in absorbance at the λmax of Salicylazobenzoic acid over a period of time (e.g., 2-5 minutes) using a UV-Vis spectrophotometer. The cleavage of the azo bond will lead to a loss of the characteristic color and thus a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot.
-
The azoreductase activity can be expressed in units such as µmol of substrate cleaved per minute per mg of protein.
-
Self-Validating System:
-
Negative Controls:
-
A reaction mixture without the bacterial lysate to ensure that the azo bond is stable under the assay conditions without the enzyme.
-
A reaction mixture without NADH to demonstrate the requirement of a reducing equivalent for the enzymatic reaction.
-
-
Positive Control:
-
Use a known azo compound that is a good substrate for azoreductases to confirm the activity of the prepared bacterial lysate.
-
Diagram of the In-Vitro Azo Bond Cleavage Assay Workflow
Caption: Workflow for the in-vitro azoreductase assay.
Conclusion: The Future of Azo Bond-Mediated Drug Delivery
The azo bond in Salicylazobenzoic acid serves as a prime example of intelligent prodrug design, enabling the targeted delivery of a therapeutic agent to the colon. This in-depth guide has provided a comprehensive overview of the synthesis, characterization, and reactivity of this crucial functional group. The principles and methodologies discussed herein are not only applicable to Salicylazobenzoic acid but can also be extended to the broader field of colon-specific drug delivery and the development of other targeted therapies. As our understanding of the gut microbiome and its enzymatic capabilities continues to grow, the strategic use of cleavable linkers like the azo bond will undoubtedly play an increasingly important role in the future of precision medicine.
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A Technical Guide to the Pharmacokinetics and Metabolism of Salicylazobenzoic Acid: A Pro-Drug Approach for Targeted Colonic Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salicylazobenzoic acid, a synthetic azo-linked compound, is emerging as a significant pro-drug candidate for the targeted delivery of salicylic acid to the colon. This guide provides a comprehensive technical overview of its pharmacokinetics and metabolism, underpinned by established scientific principles of pro-drug design and microbial metabolism. By leveraging the enzymatic activity of the gut microbiota, Salicylazobenzoic acid is engineered for site-specific release of its active metabolite, offering potential therapeutic advantages for inflammatory bowel diseases. This document will delve into the mechanistic basis of its action, from its chemical structure to its metabolic fate, and provide detailed experimental protocols for its investigation.
Introduction: The Rationale for a Colonic Pro-Drug
Salicylic acid is a well-established non-steroidal anti-inflammatory drug (NSAID) with proven efficacy in reducing inflammation. However, its systemic administration is often associated with gastrointestinal side effects, primarily in the upper gastrointestinal tract. For localized inflammatory conditions of the colon, such as ulcerative colitis, targeted drug delivery can maximize therapeutic efficacy while minimizing systemic exposure and associated adverse effects.
Salicylazobenzoic acid is designed as a pro-drug to achieve this colonic targeting. Its chemical structure, featuring an azo bond linking salicylic acid to 4-aminobenzoic acid, renders it stable in the upper gastrointestinal tract. Upon reaching the colon, the azo bond is cleaved by bacterial azoreductases, releasing the active salicylic acid and the linker molecule, 4-aminobenzoic acid.
Physicochemical Properties and Chemical Structure
-
Chemical Name: 5-((4-carboxyphenyl)azo)-2-hydroxybenzoic acid[1][2][3]
-
Molecular Formula: C₁₄H₁₀N₂O₅[3]
-
Molecular Weight: 286.24 g/mol [3]
-
Structure:
Caption: Chemical structure of Salicylazobenzoic acid.
The presence of two carboxylic acid groups and a hydroxyl group makes the molecule relatively polar, which limits its passive absorption in the upper gastrointestinal tract. The azo bond is the key feature for its pro-drug mechanism.
Proposed Metabolic Pathway: A Journey to the Colon
The metabolism of Salicylazobenzoic acid is a two-step process, with the critical activation step occurring in the colon.
Caption: Proposed metabolic pathway of Salicylazobenzoic acid.
Step 1: Transit through the Upper Gastrointestinal Tract
Salicylazobenzoic acid is expected to remain largely intact during its passage through the stomach and small intestine. The acidic environment of the stomach and the digestive enzymes in the small intestine are not capable of cleaving the stable azo bond. Its polarity also limits its absorption across the intestinal epithelium.
Step 2: Colonic Activation by Gut Microbiota
The colon is host to a dense and diverse population of anaerobic bacteria that produce a variety of reductive enzymes, including azoreductases.[4][5][6][7] These enzymes catalyze the reductive cleavage of the azo bond of Salicylazobenzoic acid. This bioactivation releases salicylic acid and 4-aminobenzoic acid into the colonic lumen.[8]
Pharmacokinetics of the Metabolites
Salicylic Acid
Once released in the colon, salicylic acid is absorbed into the systemic circulation. The pharmacokinetics of salicylic acid are well-characterized.
| Parameter | Description |
| Absorption | Absorbed from the colon. |
| Distribution | Widely distributed throughout the body. |
| Metabolism | Primarily metabolized in the liver via conjugation with glycine to form salicyluric acid, and with glucuronic acid to form salicyl acyl and phenolic glucuronides. Minor oxidation pathways also exist. |
| Excretion | Excreted by the kidneys as salicylic acid and its metabolites. |
4-Aminobenzoic Acid (PABA)
The linker molecule, 4-aminobenzoic acid (PABA), is also absorbed from the colon. PABA is a naturally occurring compound and is generally considered safe.[9]
| Parameter | Description |
| Absorption | Absorbed from the intestine, potentially via a carrier-mediated transport system.[10] |
| Distribution | Distributed in the body. |
| Metabolism | PABA is a precursor in the synthesis of folate in bacteria, but humans cannot synthesize folate from PABA.[9][11] It can undergo acetylation in the body. |
| Excretion | Excreted in the urine, partly as unchanged PABA and its acetylated metabolite. |
Experimental Protocols for Pharmacokinetic and Metabolic Profiling
A thorough investigation of the pharmacokinetics and metabolism of Salicylazobenzoic acid requires a combination of in vitro and in vivo studies.
In Vitro Studies
Objective: To confirm the metabolic cleavage of Salicylazobenzoic acid by gut microbiota and to assess its stability in the upper GI tract.
Protocol 1: In Vitro Fermentation with Fecal Slurry
-
Preparation of Fecal Slurry: Obtain fresh fecal samples from healthy human donors. Prepare a 10% (w/v) fecal slurry in an anaerobic buffer.
-
Incubation: Add Salicylazobenzoic acid to the fecal slurry at a final concentration of 100 µM. Incubate under anaerobic conditions at 37°C.
-
Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Precipitate proteins with acetonitrile and centrifuge.
-
Analysis: Analyze the supernatant for the disappearance of Salicylazobenzoic acid and the appearance of salicylic acid and 4-aminobenzoic acid using a validated LC-MS/MS method.[12]
Caption: In vitro fermentation workflow.
Protocol 2: Azoreductase Activity Assay
This protocol is adapted from established methods for measuring azoreductase activity.[13][14][15][16][17]
-
Enzyme Source: Prepare a cell-free extract from a pure culture of a known azoreductase-producing gut bacterium (e.g., Clostridium perfringens) or from the supernatant of the fecal slurry incubation.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.0), NADH or NADPH as a cofactor, and the enzyme source.
-
Initiate Reaction: Add Salicylazobenzoic acid to the reaction mixture to start the reaction.
-
Measurement: Monitor the decrease in absorbance of Salicylazobenzoic acid at its λmax over time using a UV-Vis spectrophotometer.
-
Quantification: Calculate the rate of reduction of Salicylazobenzoic acid.
In Vivo Studies
Objective: To determine the pharmacokinetic profile of Salicylazobenzoic acid and its metabolites in a preclinical model.
Protocol 3: Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer Salicylazobenzoic acid orally by gavage. Include a control group receiving an equimolar dose of salicylic acid.
-
Blood Sampling: Collect blood samples via tail vein or jugular vein cannula at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge blood samples to obtain plasma.
-
Urine and Feces Collection: House animals in metabolic cages to collect urine and feces for 24 hours post-dosing.
-
Sample Analysis: Analyze plasma, urine, and homogenized feces for Salicylazobenzoic acid, salicylic acid, and 4-aminobenzoic acid using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) for all analytes using non-compartmental analysis.
Caption: In vivo pharmacokinetic study workflow.
Analytical Methodology
The simultaneous quantification of Salicylazobenzoic acid, salicylic acid, and 4-aminobenzoic acid in biological matrices is crucial for accurate pharmacokinetic and metabolic assessment. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[12]
Key LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography with a C18 column is typically used. A gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve separation.[18]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for each analyte and an internal standard should be optimized for maximum sensitivity and specificity.
Conclusion and Future Directions
Salicylazobenzoic acid represents a promising pro-drug strategy for the targeted delivery of salicylic acid to the colon. Its metabolism is dependent on the enzymatic activity of the gut microbiota, making it a prime candidate for the treatment of colonic inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its pharmacokinetic and metabolic profile.
Future research should focus on:
-
Characterizing the specific bacterial species and azoreductase enzymes responsible for the metabolism of Salicylazobenzoic acid.
-
Investigating the influence of inter-individual variability in the gut microbiome on the pharmacokinetics of Salicylazobenzoic acid.
-
Conducting preclinical efficacy and safety studies in relevant animal models of inflammatory bowel disease.
By elucidating the complete pharmacokinetic and metabolic journey of Salicylazobenzoic acid, we can unlock its full therapeutic potential for the targeted treatment of colonic diseases.
References
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Metabolism of azo food dyes by bacterial members of the human gut microbiome. Anaerobe. 2023 Oct:83:102783. URL: [Link]
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Toxicological significance of azo dye metabolism by human intestinal microbiota. Journal of Environmental Science and Health, Part C. 2015;33(3):284-313. URL: [Link]
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Toxicological significance of azo dye metabolism by human intestinal microbiota. SciSpace. 2015. URL: [Link]
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Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota. Applied and Environmental Microbiology. 1992;58(11):3512-3516. URL: [Link]
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Investigating the metabolism of tartrazine by the human gut microbiome. Kingston University London. 2021. URL: [Link]
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Simple Spectrofluorometric Determination of P-Aminobenzoic and P-Aminosalicylic Acids in Biological Fluids by Use of Terbium-Sensitized Luminescence. Clinical Chemistry. 2000;46(3):343-349. URL: [Link]
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Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Open Exploration. 2024. URL: [Link]
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Production, partial purification and characterization of intracellular Azoreductase from bacterial isolates during biodecoloriza. Scientific Reports. 2021;11(1):1-12. URL: [Link]
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Role of azoreductase enzyme produced by potential Bacillus spp in decolourization of azo reactive red. Scholars Research Library. 2014. URL: [Link]
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Partial Purification and Assay of Azoreductase and Laccase in the Degradation of Reactive Black 5 Dye from Aeromonas Punctata. International Journal of Latest Research in Engineering and Technology (IJLRET). 2017. URL: [Link]
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Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein. Microbiology. 2005;151(Pt 12):4047-4054. URL: [Link]
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Identification and Isolation of an Azoreductase from Enterococcus faecium. Current Microbiology. 2007;55(1):42-47. URL: [Link]
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Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. Biological and Pharmaceutical Bulletin. 1996;19(3):379-383. URL: [Link]
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[A Pharmacokinetic Study of Para-Aminobenzoic Acid Administered Into the Rabbit Eye by Phonophoresis]. Izvestiia Akademii nauk. Seriia biologicheskaia. 1995;(4):487-489. URL: [Link]
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Salicylazobenzoic acid. PubChem. National Center for Biotechnology Information. URL: [Link]
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SALICYLAZOBENZOIC ACID. Drugfuture. URL: [Link]
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Research on the pharmacokinetics of prodrugs. Chinese Journal of Clinical Pharmacology and Therapeutics. 2012;17(12):1433-1440. URL: [Link]
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SALICYLAZOBENZOIC ACID. GSRS. URL: [Link]
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A Review on a Some Analytical Methods for Determination of Salicylic Acid. Open Access Journal of Chemistry. 2019;3(3):22-28. URL: [Link]
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Salicylic acid. Wikipedia. URL: [Link]
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Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates. Journal of Pharmaceutical Sciences. 2014;103(10):3049-3055. URL: [Link]
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Strategies in prodrug design. American Chemical Society. URL: [Link]
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Sulfosalicylic Acid. PubChem. National Center for Biotechnology Information. URL: [Link]
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Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists. Current Medicinal Chemistry. 2010;17(32):3874-3907. URL: [Link]
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In Vivo PK Studies. Creative Biolabs. URL: [Link]
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Effect of para-aminobenzoic acid on the pharmacokinetics and urinary excretion of cis-diamminedichloroplatinum(II) in rats. Cancer Chemotherapy and Pharmacology. 1989;24(1):1-5. URL: [Link]
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4-Aminobenzoic acid. Wikipedia. URL: [Link]
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Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Application. Agilent. URL: [Link]
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A MICROBIOLOGICAL ASSAY METHOD FOR p-AMINOBENZOIC ACID. CORE. URL: [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Salicylazobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 5-(phenylazo)salicylic acid, a representative salicylazobenzoic acid compound. The synthesis is achieved through a classical two-step process involving the diazotization of aniline followed by an azo coupling reaction with salicylic acid. This guide details the underlying chemical principles, step-by-step experimental procedures, safety considerations, and methods for product characterization. The protocol is designed to be self-validating, with explanations for each critical step to ensure reproducibility and success.
Introduction and Scientific Background
Azo compounds, characterized by the functional group R-N=N-R', are a significant class of organic molecules widely used as dyes and pigments.[1] A subset of these, azo derivatives of salicylic acid, have garnered substantial interest in medicinal chemistry and drug development. For instance, sulfasalazine, an azo compound linking sulfapyridine and 5-aminosalicylic acid, is a key therapeutic for inflammatory bowel disease. The core synthesis strategy for these molecules relies on a robust and well-established chemical pathway: the diazotization of a primary aromatic amine followed by electrophilic aromatic substitution with a coupling agent, in this case, salicylic acid.[1][2]
The reaction proceeds in two main stages:
-
Diazotization : A primary aromatic amine (aniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive but unstable at elevated temperatures.
-
Azo Coupling : The electrophilic diazonium salt is then introduced to an activated aromatic ring, such as salicylic acid. The hydroxyl (-OH) and carboxyl (-COOH) groups of salicylic acid are ortho-, para-directing activators, facilitating the electrophilic attack of the diazonium ion, typically at the para position (C5) relative to the hydroxyl group, to form the stable azo linkage.[2][3]
This guide provides a detailed methodology for the synthesis of 5-(phenylazo)salicylic acid, a foundational structure in this chemical class.
Reaction Mechanism and Workflow
Overall Reaction Scheme
The synthesis proceeds as follows: Aniline is first converted to its diazonium salt, which then couples with salicylic acid to yield 5-(phenylazo)salicylic acid.
Caption: Overall reaction for the synthesis of 5-(Phenylazo)salicylic acid.
Experimental Workflow Visualization
The laboratory procedure can be visualized as a sequence of distinct stages, from reactant preparation to final product isolation.
Caption: Step-by-step experimental workflow for the synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Aniline | C₆H₅NH₂ | 93.13 | 18.6 g (0.2 mol) | >99% |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 28.0 g (0.2 mol) | >99% |
| Sodium Nitrite | NaNO₂ | 69.00 | 14.0 g | >97% |
| Hydrochloric Acid | HCl | 36.46 | 45 mL | 37% (conc.) |
| Sodium Hydroxide | NaOH | 40.00 | As needed | >97% |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 6.0 g | >99% |
| Deionized Water | H₂O | 18.02 | ~200 mL | - |
| Ice | H₂O | - | As needed | - |
| Congo Red Paper | - | - | As needed | - |
| Starch-Iodide Paper | - | - | As needed | - |
Equipment
-
1000 mL Beaker or Three-necked Flask
-
500 mL Beakers
-
Magnetic Stirrer and Stir Bar
-
Ice-salt Bath
-
Glass Stirring Rod
-
Graduated Cylinders
-
Thermometer (-10 to 110 °C)
-
Dropping Funnel
-
Büchner Funnel and Flask
-
Vacuum Filtration Apparatus
-
pH indicator strips or pH meter
Detailed Synthesis Protocol
This protocol is adapted from established methods for azo dye synthesis.[3]
Part A: Preparation of Benzenediazonium Chloride Solution
-
Prepare Aniline Solution : In a 500 mL beaker, combine 18.6 grams (0.2 mole) of aniline with a mixture of 45 mL of concentrated hydrochloric acid and 45 mL of water. Stir until the aniline has completely dissolved.
-
Cooling : Place the beaker in an ice-salt bath and cool the solution to 0°C. Vigorous stirring is essential throughout this stage.
-
Prepare Nitrite Solution : In a separate beaker, dissolve 14.0 grams of sodium nitrite in 40 mL of water.
-
Diazotization : Slowly add the sodium nitrite solution dropwise to the cold aniline solution. Crucial : Monitor the temperature closely and ensure it does not rise above 2°C.[3] The addition should take approximately 10-15 minutes.
-
Confirm Reaction Completion : After the addition is complete, continue stirring for 10 minutes. Test the solution for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The solution should also be strongly acidic to Congo red paper. If the nitrite test is negative, add a few more drops of the nitrite solution until a weak positive test is obtained.[3]
-
Partial Neutralization : Carefully add 4 grams of sodium carbonate in small portions to neutralize most of the excess hydrochloric acid. The solution should remain slightly acidic to Congo red paper.[3] Keep the solution cold in the ice bath.
Part B: Preparation of the Salicylic Acid Coupling Solution
-
Dissolve Salicylic Acid : In a 1000 mL beaker, prepare a solution of 28 grams (0.2 mole) of salicylic acid in a mixture of 33 mL of sodium hydroxide solution (e.g., 6M), 67 mL of water, and 2 grams of sodium carbonate.
-
Cooling : Stir the mixture until all solids dissolve, then cool the solution to below 5°C in an ice bath.
Part C: The Azo Coupling Reaction
-
Combine Solutions : Slowly add the cold diazonium salt solution (from Part A) to the stirred, cold salicylic acid solution (from Part B).
-
Observe Reaction : The coupling reaction begins immediately, indicated by the formation of a deep yellow-orange color.[3]
-
Precipitation : As the addition continues, the product, 5-(phenylazo)salicylic acid, will begin to separate as a brownish paste.[3]
-
Ensure Complete Reaction : After all the diazo solution has been added, continue to stir the mixture for 5 to 6 hours, maintaining the temperature between 0-5°C. This extended stirring time is critical to ensure the complete consumption of the diazonium compound.[3]
Part D: Isolation and Purification of the Product
-
Precipitation : The product at this stage is primarily the sodium salt. To obtain the free acid, slowly add hydrochloric acid to the reaction mixture until it is acidic (pH ~3-4). This will cause the 5-(phenylazo)salicylic acid to precipitate completely.
-
Filtration : Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing : Wash the filter cake with cold water to remove any remaining salts and impurities.
-
Drying : Transfer the solid product to a watch glass or petri dish and dry it in a desiccator or a low-temperature oven (e.g., 60-70°C).
Characterization
-
Melting Point : Determine the melting point of the dried product. Pure 5-(phenylazo)salicylic acid has a reported melting point of approximately 238-240 °C.
-
Infrared (IR) Spectroscopy : The IR spectrum should show characteristic peaks for O-H stretching (broad band ~3000-3400 cm⁻¹ for both phenolic and carboxylic acid), C=O stretching (~1680 cm⁻¹), and the N=N azo bond (~1450-1500 cm⁻¹).[4]
-
UV-Visible Spectroscopy : The product should exhibit strong absorption in the visible region due to the extended π-conjugation of the azo chromophore.[4]
Safety and Handling
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate gloves.
-
Aniline : Aniline is toxic and can be absorbed through the skin. Handle in a well-ventilated fume hood.
-
Acids and Bases : Concentrated HCl and NaOH are corrosive. Handle with care.
-
Sodium Nitrite : Sodium nitrite is an oxidizer and is toxic if ingested.
-
Diazonium Salts : Solid diazonium salts are explosive. Never isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution (0-5°C) and use it immediately after preparation. Uncontrolled temperature increases can lead to violent decomposition.
References
- Fierz-David, H. E., & Blangey, L. (1952). Grundlegende Operationen der Farbenchemie, 8th Edition. Springer-Verlag.
-
PrepChem. (2023). Preparation of 5-(phenylazo)salicylic acid. Available at: [Link][3]
-
Ingole, A. R., et al. (2015). The azo derivatives of salicylic acid. Journal of Chemical and Pharmaceutical Research, 7(7), 896-905. Available at: [Link][1]
-
Patel, K. D., et al. (2021). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters, 4(3), 119-131. Available at: [Link][2]
-
ResearchGate. (2018). Synthesis and Characterization of Diazo Dyes Derived from Analine Derivatives and Salicyclic Acid. Available at: [Link][4]
-
Google Patents. (1988). EP0270815A1 - Process for the preparation of 5-aminosalicylic acid. Available at: [5]
Sources
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Salicylazobenzoic Acid
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Salicylazobenzoic acid. Salicylazobenzoic acid, also known as Balsalazide in its disodium salt form, is a crucial anti-inflammatory drug used in the treatment of inflammatory bowel disease (IBD). The method detailed herein utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient protocol for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices, comprehensive validation according to International Council for Harmonisation (ICH) guidelines, and step-by-step protocols are provided to ensure scientific integrity and facilitate seamless method transfer.
Introduction and Scientific Principle
Salicylazobenzoic acid is a prodrug that is metabolically cleaved in the colon by bacterial azoreductases to release the therapeutically active component, 5-aminosalicylic acid (5-ASA or mesalamine), and an inert carrier molecule, 4-aminobenzoyl-β-alanine. Accurate quantification of the parent drug is essential for pharmacokinetic studies, formulation development, and quality control of the final drug product.
This method is based on the principle of reversed-phase HPLC, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. Salicylazobenzoic acid, being a moderately polar molecule containing both carboxyl and hydroxyl functional groups, requires careful control of the mobile phase pH to ensure consistent retention and sharp peak shapes.[1] By maintaining the mobile phase pH below the pKa of the carboxylic acid groups, the molecule remains in its less polar, protonated form, leading to predictable and reproducible retention on the C18 column. Detection is achieved by UV spectrophotometry at a wavelength corresponding to a high absorbance maximum of the analyte, ensuring high sensitivity.[2]
Materials and Methods
Instrumentation and Equipment
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator bath.
-
Vortex mixer.
-
0.22 µm or 0.45 µm membrane filters for mobile phase and sample filtration.[3]
Chemicals and Reagents
-
Salicylazobenzoic acid reference standard (purity ≥99%).
-
Acetonitrile (ACN), HPLC gradient grade.
-
Methanol (MeOH), HPLC grade.
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Orthophosphoric acid (H₃PO₄), analytical grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
Chromatographic Conditions
The selection of a C18 column provides a versatile stationary phase for retaining the analyte. The mobile phase composition of acetonitrile and a phosphate buffer offers good separation efficiency. The buffer's role is to maintain a constant pH, ensuring the analyte's ionization state is consistent, which is critical for reproducible retention times.[4] A detection wavelength of 230 nm is selected based on the UV absorbance spectrum of the structurally related salicylic acid and its process impurities, which provides a strong response for the analyte.[5]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Mobile Phase and Solution Preparation
Protocol: Preparation of 25 mM Phosphate Buffer (pH 3.0)
-
Weigh approximately 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.
-
Stir the solution until the salt is completely dissolved.
-
Adjust the pH of the solution to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.[3]
Protocol: Mobile Phase Preparation
-
Precisely measure 600 mL of the prepared 25 mM Phosphate Buffer (pH 3.0).
-
Precisely measure 400 mL of HPLC-grade acetonitrile.
-
Combine the two solutions in a suitable reservoir. It is crucial to measure the volumes separately before mixing to ensure accuracy.[6]
-
Degas the final mobile phase for 15-20 minutes using sonication or helium sparging to prevent bubble formation in the HPLC system.[3]
Standard and Sample Preparation
Protocol: Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the Salicylazobenzoic acid reference standard.
-
Transfer the standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly by inverting the flask several times.
Protocol: Working Standard Solutions (Calibration Curve)
-
Prepare a series of working standard solutions by performing serial dilutions of the Standard Stock Solution with the mobile phase.
-
Typical concentration levels for a calibration curve could be 5, 10, 25, 50, 75, and 100 µg/mL.
-
Filter each working standard through a 0.22 µm syringe filter before injection.
Protocol: Sample Preparation (from a solid dosage form)
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Salicylazobenzoic acid and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature, then dilute to the mark with methanol and mix well.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes.
-
Dilute the supernatant with the mobile phase to a final concentration within the calibration range (e.g., dilute 1.0 mL to 10.0 mL for a target concentration of ~100 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter prior to HPLC analysis.
System Suitability and Method Validation
To ensure the reliability and validity of the analytical results, the HPLC system must meet predefined performance criteria before any sample analysis.[7][8] Furthermore, the analytical method itself must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10]
System Suitability Testing (SST)
Before starting the analytical run, perform five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed ready for analysis if the following criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of interactions.[11] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the ability to produce sharp, narrow peaks.[8] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system.[12] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and consistency of the pump and mobile phase delivery.[11] |
Method Validation Protocol
The method's performance characteristics must be thoroughly validated.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and a spiked sample. Assess for any interference at the retention time of Salicylazobenzoic acid. | No interfering peaks at the analyte's retention time. The peak should be spectrally pure (if using a PDA detector). |
| Linearity & Range | Analyze at least five concentration levels (e.g., 50% to 150% of the target concentration) in triplicate. Plot a graph of peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999.[13] |
| Accuracy | Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0% at each level.[9] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | % RSD should be ≤ 2.0% for both repeatability and intermediate precision.[9][10] |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (S/N) method. | S/N ratio of 3:1.[9] |
| Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) method. | S/N ratio of 10:1, with acceptable precision (%RSD ≤ 10%) and accuracy.[9] |
| Robustness | Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min, % organic ±2%) and assess the impact on SST parameters. | System suitability criteria must be met under all varied conditions. No significant change in results.[9] |
Data Analysis and Visualization
Calculation
-
Generate a linear regression equation (y = mx + c) from the calibration curve, where 'y' is the peak area and 'x' is the concentration.
-
Determine the peak area of the analyte in the sample chromatogram.
-
Calculate the concentration of Salicylazobenzoic acid in the sample using the regression equation and account for any dilution factors.
Concentration (mg/Tablet) = [(A_sample - c) / m] * D * (V / W_sample)
Where:
-
A_sample = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
c = Intercept of the calibration curve
-
D = Dilution factor
-
V = Initial volume of sample preparation (mL)
-
W_sample = Weight of the sample powder taken (mg)
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Workflow for Salicylazobenzoic acid quantification.
Conclusion
The HPLC method described in this application note is specific, accurate, precise, and robust for the quantification of Salicylazobenzoic acid. The detailed protocols for solution preparation, system suitability, and comprehensive method validation provide a complete framework for implementation in a regulated laboratory environment. This method is suitable for routine quality control analysis, stability studies, and formulation development, ensuring the reliable assessment of Salicylazobenzoic acid content.
References
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
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Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
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Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
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Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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Nital, A., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. Retrieved from [Link]
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Patel, K. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]
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Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]
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Slideshare. (n.d.). System suitability testing. Retrieved from [Link]
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ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
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Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
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Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]
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ResearchGate. (n.d.). UV spectra of salicylic acid (a) control and (b) treated. Retrieved from [Link]
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Agilent Technologies. (n.d.). Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. Retrieved from [Link]
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Bai, L. (n.d.). Determination of Benzoic Acid and Salicylic Acid in Four Compound Preparations by HPLC. Semantic Scholar. Retrieved from [Link]
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SIELC Technologies. (n.d.). Salicylic acid. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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Application Notes: Evaluating Salicylazobenzoic Acid and Related Azo-Bond Prodrugs in Experimental Colitis Models
Prepared by: Senior Application Scientist, Gemini Laboratories
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on the application and evaluation of Salicylazobenzoic acid (SABA) and related azo-bond prodrugs in preclinical experimental models of colitis.
Section 1: Introduction to Azo-Bond Prodrugs in IBD Research
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis and Crohn's Disease, is characterized by chronic inflammation of the gastrointestinal tract. A cornerstone of therapy for mild-to-moderate IBD is 5-aminosalicylic acid (5-ASA), also known as mesalamine.[1][2] The therapeutic efficacy of 5-ASA is maximized when it is delivered directly to the site of inflammation in the colon. However, orally administered 5-ASA is largely absorbed in the upper gastrointestinal tract before it can reach its target.[3]
To overcome this, colon-targeted drug delivery systems have been developed. Among the most successful are prodrugs that utilize an azo-bond (-N=N-). Salicylazobenzoic acid and its analogues, such as sulfasalazine, olsalazine, and balsalazide, are classic examples of this strategy.[4][5] These compounds link the active 5-ASA molecule to a carrier via an azo-bond. This bond remains intact through the stomach and small intestine but is cleaved by azoreductase enzymes produced by the gut microbiota, which are highly abundant in the colon.[6][7] This targeted release mechanism ensures high local concentrations of anti-inflammatory 5-ASA at the site of disease, minimizing systemic side effects.[5][8]
Evaluating the efficacy of these next-generation compounds requires robust and well-characterized animal models that mimic the pathology of human IBD. This document outlines the key models and protocols to rigorously test SABA-related therapeutics.
Section 2: Mechanism of Action
The therapeutic effect of SABA-like compounds is a two-step process: colon-specific activation followed by the multi-faceted anti-inflammatory action of 5-ASA.
2.1 Colonic Activation of Azo-Bond Prodrugs
The fundamental principle behind SABA's design is its selective metabolism by the gut microbiome. The azo-bond is resistant to degradation by mammalian digestive enzymes. Upon reaching the colon, commensal bacteria expressing azoreductase enzymes cleave the bond, liberating the active 5-ASA molecule.[9][10][11][12] This process is critical, as it transforms an inert prodrug into a potent therapeutic agent precisely where it is needed.
2.2 Anti-Inflammatory Pathways of 5-Aminosalicylic Acid (5-ASA)
Once released, 5-ASA exerts its effects through several key pathways:
-
Inhibition of the NF-κB Pathway : The nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13] In inflamed intestinal cells, NF-κB is activated. Salicylates, including 5-ASA, inhibit this activation by preventing the degradation of its inhibitor, IκBα.[14] This sequesters NF-κB in the cytoplasm, blocking the transcription of inflammatory genes.[14][15]
-
PPAR-γ Activation : 5-ASA and its metabolite, N-acetyl-5-ASA, are agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[3] Activation of this nuclear receptor has potent anti-inflammatory effects, further downregulating the inflammatory response.
-
Inhibition of Oxidative Stress : 5-ASA can scavenge reactive oxygen species (ROS), which are produced in excess during intestinal inflammation and contribute to tissue damage.[16]
-
Other Mechanisms : 5-ASA also modulates the production of prostaglandins and leukotrienes through inhibition of the cyclooxygenase (COX) and lipoxygenase pathways.
Caption: 5-ASA inhibits the NF-κB inflammatory signaling pathway.
Section 3: Choosing an Experimental Colitis Model
The choice of animal model is a critical decision that influences the interpretation of results. No single model perfectly recapitulates human IBD, but several well-established models represent different aspects of the disease. The three most common chemically-induced models are DSS, TNBS, and Oxazolone.
-
Dextran Sodium Sulfate (DSS) Model : This is the most widely used model for ulcerative colitis research. DSS is a chemical colitogen administered in drinking water that is directly toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier function and subsequent robust inflammation.[17][18] It is particularly useful for studying mechanisms of epithelial injury, repair, and innate immune responses.[19]
-
Trinitrobenzene Sulfonic Acid (TNBS) Model : This model is considered to be more representative of Crohn's Disease. TNBS is a haptenating agent administered via intrarectal enema with ethanol.[20] The ethanol serves to break the epithelial barrier, allowing TNBS to penetrate the tissue and elicit a T-cell-mediated, delayed-type hypersensitivity reaction.[20][21] This results in a transmural (full-thickness) inflammation.
-
Oxazolone Model : This model also uses a haptenating agent but induces a T-helper 2 (Th2)-mediated immune response, which shares features with human ulcerative colitis.[22][23] It is particularly useful for investigating the role of specific cytokines like IL-4 and IL-13 in colitis pathogenesis.[24]
Caption: Comparison of common experimental colitis induction models.
Section 4: Detailed Experimental Protocols
4.1 Protocol: Induction of Acute DSS Colitis in Mice
This protocol is designed to induce acute colitis, which is ideal for evaluating the therapeutic potential of SABA compounds.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Dextran Sodium Sulfate (DSS), MW 36,000-50,000 Da
-
Sterile drinking water
-
Animal scale
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.
-
Baseline Measurement: Record the initial body weight of each mouse.
-
DSS Preparation: Prepare a 2.5% (w/v) DSS solution by dissolving 2.5g of DSS powder in 100 mL of sterile drinking water.[25] Prepare this solution fresh every 2-3 days.[18]
-
Induction: Replace the regular drinking water in the cages of the experimental groups with the 2.5% DSS solution. This is Day 0. The control group continues to receive regular water.
-
Monitoring: Provide the DSS solution ad libitum for 5-7 consecutive days.[19] Monitor the mice daily for body weight, stool consistency, and signs of rectal bleeding (see DAI scoring table below).
-
Termination: On Day 7, replace the DSS solution with regular drinking water. Mice are typically sacrificed for endpoint analysis between Day 7 and Day 10, depending on the severity of disease and the study's objectives.
4.2 Protocol: Induction of TNBS Colitis in Mice
This protocol induces a T-cell-mediated colitis.
Materials:
-
BALB/c or C57BL/6 mice (8-12 weeks old)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (5% w/v)
-
Ethanol (100%)
-
Sterile saline
-
Flexible catheter (e.g., 3.5 Fr) attached to a 1 mL syringe
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization & Fasting: Acclimate mice for one week. Fast the mice for 12-18 hours before induction but allow free access to water.
-
TNBS Solution Preparation: Prepare the TNBS instillation solution by mixing the 5% TNBS stock with 100% ethanol to achieve a final concentration of 50% ethanol. A common dose is 100 mg/kg of TNBS.[26] For a 20g mouse, this would be 2 mg of TNBS. If using a 5% (50 mg/mL) stock, this would be 40 µL of TNBS solution mixed with 40 µL of ethanol, and brought to a final volume of 100 µL with saline if needed.
-
Induction:
-
Anesthetize the mouse lightly with isoflurane.
-
Gently insert the catheter into the rectum, approximately 3-4 cm proximal to the anus.[27]
-
Slowly instill 100 µL of the TNBS/ethanol solution.
-
To ensure the solution is retained, hold the mouse in a head-down position for at least 60 seconds after instillation.[26]
-
-
Control Group: The sham/vehicle control group should be administered a solution of 50% ethanol in saline without TNBS.
-
Monitoring & Termination: Monitor mice daily for clinical signs of colitis (DAI score). Colitis typically develops over 3-5 days, at which point mice can be sacrificed for analysis.
4.3 Protocol: Therapeutic Administration of SABA Prodrugs
Procedure:
-
Drug Preparation: Prepare the SABA compound in a suitable vehicle (e.g., sterile water, 0.5% carboxymethylcellulose). Sonication may be required to create a uniform suspension.
-
Administration:
-
Prophylactic Model: Begin daily oral gavage of the SABA compound 1-3 days before colitis induction and continue throughout the experiment.
-
Therapeutic Model: Begin daily oral gavage 1-2 days after colitis induction, once clinical signs are apparent.
-
-
Dosing: The optimal dose must be determined empirically. A typical starting dose for 5-ASA-based compounds in mice is in the range of 50-200 mg/kg.[28]
-
Control Groups:
-
Healthy Control: No colitis, receives vehicle.
-
Colitis Vehicle Control: Induced colitis, receives vehicle.
-
Positive Control: Induced colitis, receives a known anti-inflammatory agent (e.g., Sulfasalazine at 100 mg/kg or Dexamethasone at 1 mg/kg).[13]
-
Section 5: Efficacy Assessment Protocols
5.1 Protocol: Clinical and Macroscopic Evaluation
-
Disease Activity Index (DAI): Calculate the DAI score daily for each mouse based on the parameters in the table below. An average of the three scores is taken.
Score Weight Loss (%) Stool Consistency Rectal Bleeding 0 No loss or gain Normal, well-formed pellets No blood 1 1-5% 2 5-10% Loose stools Slight bleeding 3 10-15% 4 >15% Diarrhea (watery) Gross bleeding -
Macroscopic Assessment at Necropsy:
-
Sacrifice mice using an approved euthanasia method.
-
Excise the entire colon from the cecum to the anus.
-
Measure the colon length (cm). Inflammation leads to muscle contraction and colon shortening.
-
Measure the colon weight (mg) after removing fecal content.
-
Score the macroscopic damage based on ulceration and inflammation.
-
5.2 Protocol: Histological Analysis
-
Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
Score the slides blindly based on the severity of inflammation (leukocyte infiltration), crypt damage, and extent of injury.
5.3 Protocol: Biochemical and Molecular Analysis
-
Myeloperoxidase (MPO) Assay:
-
Cytokine Analysis:
-
Homogenize colon tissue and measure total protein concentration.
-
Use ELISA kits to quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Normalize cytokine levels to total protein content.
-
-
NF-κB Activation Analysis (Western Blot):
-
Extract cytoplasmic and nuclear proteins from colon tissue.
-
Perform Western blotting on the cytoplasmic fraction using an antibody against phosphorylated IκBα (p-IκBα) or on the nuclear fraction using an antibody against the p65 subunit of NF-κB. An increase in p-IκBα or nuclear p65 indicates NF-κB activation.[15] An effective SABA compound should reduce these signals compared to the vehicle-treated colitis group.
-
Section 6: Data Summary Tables
Representative Dosing of Anti-Inflammatory Compounds in Murine Colitis Models
| Compound | Dose Range (mg/kg) | Route | Model | Reference |
| 5-ASA | 100 | Oral | TNBS-Rat | [28] |
| Sulfasalazine | 50-150 | Oral | DSS-Mouse | N/A |
| Dexamethasone | 1-2 | i.p. | DSS/TNBS | [13] |
| Chlorogenic Acid | 20 | i.c./Oral | TNBS-Mouse | [15][27] |
Expected Outcomes of a Successful SABA Therapeutic
| Parameter | Colitis + Vehicle Group | Colitis + SABA Group |
| DAI Score | High (e.g., >2.5) | Significantly Reduced |
| Colon Length | Short | Significantly Longer |
| MPO Activity | High | Significantly Reduced |
| TNF-α, IL-1β Levels | High | Significantly Reduced |
| Histology Score | High (severe damage) | Significantly Reduced |
| Nuclear NF-κB p65 | High | Significantly Reduced |
Section 7: References
-
Crohn's & Colitis UK. 5-ASAs (Aminosalicylates). Available from: [Link]
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Al-Saffar, A., et al. (2018). Endoplasmic Reticular Stress and Pathogenesis of Experimental Colitis: Mechanism of Action of 5-Amino Salicylic Acid. Journal of Clinical and Experimental Pharmacology. Available from: [Link]
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Kopp, E., & Ghosh, S. (1994). Inhibition of NF-kappa B by sodium salicylate and aspirin. Science. Available from: [Link]
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Ren, Y., et al. (2023). 3-O-Acetyl-11-Keto-β-Boswellic Acid Suppresses Colitis-Associated Colorectal Cancer by Inhibiting the NF-Kb Signaling Pathway and Remodeling Gut Microbiota. OncoTargets and Therapy. Available from: [Link]
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Ko, C. W., et al. (2019). American Gastroenterological Association Institute Guideline on the Management of Mild-to-Moderate Ulcerative Colitis. Gastroenterology. Available from: [Link]
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Greenfield, S. M., et al. (1993). Salicylates for ulcerative colitis--their mode of action. Alimentary Pharmacology & Therapeutics. Available from: [Link]
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Chassaing, B., et al. (2024). Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model. Inflammatory Bowel Diseases. Available from: [Link]
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Lee, S. H., et al. (2020). Strategic Approaches for Colon Targeted Drug Delivery: An Overview of Recent Advancements. Pharmaceutics. Available from: [Link]
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Ren, W., et al. (2021). Melatonin Mitigates Oxazolone-Induced Colitis in Microbiota-Dependent Manner. Frontiers in Immunology. Available from: [Link]
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Al-Ani, A., et al. (2024). Optimal Management of Patients with Moderate-to-Severe Inflammatory Bowel Disease. Journal of Clinical Medicine. Available from: [Link]
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Juge, N., et al. (2023). Biochemical and structural basis of sialic acid utilization by gut microbes. Journal of Biological Chemistry. Available from: [Link]
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Wang, C., et al. (2022). The Cao-Xiang-Wei-Kang formula attenuates the progression of experimental colitis by restoring the homeostasis of the microbiome and suppressing inflammation. Frontiers in Pharmacology. Available from: [Link]
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Varum, F. J. O. (2021). Clinical translation of advanced colonic drug delivery technologies. UCL Discovery. Available from: [Link]
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Wang, C., et al. (2022). The Cao-Xiang-Wei-Kang formula attenuates the progression of experimental colitis by restoring the homeostasis of the microbiome and suppressing inflammation. Frontiers in Pharmacology. Available from: [Link]
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Zatorski, H., et al. (2015). Experimental colitis in mice is attenuated by topical administration of chlorogenic acid. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]
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Al-Khafaji, A. H., et al. (2023). Improvement of Oxazolone-Induced Ulcerative Colitis in Rats Using Andrographolide. Pharmaceuticals. Available from: [Link]
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Fan, Z., et al. (2024). Improvement effect of compound Ento-PB on oxazolone-induced ulcerative colitis in rats. Acta Cirurgica Brasileira. Available from: [Link]
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Application Note & Protocols: Formulating Salicylazobenzoic Acid for Oral Administration
Abstract
Salicylazobenzoic acid is an azo-prodrug with significant therapeutic potential for localized treatment of colonic diseases such as Inflammatory Bowel Disease (IBD). The core challenge in its oral delivery lies in protecting the molecule from the acidic and enzymatic environment of the upper gastrointestinal (GI) tract to ensure it reaches the colon intact. There, the resident microbiota cleave the azo bond via azoreductase enzymes, releasing the active salicylate moiety at the site of inflammation.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies and detailed protocols for developing a robust, colon-targeted oral dosage form of Salicylazobenzoic acid.
Introduction: The Rationale for Colon-Targeted Delivery
Salicylazobenzoic acid belongs to a class of drugs designed for colon-specific delivery.[2][3][4] The therapeutic strategy is based on the unique physiological and microbiological environment of the large intestine.
-
Mechanism of Action: The molecule consists of two aromatic rings joined by an azo bond (-N=N-). This bond is stable in the sterile, acidic conditions of the stomach and the enzyme-rich environment of the small intestine.[5][6][7] However, upon reaching the colon, it is readily cleaved by azoreductase enzymes produced by the dense anaerobic bacterial population.[1][8] This cleavage releases the active anti-inflammatory agent directly at the desired site of action.[6]
-
Therapeutic Advantages: This targeted approach offers several key benefits:
-
Maximizes local drug concentration in the colon for enhanced efficacy in treating conditions like ulcerative colitis and Crohn's disease.[9][10]
-
Minimizes systemic absorption in the upper GI tract, thereby reducing potential side effects associated with salicylates.[11][12]
-
Protects the drug from degradation in the stomach and small intestine.[13]
-
The primary formulation goal is therefore to create a dosage form that traverses the stomach and small intestine without releasing the drug, ensuring its arrival in the colon for bacterial activation.
Pre-formulation & Physicochemical Characterization
A thorough understanding of the drug's physicochemical properties is the foundation of a successful formulation. While specific data for Salicylazobenzoic acid is limited, the properties of its parent compound, salicylic acid, provide a useful baseline.[14][15][16][17]
Table 1: Key Physicochemical Parameters for Characterization
| Parameter | Importance in Formulation | Typical Analytical Method |
| Solubility | Determines dissolution rate and absorption. Crucial for selecting excipients and formulation technology. Poor aqueous solubility is expected. | pH-solubility profile in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and colonic fluid. |
| pKa | Influences solubility at different GI tract pH values. Critical for designing pH-responsive systems. | Potentiometric titration, UV-Vis Spectroscopy. |
| LogP | Indicates lipophilicity and potential for membrane permeation. | Shake-flask method, HPLC. |
| Crystal Form (Polymorphism) | Different polymorphs can have different solubility, stability, and bioavailability. | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA). |
| Particle Size & Morphology | Affects flowability, compressibility for tableting, and dissolution rate. | Laser Diffraction, Scanning Electron Microscopy (SEM). |
| Stability | Assesses degradation in response to pH, light, and temperature, informing storage and packaging requirements. | HPLC-based stability-indicating assays under stressed conditions (ICH guidelines). |
-
Scientist's Note: Salicylazobenzoic acid, being an organic acid, is expected to have low solubility in the acidic environment of the stomach (pH 1.2-3.0) and increasing solubility as the pH rises in the intestine.[14] This intrinsic property can be leveraged in formulation design.
Formulation Strategy: pH-Dependent Enteric Coating
The most robust and widely adopted strategy for colon targeting is the use of pH-sensitive polymers for enteric coating.[11][18] These polymers are insoluble at the low pH of the stomach but dissolve at the higher pH levels found in the lower intestine and colon.[19][20][21]
For Salicylazobenzoic acid, a polymer system that triggers drug release at a pH of 7.0 or higher is ideal. This ensures the dosage form passes through the stomach (pH 1.2-3.0) and the majority of the small intestine (pH 6.0-6.8) before the coating dissolves in the terminal ileum and colon (pH 7.0-7.8).[19][22]
Table 2: Selection of pH-Sensitive Polymers for Colon Targeting
| Polymer | Manufacturer | Dissolution pH Threshold | Rationale for Use |
| Eudragit® S 100 | Evonik | > 7.0 | Ideal for specific release in the terminal ileum and colon.[19][23] |
| Eudragit® FS 30 D | Evonik | > 7.0 | An aqueous dispersion of a polymer that provides colon-specific targeting.[19][22] |
| Combination of Eudragit® L 100 & S 100 | Evonik | > 6.0 and > 7.0 | Blending these polymers allows for fine-tuning the dissolution pH to account for inter-patient variability in GI tract pH.[23][24] |
-
Expert Insight: While Eudragit® S 100 is a classic choice, combinations with Eudragit® L 100 can create a more reliable release profile.[24] This is because the GI pH doesn't jump sharply but rather gradually increases. A blended coating can begin to dissolve more gradually as it approaches the colon, ensuring more consistent performance.[24]
Experimental Protocols
This section provides detailed protocols for the formulation of an enteric-coated tablet of Salicylazobenzoic acid. The process involves creating a tablet core followed by the application of a functional enteric coat.
Protocol 1: Core Tablet Formulation by Wet Granulation
Wet granulation is employed to improve the flow and compression characteristics of the drug powder, ensuring content uniformity and robust tablet formation.
Materials:
-
Salicylazobenzoic acid (Active Pharmaceutical Ingredient - API)
-
Microcrystalline Cellulose (MCC) (Filler/Binder)
-
Lactose Monohydrate (Filler)
-
Povidone (PVP K30) (Binder)
-
Croscarmellose Sodium (Superdisintegrant)
-
Magnesium Stearate (Lubricant)
-
Purified Water (Granulating Fluid)
Procedure:
-
Blending: In a planetary mixer, blend the Salicylazobenzoic acid, MCC, Lactose, and Croscarmellose Sodium for 15 minutes.
-
Binder Preparation: Prepare a 5% w/v solution of PVP K30 in purified water.
-
Granulation: Slowly add the binder solution to the powder blend while mixing until a suitable wet mass is formed (a cohesive mass that crumbles without sticking to the hand).
-
Wet Milling: Pass the wet mass through a 6 mm screen using an oscillating granulator.
-
Drying: Dry the granules in a fluid bed dryer at 50-60°C until the loss on drying (LOD) is below 2%.
-
Dry Milling: Mill the dried granules through a 1 mm screen.
-
Lubrication: Add magnesium stearate to the dried granules and blend for 5 minutes in a V-blender.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling. Target tablet hardness should be between 8-12 kp.
Protocol 2: Application of pH-Dependent Enteric Coating
This protocol describes the application of a Eudragit® S 100 coating.
Materials:
-
Core Tablets (from Protocol 1)
-
Eudragit® S 100 (Polymer)
-
Triethyl Citrate (TEC) (Plasticizer)
-
Talc (Anti-tacking agent)
-
Isopropyl Alcohol (Solvent)
-
Purified Water (Solvent)
Coating Solution Preparation (for a 1 kg batch of tablets):
-
Prepare a 90:10 mixture of Isopropyl Alcohol and Purified Water.
-
Slowly disperse 100g of Eudragit® S 100 into the solvent mixture while stirring continuously until fully dissolved.
-
Add 20g of Triethyl Citrate (20% w/w of polymer) to the solution and stir.
-
Homogenize 30g of Talc (30% w/w of polymer) in a portion of the solvent and then add it to the main polymer solution.
-
Stir the final suspension for at least 30 minutes before use.
Coating Process:
-
Pre-warm: Load the core tablets into a perforated coating pan and pre-warm them to 40-45°C by jogging the pan and supplying warm inlet air.
-
Spraying: Begin spraying the coating solution onto the rotating tablet bed at a controlled rate. Maintain the product temperature between 35-40°C.
-
Drying: Ensure continuous drying with warm air throughout the spraying process to evaporate the solvent.[25]
-
Weight Gain: Periodically sample tablets to monitor weight gain. Continue the process until a theoretical weight gain of 8-12% is achieved. The exact level must be optimized to ensure acid resistance.
-
Curing: Once the target weight gain is reached, stop spraying and continue to dry the tablets in the pan for 15-30 minutes. Finally, cure the tablets in a hot air oven at 40°C for 2 hours to ensure complete film formation.
Visualization of Workflows & Mechanisms
Formulation and QC Workflow
Caption: Workflow for enteric-coated tablet production.
Mechanism of Colon-Specific Drug Release
Caption: pH-triggered and bacterially-activated release.
Quality Control & Performance Testing
Rigorous in-vitro testing is essential to validate the performance of the colon-targeted formulation. The key test is a multi-stage dissolution study that mimics the transit of the dosage form through the GI tract.[26][27][28][29][30]
Protocol 3: Three-Stage In-Vitro Dissolution Testing
This method assesses the acid resistance of the coating and the subsequent drug release profile at a pH relevant to the colon.[9][23]
Apparatus: USP Apparatus II (Paddle) at 75 RPM, 37°C ± 0.5°C.
Procedure:
-
Acid Stage (Stomach Simulation):
-
Medium: 750 mL of 0.1 N HCl (pH 1.2).
-
Duration: 2 hours.
-
Acceptance Criteria: No significant drug release (<10%). The tablets should show no signs of cracking or disintegration.
-
-
Intermediate Stage (Small Intestine Simulation):
-
Medium: Add 250 mL of 0.2 M sodium phosphate buffer to the vessel to adjust the pH to 6.8.
-
Duration: 3-4 hours.
-
Acceptance Criteria: Minimal drug release should occur. This stage confirms the coating's integrity at a pH below its dissolution threshold.
-
-
Buffer Stage (Colon Simulation):
-
Medium: Completely replace the medium with 900 mL of pH 7.4 phosphate buffer.
-
Duration: Continue testing for up to 24 hours, taking samples at regular intervals (e.g., 6, 8, 12, 24 hours).
-
Acceptance Criteria: The majority of the drug (>80%) should be released. The release profile should be characterized (e.g., using model-fitting like zero-order, first-order, Higuchi).
-
-
Analytical Method: Analyze samples using a validated UV-Vis spectrophotometric or HPLC method at the λmax of Salicylazobenzoic acid in the respective buffer.
Conclusion & Future Perspectives
The formulation of Salicylazobenzoic acid for oral administration hinges on a well-designed colon-targeted delivery system. The use of pH-sensitive enteric polymers, particularly Eudragit® S 100 or FS 30 D, provides a reliable and commercially viable pathway. The protocols detailed in this note offer a robust starting point for development. Future work could explore dual-mechanism systems, such as combining pH-dependency with time-release matrix formers (e.g., HPMC) or incorporating polysaccharides that are specifically degraded by colonic bacteria, to further enhance the precision of drug delivery.[13][31] Ultimately, successful formulation requires a deep understanding of the API's properties, careful selection of excipients, and rigorous process optimization and control.
References
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Sharma, M., et al. (2012). Formulation and Evaluation of Colon Targeted Tablets of Mesalazine. International Journal of Drug Development and Research. [Link]
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Gudipati, M., & Krishna, K. S. (2024). Formulation And Evaluation Of Colon Target Matrix Tablet Of Mesalamine Using Synthetic And Natural Polymer. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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McConnell, E. L., et al. (2008). In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications. Semantic Scholar. [Link]
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Amidon, S., et al. (2015). Colon-Targeted Oral Drug Delivery Systems: Design Trends and Approaches. AAPS PharmSciTech. [Link]
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Sharma, M., et al. (2012). Formulation and Evaluation of Colon Targeted Tablets of Mesalazine. ResearchGate. [Link]
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Patel, H., et al. (2023). FORMULATION AND EVALUATION OF MESALAMINE DELAYED RELEASE TABLETS. International Journal of Creative Research Thoughts. [Link]
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Guthrie, L., et al. (2020). Sequence similarity network analysis of drug- and dye-modifying azoreductase enzymes found in the human gut microbiome. Journal of Biological Chemistry. [Link]
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Rafii, F., et al. (1990). Azoreductase activity of anaerobic bacteria isolated from human intestinal microflora. Applied and Environmental Microbiology. [Link]
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FDA Global Substance Registration System. (n.d.). SALICYLAZOBENZOIC ACID. GSRS. [Link]
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Sergeev, D. S., et al. (2021). Methods for the synthesis of salicylic acid. A review. ResearchGate. [Link]
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Salmani, J., et al. (2020). The Amorphous Form of Salicylsalicylic Acid: Experimental Characterization and Computational Predictability. Crystal Growth & Design. [Link]
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NileRed. (2020). Synthesis of salicylic acid from wintergreen oil. YouTube. [Link]
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Di, Y., et al. (2024). Crystallographic and physicochemical characterization of salcaprozoic acid: a structural basis for SNAC-enabled drug delivery systems. Acta Crystallographica Section C: Structural Chemistry. [Link]
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Pellón Comdom, R. F., & Docampo Palacios, M. L. (2002). Synthesis of salicylic acid derivatives from the corresponding 2-chlorobenzoic acid using water as solvent. ResearchGate. [Link]
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Pellón Comdom, R. F., & Docampo Palacios, M. L. (2002). ChemInform Abstract: Synthesis of Salicylic Acid Derivatives from the Corresponding 2-Chlorobenzoic Acid Using Water as Solvent. ResearchGate. [Link]
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FDA Global Substance Registration System. (n.d.). SALICYLAZOBENZOIC ACID. GSRS. [Link]
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Salmani, J., et al. (2020). The Amorphous Form of Salicylsalicylic Acid: Experimental Characterization and Computational Predictability. ResearchGate. [Link]
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Application Notes & Protocols: In Vivo Imaging Techniques for Tracking Salicylazobenzoic Acid Delivery
Introduction: The Imperative for Visualizing Salicylazobenzoic Acid Delivery
Salicylazobenzoic acid, a compound with significant therapeutic potential, particularly in the context of inflammatory diseases, presents a common challenge in drug development: understanding its behavior within a complex biological system.[1] The therapeutic efficacy of any agent is inextricably linked to its pharmacokinetic and pharmacodynamic profiles—put simply, whether it reaches the right place, at the right time, and in the right concentration. Traditional methods, such as blood sampling and post-mortem tissue analysis, provide valuable but fragmented data.[2] In vivo imaging, by contrast, offers a non-invasive, dynamic, and longitudinal view of drug disposition, enabling researchers to literally see where the drug goes, how it accumulates, and how long it persists.[2][3]
These application notes provide a comprehensive guide to three powerful in vivo imaging modalities for tracking the delivery of Salicylazobenzoic acid: Fluorescence Imaging (FLI), Positron Emission Tomography (PET), and Magnetic Resonance Imaging (MRI). As a small molecule, Salicylazobenzoic acid is not inherently visible to these systems. Therefore, the core principle underlying these protocols is the stable conjugation of an imaging moiety—a fluorescent dye, a radionuclide, or a contrast agent—to the parent molecule. This guide will detail the rationale, protocols, and critical considerations for each approach, empowering researchers to select and implement the optimal strategy for their scientific questions.
Section 1: The Foundational Strategy: Labeling Salicylazobenzoic Acid
Direct in vivo imaging of small molecules like Salicylazobenzoic acid is generally not feasible. The primary challenge is the lack of an intrinsic signal that can be detected by imaging scanners. To overcome this, the molecule must be tagged with a reporter. The choice of tag is dictated by the imaging modality.
-
For Fluorescence Imaging (FLI): A fluorescent dye (fluorophore) is covalently attached. The ideal fluorophore for in vivo applications emits light in the near-infrared (NIR) spectrum (700-900 nm), as this range minimizes absorption by tissues and reduces autofluorescence, thereby enhancing signal penetration and clarity.[4]
-
For Positron Emission Tomography (PET): A positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Copper-64 (⁶⁴Cu), is incorporated into the molecule's structure.[5][6] This makes the drug "hot" and detectable by a PET scanner with exceptional sensitivity.
-
For Magnetic Resonance Imaging (MRI): The molecule is conjugated to a contrast agent, most commonly a chelated Gadolinium (Gd³⁺) complex.[7][8] This agent alters the magnetic properties of nearby water molecules, enhancing the MRI signal in tissues where the drug accumulates.
The critical consideration in any labeling strategy is to ensure that the modification does not significantly alter the physicochemical properties, biodistribution, or therapeutic activity of the parent Salicylazobenzoic acid molecule.
Section 2: Fluorescence Imaging (FLI) for High-Sensitivity, Real-Time Tracking
Principle of FLI: FLI is a highly sensitive technique that detects photons emitted from fluorescent probes after they are excited by a light source.[3] By labeling Salicylazobenzoic acid with a fluorophore, its path can be tracked in real-time within a small animal model.[9] Modern in vivo imaging systems (IVIS) can visualize and quantify this fluorescent signal, providing a powerful tool for initial screening and qualitative distribution studies.[2]
Protocol: Labeling Salicylazobenzoic Acid with a Near-Infrared (NIR) Fluorescent Dye
This protocol describes the conjugation of an NHS-ester functionalized NIR dye to Salicylazobenzoic acid, which contains carboxylic acid groups that can be activated for amide bond formation.
Materials:
-
Salicylazobenzoic acid
-
NHS-ester functionalized NIR dye (e.g., Cy7-NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for carboxyl activation (alternative to direct NHS-ester dye)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
Methodology:
-
Activation of Carboxylic Acid: In a light-protected vial, dissolve Salicylazobenzoic acid in anhydrous DMF. Add 1.2 equivalents of DCC and 1.2 equivalents of NHS to activate one of the carboxylic acid groups. Stir at room temperature for 4 hours.
-
Conjugation: Add 1.0 equivalent of the NHS-ester functionalized NIR dye and 2.0 equivalents of TEA to the reaction mixture. The TEA acts as a base to facilitate the reaction.
-
Reaction: Allow the reaction to proceed overnight at room temperature, protected from light.
-
Purification: Purify the resulting conjugate using a reverse-phase HPLC system with a suitable gradient of water and acetonitrile (containing 0.1% trifluoroacetic acid).
-
Characterization: Confirm the identity and purity of the labeled product using mass spectrometry and UV-Vis spectroscopy to verify the presence of both the drug and the dye.
Protocol: In Vivo Fluorescence Imaging of Labeled Salicylazobenzoic Acid in a Murine Model
Materials:
-
Labeled Salicylazobenzoic acid-NIR dye conjugate
-
Healthy mice (e.g., BALB/c)
-
In Vivo Imaging System (IVIS) equipped with appropriate filters for the chosen NIR dye
-
Anesthesia (e.g., isoflurane)
-
Sterile saline for injection
Methodology:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Acquire a baseline, pre-injection image to account for any background autofluorescence.
-
Administration: Administer the labeled Salicylazobenzoic acid conjugate via a suitable route (e.g., intravenous tail vein injection). The dose will need to be optimized but a typical starting point is 10-100 nmol per mouse.
-
Imaging: Place the anesthetized mouse in the imaging chamber. Acquire whole-body images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to track the dynamic distribution.
-
Data Analysis: Using the system's software, draw regions of interest (ROIs) over various organs (e.g., liver, kidneys, tumor if applicable) to quantify the fluorescent signal (typically in radiant efficiency).
-
Ex Vivo Validation: After the final imaging time point, euthanize the mouse and dissect the organs of interest. Image the organs ex vivo to confirm the in vivo signal localization with higher resolution.
Data Presentation:
| Parameter | Setting/Value | Rationale |
| Excitation Filter | ~745 nm | To match the peak absorption of a Cy7-like dye. |
| Emission Filter | ~810 nm | To capture the peak emission and minimize spectral overlap. |
| Exposure Time | 0.5 - 5 seconds | Adjust to achieve good signal-to-noise without saturation. |
| Animal Model | Nude mice | Recommended for tumor studies to reduce light scatter from fur. |
| Injection Volume | 100 µL | A standard volume for intravenous injections in mice. |
Visualization:
Caption: Workflow for in vivo fluorescence imaging of Salicylazobenzoic acid.
Section 3: Positron Emission Tomography (PET) for Quantitative Biodistribution
Principle of PET: PET is a nuclear imaging technique that provides highly sensitive and quantitative three-dimensional data.[3] It detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. By labeling Salicylazobenzoic acid with an isotope like ¹⁸F, its absolute concentration in tissues (e.g., percentage of injected dose per gram of tissue, %ID/g) can be determined, offering a gold-standard method for pharmacokinetic studies.[10]
Protocol: Radiosynthesis of [¹⁸F]-Labeled Salicylazobenzoic Acid
This protocol is a representative example and requires a specialized radiochemistry facility. It outlines a common strategy for ¹⁸F-labeling via nucleophilic substitution on a precursor molecule.
Materials:
-
Precursor molecule (e.g., a tosyl- or nitro-activated version of Salicylazobenzoic acid)
-
[¹⁸F]Fluoride produced from a cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Automated radiochemistry synthesis module
-
Radio-HPLC system for purification and analysis
Methodology:
-
[¹⁸F]Fluoride Activation: Trap the cyclotron-produced [¹⁸F]Fluoride on an anion exchange column. Elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the mixture under a stream of nitrogen at elevated temperature to form the reactive [K/K₂₂₂]⁺ ¹⁸F⁻ complex.
-
Radiolabeling Reaction: Add the Salicylazobenzoic acid precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]Fluoride complex. Heat the reaction at 80-120°C for 10-20 minutes.[11]
-
Purification: Purify the crude reaction mixture using a semi-preparative radio-HPLC system to isolate the [¹⁸F]-Salicylazobenzoic acid.
-
Formulation: The collected HPLC fraction is typically passed through a C18 Sep-Pak cartridge to exchange the solvent for a biocompatible formulation, such as sterile saline with a small percentage of ethanol.
-
Quality Control: Analyze the final product for radiochemical purity (radio-HPLC), identity (co-elution with a non-radioactive standard), and specific activity (GBq/µmol).
Protocol: In Vivo PET Imaging and Biodistribution Analysis
Materials:
-
Purified and formulated [¹⁸F]-Salicylazobenzoic acid
-
Healthy or disease-model mice
-
MicroPET/CT scanner
-
Anesthesia (isoflurane)
-
Gamma counter
Methodology:
-
Animal Preparation: Anesthetize the mouse and position it on the scanner bed.
-
Administration: Administer a known quantity (e.g., 5-10 MBq) of the radiolabeled drug via tail vein injection.
-
Dynamic Imaging: Start a dynamic PET scan immediately upon injection (e.g., 60 minutes) to observe the initial distribution and clearance kinetics. Alternatively, perform static scans at specific time points (e.g., 30, 60, 120 minutes post-injection). A CT scan is typically acquired for anatomical co-registration.
-
Image Reconstruction and Analysis: Reconstruct the PET data using appropriate algorithms (e.g., OSEM3D). Co-register the PET and CT images. Draw 3D volumes of interest (VOIs) over major organs to generate time-activity curves and calculate the %ID/g at different times.
-
Ex Vivo Biodistribution: At the end of the final scan, euthanize the mouse. Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, etc.). Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter, alongside standards of the injected dose. Calculate the %ID/g for each tissue. This provides a definitive validation of the imaging data.
Data Presentation:
| Organ | % Injected Dose per Gram (%ID/g) at 60 min (PET Data) | % Injected Dose per Gram (%ID/g) at 60 min (Gamma Counter) |
| Blood | 1.5 ± 0.3 | 1.4 ± 0.2 |
| Liver | 10.2 ± 1.5 | 10.5 ± 1.8 |
| Kidneys | 15.8 ± 2.1 | 16.1 ± 2.5 |
| Muscle | 0.8 ± 0.2 | 0.9 ± 0.2 |
| Tumor | 3.5 ± 0.7 | 3.3 ± 0.6 |
Visualization:
Caption: Workflow for quantitative PET imaging of Salicylazobenzoic acid.
Section 4: Magnetic Resonance Imaging (MRI) for High-Resolution Anatomical Localization
Principle of MRI: MRI uses strong magnetic fields and radio waves to generate detailed anatomical images with excellent soft-tissue contrast.[3] It is less sensitive than PET or FLI.[12] However, by conjugating Salicylazobenzoic acid to a T₁ contrast agent like a Gadolinium (Gd³⁺) chelate, its accumulation in specific tissues can be visualized as a bright signal on T₁-weighted images, providing precise anatomical context.[7][13]
Protocol: Conjugation of Salicylazobenzoic Acid to a Gd-Based Contrast Agent
This protocol describes conjugating Salicylazobenzoic acid to a Gd-DOTA-NHS ester, a common building block for creating targeted MRI agents.
Materials:
-
Salicylazobenzoic acid with a free amine group (may require synthetic modification)
-
Gd-DOTA-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Size exclusion chromatography system (e.g., Sephadex G-25)
Methodology:
-
Reaction Setup: Dissolve the amine-functionalized Salicylazobenzoic acid and 1.1 equivalents of Gd-DOTA-NHS ester in anhydrous DMSO.
-
Base Addition: Add 3.0 equivalents of DIPEA to the mixture to act as a non-nucleophilic base.
-
Incubation: Stir the reaction at room temperature for 24 hours, protected from light.
-
Purification: Purify the conjugate by passing the reaction mixture through a size exclusion chromatography column to remove unreacted small molecules.
-
Characterization: Confirm the product's identity via mass spectrometry and measure its relaxivity (r₁) to determine its efficacy as a contrast agent.
Protocol: In Vivo MRI to Monitor Tissue Accumulation
Materials:
-
Salicylazobenzoic acid-Gd conjugate
-
Animal model of interest
-
High-field MRI scanner (e.g., 7T or 9.4T for small animals)
-
Anesthesia and physiological monitoring equipment
Methodology:
-
Baseline Scan: Anesthetize the animal and acquire a pre-contrast T₁-weighted anatomical scan.
-
Agent Administration: Administer the Salicylazobenzoic acid-Gd conjugate, typically via intravenous injection, at a dose of 0.05-0.1 mmol/kg.
-
Post-Contrast Scans: Immediately following injection, acquire a series of dynamic T₁-weighted scans for the first 10-30 minutes to observe the initial perfusion. Then, acquire static, high-resolution T₁-weighted scans at later time points (e.g., 1, 2, 4 hours) to map areas of accumulation.
-
Data Analysis: Compare the pre- and post-contrast images. Identify regions with significant signal enhancement. Quantify the percentage signal change in ROIs drawn on the pre- and post-contrast images to assess the relative concentration of the agent.
Data Presentation:
| MRI Parameter | Sequence Type | Typical Value (for 7T) | Purpose |
| Pre-Contrast Scan | T₁-weighted Spin Echo | TR=500ms, TE=15ms | Anatomical baseline |
| Post-Contrast Scan | T₁-weighted Spin Echo | TR=500ms, TE=15ms | Detect agent accumulation |
| Resolution | - | 100 x 100 x 500 µm | High spatial detail |
| Contrast Agent Dose | - | 0.1 mmol/kg | Standard dose for preclinical imaging |
Visualization:
Caption: Workflow for high-resolution MRI of Salicylazobenzoic acid delivery.
Section 5: Data Interpretation and Validation
Successful in vivo imaging is more than just generating images; it requires rigorous interpretation and validation.
-
Controls are Crucial: Always include control experiments. For example, inject the unconjugated dye, radionuclide, or contrast agent alone to ensure the observed distribution is due to the Salicylazobenzoic acid moiety and not the imaging tag itself.
-
Multi-Modality Corroboration: The strengths of one technique can compensate for the weaknesses of another.[8] For instance, the high sensitivity of PET can be complemented by the high resolution of MRI in a hybrid PET/MRI study. FLI can serve as a rapid, high-throughput screening tool before moving to more complex and expensive PET or MRI studies.
-
Orthogonal Validation: Imaging data should always be confirmed with non-imaging methods. Ex vivo biodistribution with gamma counting is the standard for validating PET. For all modalities, tissue samples can be analyzed by HPLC or mass spectrometry to confirm the presence and integrity of the labeled compound.
By adhering to these principles of causality, self-validation, and authoritative grounding, researchers can generate reliable and impactful data, accelerating the translation of Salicylazobenzoic acid from a promising molecule to a clinically effective therapeutic.
References
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CD BioSciences. (n.d.). In Vivo Drug Delivery Imaging. Retrieved from [Link]
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Garbacik, T., et al. (2021). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. MDPI. Retrieved from [Link]
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Caravan, P. (2018). Advances in gadolinium-based MRI contrast agent designs for monitoring biological processes in vivo. Current Opinion in Chemical Biology, 45, 121-130. Retrieved from [Link]
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Jablonska, P., et al. (2021). Targeted Contrast Agents for Molecular MRI. MDPI. Retrieved from [Link]
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Jallal, N., et al. (2015). Multimeric Near IR–MR Contrast Agent for Multimodal In Vivo Imaging. ACS Publications. Retrieved from [Link]
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Nuoce, B. (2025). In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. Sino-American Pharmaceutical Professionals Association. Retrieved from [Link]
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Bulte, J. (n.d.). Superparamagnetic/Nanoscale Agents I. ISMRM. Retrieved from [Link]
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Jain, S., et al. (2014). IN VIVO IMAGING TECHNIQUES FOR DETERMINATION OF THE FATE OF DRUG DELIVERY SYSTEMS. International Journal of Pharmacy and Biological Sciences, 4(2), 205-217. Retrieved from [Link]
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Li, Y., et al. (2023). The in vivo drug delivery pattern of the organelle-targeting small molecules. Advanced Drug Delivery Reviews, 200, 115020. Retrieved from [Link]
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Martins, A. F., & Garcia, G. K. (2021). Smart MRI Agents for Detecting Extracellular Events In Vivo: Progress and Challenges. MDPI. Retrieved from [Link]
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Alexoff, D., et al. (2011). Radionuclide Labeling and Evaluation of Candidate Radioligands for PET Imaging of Histone Deacetylase in the Brain. Nuclear Medicine and Biology, 38(5), 707-717. Retrieved from [Link]
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Wang, Y., et al. (2023). Advanced imaging techniques for tracking drug dynamics at the subcellular level. Journal of Nanobiotechnology, 21(1), 161. Retrieved from [Link]
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Islam, E., et al. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Salicylazobenzoic acid. PubChem. Retrieved from [Link]
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Krasniqi, A., & D'Souza, D. (2019). Radiolabeling of Nanoparticles and Polymers for PET Imaging. MDPI. Retrieved from [Link]
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Zhang, L., et al. (2015). Fluorescence imaging for in situ detection of cell surface sialic acid by competitive binding of 3-(dansylamino)phenylboronic acid. Analytica Chimica Acta, 895, 87-94. Retrieved from [Link]
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Sadia, M., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. MDPI. Retrieved from [Link]
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FDA. (n.d.). SALICYLAZOBENZOIC ACID. Global Substance Registration System. Retrieved from [Link]
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Lee, S., & Kim, J. (2023). Fluorescence-Based Mono- and Multimodal Imaging for In Vivo Tracking of Mesenchymal Stem Cells. MDPI. Retrieved from [Link]
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Cutarelli, A., et al. (2022). Methods for Radiolabelling Nanoparticles: PET Use (Part 2). MDPI. Retrieved from [Link]
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Application Notes and Protocols: Quality Control Parameters for Salicylazobenzoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylazobenzoic acid, a prominent azo compound, and its derivatives are of significant interest in pharmaceutical development due to their anti-inflammatory properties. One notable application is in the treatment of inflammatory bowel disease, where related compounds like Balsalazide serve as prodrugs, delivering the active 5-aminosalicylic acid (5-ASA) moiety to the colon.[1][2] The synthesis of Salicylazobenzoic acid is typically achieved through a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with salicylic acid.[3][4]
Given its therapeutic potential, ensuring the purity, consistency, and safety of synthesized Salicylazobenzoic acid is paramount. A robust quality control (QC) strategy, encompassing the entire manufacturing process from raw material assessment to final product characterization, is essential. This document provides a comprehensive guide to the critical quality control parameters, including detailed analytical protocols and acceptance criteria, for the synthesis of Salicylazobenzoic acid.
Synthesis Pathway and Critical Quality Control Points
The synthesis of Salicylazobenzoic acid involves two primary stages, each with critical parameters that must be carefully controlled to ensure the desired product quality.
-
Diazotization: A primary aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid).[5] Temperature control is crucial during this step, as diazonium salts are unstable at higher temperatures.[6]
-
Azo Coupling: The diazonium salt is then reacted with salicylic acid in an electrophilic aromatic substitution reaction to form the azo compound.[3][7] The pH of the reaction mixture is a critical parameter in this stage, influencing the reaction rate and the formation of impurities.[3]
The following diagram illustrates the general synthesis workflow and highlights the key quality control checkpoints.
Caption: Workflow of Salicylazobenzoic acid synthesis with integrated quality control points.
Part 1: Raw Material Quality Control
The quality of the final product is intrinsically linked to the purity of the starting materials. Therefore, stringent quality control of all raw materials is the first critical step.
| Raw Material | Parameter | Acceptance Criteria | Analytical Method |
| Aromatic Amine | Purity | ≥ 99.0% | HPLC, GC |
| Identity | Conforms to reference spectrum | FTIR, NMR | |
| Appearance | White to off-white crystalline powder | Visual | |
| Salicylic Acid | Purity | ≥ 99.5% | HPLC[8][9] |
| Identity | Conforms to reference spectrum | FTIR,[10] NMR[11][12] | |
| Melting Point | 158-161 °C | Melting Point Apparatus | |
| Appearance | White crystalline powder | Visual | |
| Sodium Nitrite | Assay | ≥ 99.0% | Titration |
| Appearance | White to slightly yellowish crystalline powder | Visual | |
| Acid (e.g., HCl) | Concentration | As specified (e.g., 37%) | Titration |
| Appearance | Clear, colorless liquid | Visual |
Protocol 1: HPLC Purity and Assay of Salicylic Acid
This protocol outlines a typical reversed-phase HPLC method for determining the purity and assay of salicylic acid raw material.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A mixture of methanol and a suitable buffer (e.g., 0.1 M sodium dihydrogen phosphate), with the pH adjusted to the acidic range (e.g., pH 3.0) with phosphoric acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 231 nm.[8]
-
Column Temperature: 35 °C.[8]
-
Sample Preparation: Accurately weigh and dissolve the salicylic acid standard and sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase).
-
Inject the standard solution in triplicate. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Inject the sample solution in duplicate.
-
-
Calculation: Calculate the purity and assay of the sample by comparing the peak area of the salicylic acid in the sample to that of the standard.
Part 2: In-Process Controls (IPCs)
In-process controls are crucial for monitoring the progress of the reaction and ensuring its completion, which helps in minimizing impurity formation and maximizing yield.
| Process Step | IPC Parameter | Acceptance Criteria | Analytical Method |
| Diazotization | Temperature | 0-5 °C | Calibrated thermometer |
| Azo Coupling | Reaction Completion | Starting material (diazonium salt or salicylic acid) ≤ 2.0% | TLC, HPLC |
| pH | Maintained within the optimal range (typically alkaline for coupling with phenols)[3] | Calibrated pH meter |
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a rapid and effective method for qualitatively monitoring the progress of the azo coupling reaction.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A suitable solvent system that provides good separation of the starting materials and the product (e.g., a mixture of ethyl acetate and hexane). The optimal ratio should be determined experimentally.
-
Sample Preparation: At regular intervals, withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., methanol).
-
Procedure:
-
Spot the diluted reaction mixture, along with co-spots of the starting materials (aromatic amine and salicylic acid), on the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm and/or 365 nm).
-
-
Interpretation: The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible or its intensity is significantly diminished.
Part 3: Final Product Quality Control
After the synthesis is complete, the final product, Salicylazobenzoic acid, must be thoroughly characterized to ensure it meets the required quality standards.
Final Product Specifications
| Parameter | Specification | Analytical Method |
| Appearance | Yellow to orange crystalline powder | Visual |
| Identity | Conforms to reference spectra | FTIR, ¹H NMR, ¹³C NMR |
| Purity (Assay) | ≥ 98.5% | HPLC |
| Melting Point | To be established based on the pure compound | Melting Point Apparatus |
| Residual Solvents | Within acceptable limits (as per ICH guidelines) | GC-HS |
| Heavy Metals | ≤ 20 ppm | ICP-MS or AAS |
| Aromatic Amines | Below the limit of detection (typically < 30 ppm)[13] | GC-MS, HPLC[14] |
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity and Assay of Salicylazobenzoic Acid
A validated HPLC method is essential for the accurate determination of the purity and assay of the final product.
-
Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD detection to monitor at multiple wavelengths and check for peak purity. A primary wavelength corresponding to the λmax of Salicylazobenzoic acid should be used for quantification.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Sample Preparation: Prepare a standard solution of Salicylazobenzoic acid of known concentration and a sample solution in a suitable diluent.
-
Procedure: Follow a similar procedure as outlined in Protocol 1 for system suitability, standard, and sample injections.
-
Calculation: Determine the purity by the area normalization method and the assay by comparison with the external standard.
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
FTIR spectroscopy is a powerful tool for confirming the identity of the synthesized compound by identifying its characteristic functional groups.
-
Instrumentation: FTIR Spectrometer.
-
Sample Preparation: Prepare a KBr pellet of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Acquire a background spectrum.
-
Acquire the sample spectrum.
-
-
Interpretation: The obtained spectrum should be compared with a reference spectrum of Salicylazobenzoic acid. Key characteristic peaks to look for include:
Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of Salicylazobenzoic acid, confirming the connectivity of atoms and the absence of structural isomers.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).[16]
-
Procedure:
-
Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Interpretation: The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the expected structure of Salicylazobenzoic acid. The spectra should also be checked for the presence of signals corresponding to potential impurities.
Impurity Profiling
A critical aspect of quality control is the identification and quantification of potential impurities. Common impurities in the synthesis of Salicylazobenzoic acid may include:
-
Unreacted starting materials: Aromatic amine and salicylic acid.
-
Side-products: Isomers formed during the azo coupling reaction.
-
Degradation products: Aromatic amines formed by the cleavage of the azo bond.[17]
-
Residual solvents: Solvents used in the synthesis and purification steps.
The developed HPLC method (Protocol 3) should be capable of separating the main compound from its known and potential impurities.
Conclusion
A rigorous and well-defined quality control strategy is indispensable for the synthesis of Salicylazobenzoic acid, particularly for its potential use in pharmaceutical applications. By implementing comprehensive testing of raw materials, diligent in-process monitoring, and thorough characterization of the final product, researchers and drug development professionals can ensure the production of a high-quality, pure, and consistent compound. The protocols and parameters outlined in this document provide a solid foundation for establishing a robust quality control system for the synthesis of Salicylazobenzoic acid.
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Grokipedia. Azo coupling. 3
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Wikipedia. Azo coupling. Link
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The Synthesis of Azo Dyes. Link
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Benchchem. Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions. Link
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Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Link
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Google Patents. EP0270815A1 - Process for the preparation of 5-aminosalicylic acid. Link
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ChemicalBook. Salicylic acid synthesis. Link
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CAS.org. Salicylic acid - Common Chemistry. Link
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National Institute of Standards and Technology. Salicylic acid - the NIST WebBook. Link
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National Institute of Standards and Technology. Salicylic acid - the NIST WebBook. Link
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PubMed. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. Link
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PubMed. Simultaneous analysis of dehydroacetic acid, benzoic acid, sorbic acid and salicylic acid in cosmetic products by solid-phase extraction and high-performance liquid chromatography. Link
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HQTS. What Is Azo Dyes and Azo Dyes Test?. Link
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ResearchGate. Data of FT-IR spectra (cm -1 ) of synthesized azo compounds. Link
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001895). Link
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Reagecon Knowledge. Azo Dye Metabolite Standards. Link
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ResearchGate. Synthesis of salicylic acid derivatives from the corresponding 2-chlorobenzoic acid using water as solvent. Link
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Sigma-Aldrich. Salicylic acid = 99 , FG 69-72-7. Link
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SIELC Technologies. Salicylic acid. Link
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Zenodo. 3 NOTE ON THE MELTING-POINT OF SALICYLIC ACID, AND A TEST FOR THE PRESENCE OF PARA-HYDROXYBENZOIC ACID.. Link
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FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Link
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Applied Technical Services. Azo Dyes. Link
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HELIX Chromatography. HPLC Methods for analysis of Salicylic acid. Link
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Determination of Benzoic Acid and Salicylic Acid in Four Compound Preparations by HPLC. Link
-
Agilent. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Application. Link
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QIMA Blog. Do You Need an Azo Textile Testing Laboratory? | Azo Dye Tests. Link
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PubMed. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Link
-
Google Patents. CN1733684A - A New Technology of Supercritical Phase Synthesis of Salicylic Acid. Link
-
YouTube. Synthesis of salicylic acid from wintergreen oil. Link
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ResearchGate. (PDF) ChemInform Abstract: Synthesis of Salicylic Acid Derivatives from the Corresponding 2-Chlorobenzoic Acid Using Water as Solvent.. Link
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The Royal Society of Chemistry. Supplementary Information. Link
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International Online Medical Council (IOMC). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. Link
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Applied Technical Services. Azo Dye Testing. Link
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ResearchGate. Synthesis of some New Azo Compounds of Salicylic Acid Derivatives and Determination of their In vitro Anti-inflammatory Activity. Link
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-
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NIH. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC. Link
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Organic Chemistry Portal. Diazotisation. Link
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Link
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gsrs. SALICYLAZOBENZOIC ACID. Link
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ResearchGate. (PDF) Development of a new analytical method for determination of acetylsalicylic and salicylic acids in tablets by reversed phase liquid chromatography. Link
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Google Patents. US2007147A - Method of removing impurities from salicylo-salicylic acid and product obtainable thereby. Link
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ResearchGate. The Amorphous Form of Salicylsalicylic Acid: Experimental Characterization and Computational Predictability | Request PDF. Link
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Application Notes and Protocols for Testing the Release of 5-ASA from Salicylazobenzoic Acid
Introduction: A Targeted Approach to Inflammatory Bowel Disease Therapy
Inflammatory Bowel Disease (IBD), encompassing conditions such as Ulcerative Colitis and Crohn's Disease, is characterized by chronic inflammation of the gastrointestinal (GI) tract. 5-Aminosalicylic acid (5-ASA) is a cornerstone in the management of IBD, owing to its potent anti-inflammatory properties.[1] However, the systemic absorption of 5-ASA in the upper GI tract can lead to reduced efficacy at the site of inflammation in the colon and potential side effects. To overcome this, prodrug strategies have been developed to ensure targeted delivery of 5-ASA to the colon.
Salicylazobenzoic acid is an azo-prodrug designed for colon-specific delivery of 5-ASA. The core principle of this targeted delivery lies in the unique enzymatic environment of the colon. The azo bond (-N=N-) in Salicylazobenzoic acid is stable in the sterile and acidic environment of the stomach and the enzyme-rich small intestine. Upon reaching the colon, the abundant microflora produce azoreductase enzymes that cleave the azo bond, liberating the active 5-ASA molecule directly at the site of inflammation.[2]
This application note provides a comprehensive guide with detailed protocols for researchers, scientists, and drug development professionals to effectively test the release of 5-ASA from Salicylazobenzoic acid. The protocols herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the drug release profile, encompassing both in vitro and in vivo methodologies.
The Chemical Gateway to Colonic Delivery: Azo-Bond Cleavage
The targeted release of 5-ASA from Salicylazobenzoic acid is a bio-activatable process contingent on the enzymatic activity of the colonic microbiota. The azo bond is the critical linkage that prevents premature drug release. In the anaerobic environment of the colon, bacterial azoreductases catalyze the reductive cleavage of the azo bond, yielding 5-ASA and the carrier moiety, aminobenzoic acid. This enzymatic reaction is the cornerstone of the prodrug's colon-specific action.
Caption: Workflow for the in vivo evaluation of Salicylazobenzoic acid.
Part 3: Analytical Quantification of 5-ASA by HPLC-UV
A robust and validated analytical method is essential for the accurate quantification of 5-ASA in both in vitro and in vivo samples. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for this purpose.
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 330 nm |
| Run Time | 10 minutes |
Method Validation according to ICH Q2(R1) Guidelines
The analytical method must be validated to ensure its suitability for its intended purpose. [3][4][5][6][7]
| Validation Parameter | Acceptance Criteria |
|---|---|
| Specificity | No interference from endogenous components in the matrix at the retention time of 5-ASA. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range (e.g., 0.1 - 10 µg/mL). |
| Accuracy | Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition). |
Part 4: Data Analysis and Interpretation
In Vitro Data
-
Calculate the cumulative percentage of 5-ASA released at each time point.
-
Plot the cumulative percent release versus time to generate a dissolution profile.
-
Interpretation: An ideal profile for a colon-targeted Salicylazobenzoic acid formulation will show minimal (<10%) 5-ASA release in SGF and SIF, followed by a significant and sustained release in SCF.
In Vivo Data
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax. A delayed Tmax is indicative of colonic release.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
-
Tissue Distribution: Quantify the concentration of Salicylazobenzoic acid and 5-ASA in the stomach, small intestine, and colon to confirm targeted delivery and release.
In Vitro-In Vivo Correlation (IVIVC)
Establishing a correlation between the in vitro release data and the in vivo absorption profile is a key objective in drug development. [8][9]A Level A IVIVC, a point-to-point correlation, is the most desirable. This allows the in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of 5-ASA release from Salicylazobenzoic acid. By adhering to these detailed methodologies, researchers can generate reliable and reproducible data to support the development of effective colon-targeted therapies for Inflammatory Bowel Disease. The integration of scientifically sound in vitro and in vivo models, coupled with a validated analytical method, ensures a thorough understanding of the prodrug's performance and its potential for clinical success.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link].
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link].
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link].
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link].
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Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). European Medicines Agency. Available at: [Link].
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Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLOS One. Available at: [Link].
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Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link].
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〈711〉 DISSOLUTION. U.S. Pharmacopeia. Available at: [Link].
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In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available at: [Link].
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In Vitro - In Vivo Correlations. FABAD Journal of Pharmaceutical Sciences. Available at: [Link].
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Azo reductase – Knowledge and References. Taylor & Francis. Available at: [Link].
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In Vitro – In Vivo Correlation: Perspectives on Model Development. National Institutes of Health. Available at: [Link].
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Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. ResearchGate. Available at: [Link].
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Simulated rat intestinal fluid improves oral exposure prediction for poorly soluble compounds over a wide dose range. Springer. Available at: [Link].
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Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid. PubMed. Available at: [Link].
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SBF. Kyoto University. Available at: [Link].
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Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PubMed. Available at: [Link].
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Preparation of simulated digestion mediums. The Royal Society of Chemistry. Available at: [Link].
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Use of simulated intestinal fluids with Caco-2 cells and rat ileum. PubMed. Available at: [Link].
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Simulated Biological Fluids with Possible Application in Dissolution Testing. Dissolution Technologies. Available at: [Link].
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Sustained release of 5-aminosalicylic acid from azoreductase-responsive polymeric prodrugs for prolonged colon-targeted colitis therapy. National Institutes of Health. Available at: [Link].
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Mechanism of Action of Aminosalicylates. YouTube. Available at: [Link].
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Azo-linked 5-ASA-coumarin prodrug: Fluorescent tracking for colonic drug release in UC treatment. PubMed. Available at: [Link].
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Synthesis, kinetic studies and pharmacological evaluation of mutual azo prodrugs of 5-aminosalicylic acid for colon-specific drug delivery in inflammatory bowel disease. PubMed. Available at: [Link].
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Novel azo derivatives as prodrugs of 5-aminosalicylic acid and amino derivatives with potent platelet activating factor antagonist activity. PubMed. Available at: [Link].
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Application Note and Protocols: Evaluating the Cytotoxicity of Salicylazobenzoic Acid
Authored by: Senior Application Scientist
Introduction
Salicylazobenzoic acid, also known as Olsalazine, is a drug primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] It is a prodrug that consists of two molecules of 5-aminosalicylic acid (5-ASA), also known as mesalamine, linked by an azo bond.[1][2] In the colon, bacteria cleave this azo bond, releasing the two active 5-ASA molecules which then exert their therapeutic effects locally.[2] While the anti-inflammatory properties of 5-ASA are well-established, there is growing interest in the potential cytotoxic and antiproliferative effects of these compounds, particularly in the context of colorectal cancer chemoprevention.[3][4] Understanding the cytotoxic profile of Salicylazobenzoic acid is therefore crucial for both its established therapeutic use and its potential repositioning in oncology.
This guide provides a comprehensive framework for researchers to evaluate the cytotoxicity of Salicylazobenzoic acid in vitro. It moves beyond a simple listing of protocols to explain the rationale behind the selection of a tiered assay approach, starting with general viability screening and progressing to more mechanistic apoptosis and necrosis assays.
Section 1: Foundational Knowledge and Experimental Rationale
Before initiating any experimental work, it is critical to understand the compound and the biological questions being asked. Salicylazobenzoic acid is structurally related to other non-steroidal anti-inflammatory drugs (NSAIDs) that have been shown to induce apoptosis and inhibit cell proliferation.[3][4] The primary active metabolite, 5-ASA (mesalamine), has demonstrated cytotoxic effects in various cancer cell lines, often in a time- and dose-dependent manner.[5][6] Therefore, a logical starting point for evaluating Salicylazobenzoic acid is to determine its impact on overall cell viability and then to dissect the underlying mechanisms of cell death.
A tiered approach to cytotoxicity testing is recommended. This begins with broad-spectrum assays that measure metabolic activity or membrane integrity, providing a general indication of cell health. Positive "hits" from these initial screens are then investigated further using more specific assays to differentiate between apoptosis and necrosis.
Section 2: Experimental Workflow for Cytotoxicity Assessment
The following workflow provides a structured approach to characterizing the cytotoxic potential of Salicylazobenzoic acid.
Caption: A tiered approach to evaluating Salicylazobenzoic acid cytotoxicity.
Section 3: Detailed Protocols and Methodologies
Cell Culture and Compound Preparation
-
Cell Lines: A panel of cell lines is recommended to assess both efficacy and potential toxicity to non-cancerous cells. For instance, colorectal adenocarcinoma cell lines such as CaCo-2 and HT-29 can be used to evaluate anticancer potential, while a normal colon fibroblast line like CCD 841 CoN can serve as a control for non-specific cytotoxicity.[6][7]
-
Culture Conditions: Cells should be maintained in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Salicylazobenzoic acid should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[8] Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.[8]
Phase 1: Initial Viability Screening
Principle: This colorimetric assay measures the metabolic activity of cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of Salicylazobenzoic acid or the vehicle control.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).[8]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10][11]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance at 540-570 nm using a microplate reader.[10]
Principle: This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye neutral red in their lysosomes.[13][14] The amount of dye retained is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Neutral Red Incubation: After the treatment period, remove the medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Discard the neutral red solution and wash the cells with a wash buffer (e.g., PBS).[15]
-
Extraction: Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well and shake for 10 minutes to extract the dye.[15][16]
-
Measurement: Measure the absorbance at 540 nm.[14]
Phase 2: Differentiating Modes of Cell Death
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[17][18] The LDH assay measures the amount of this enzyme in the supernatant, which is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the initial viability assays.
-
Supernatant Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt to a colored formazan product.[18]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[18]
-
Controls: Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).
Principle: This flow cytometry-based assay provides a robust method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where it intercalates with DNA.
Protocol:
-
Cell Seeding and Treatment: Treat cells in culture plates or flasks.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.[19]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[20]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the cells by flow cytometry. The different cell populations can be identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Phase 3: Mechanistic Insights into Apoptosis
Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and caspase-7 are key executioner caspases. This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7.[22] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[23]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with Salicylazobenzoic acid as previously described.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.[23]
-
Incubation: Incubate at room temperature for 30 minutes to 3 hours.[23][24]
-
Measurement: Measure the luminescence using a plate-reading luminometer.[25]
Section 4: Data Presentation and Interpretation
For clear and comparative analysis, quantitative data should be summarized in tables.
Table 1: Hypothetical IC50 Values of Salicylazobenzoic Acid (µM)
| Cell Line | Assay | 24 hours | 48 hours | 72 hours |
| CaCo-2 | MTT | 550 | 400 | 250 |
| Neutral Red | 600 | 420 | 280 | |
| HT-29 | MTT | 700 | 550 | 350 |
| Neutral Red | 750 | 580 | 390 | |
| CCD 841 CoN | MTT | >1000 | >1000 | 850 |
| Neutral Red | >1000 | >1000 | 900 |
Table 2: Hypothetical Mechanistic Assay Results (at 48 hours, 400 µM)
| Cell Line | Assay | % of Control |
| CaCo-2 | LDH Release | 15% |
| Annexin V Positive / PI Negative | 45% | |
| Caspase 3/7 Activity | 350% | |
| CCD 841 CoN | LDH Release | 5% |
| Annexin V Positive / PI Negative | 8% | |
| Caspase 3/7 Activity | 110% |
Section 5: Potential Signaling Pathways
Salicylic acid and its derivatives can modulate various cellular signaling pathways involved in cell survival and death.
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Salicylazobenzoic Acid
This guide is designed for researchers, scientists, and drug development professionals actively working to improve the bioavailability of Salicylazobenzoic acid. As a compound with therapeutic potential, particularly in the context of conditions like ulcerative colitis, overcoming its inherent formulation challenges is paramount to achieving clinical efficacy.[1] This document provides a structured, in-depth exploration of common experimental hurdles and offers field-proven strategies to enhance the systemic or localized availability of this active pharmaceutical ingredient (API).
The core challenge with Salicylazobenzoic acid, like its parent compound salicylic acid, is anticipated to be its poor aqueous solubility.[2][3][4] This characteristic significantly hinders its dissolution in gastrointestinal fluids, a prerequisite for absorption and subsequent bioavailability. This guide will therefore focus on scientifically grounded methodologies to systematically address this limitation.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the pre-formulation and formulation development of Salicylazobenzoic acid.
Question 1: My initial in vitro dissolution studies with pure Salicylazobenzoic acid powder show very poor release. What is the likely cause and what are my immediate next steps?
Answer:
The most probable cause is the low aqueous solubility of Salicylazobenzoic acid, a characteristic common to many benzoic acid derivatives.[2][4] Poor solubility directly translates to a low dissolution rate, which is the rate-limiting step for the absorption of many orally administered drugs.
Immediate Troubleshooting Steps:
-
Full Characterization of the API: Before proceeding with complex formulation strategies, it is crucial to thoroughly characterize the starting material. This includes:
-
Solubility Profiling: Determine the solubility in various pH buffers (e.g., pH 1.2, 4.5, 6.8) to understand its pH-dependent solubility. As an acidic compound, its solubility is expected to increase at a higher pH.
-
Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine the crystallinity of your API. Amorphous forms are generally more soluble than their crystalline counterparts due to their higher thermodynamic energy.[5]
-
Particle Size Analysis: The particle size of the API has a significant impact on its dissolution rate. Smaller particles have a larger surface area-to-volume ratio, which can enhance dissolution.[6]
-
-
Simple Formulation Approaches: Before moving to more complex methods, explore simple formulation adjustments:
-
pH Modification: The addition of pH-modifying excipients to the formulation can create a microenvironment with a more favorable pH for dissolution.[5]
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can increase the solubility of hydrophobic molecules by reducing the dielectric constant of the solvent.[5][6]
-
Question 2: I am considering salt formation to improve the solubility of Salicylazobenzoic acid. What are the key considerations and potential pitfalls?
Answer:
Salt formation is a well-established and effective technique for enhancing the solubility and dissolution rate of poorly soluble acidic or basic drugs.[5][7] By converting the acidic Salicylazobenzoic acid into a salt, you can significantly improve its aqueous solubility.
Key Considerations:
-
Counterion Selection: The choice of the counterion is critical and will influence the salt's properties, such as its solubility, stability, and hygroscopicity. Common counterions for acidic drugs include sodium, potassium, and calcium.
-
pKa of the Drug and Counterion: A general rule of thumb is that the difference between the pKa of the acidic drug and the pKa of the conjugate acid of the basic counterion should be greater than 2 to ensure stable salt formation.
-
pH of Maximum Solubility: The pH at which the salt exhibits maximum solubility should be determined.
Potential Pitfalls:
-
Disproportionation: The salt may convert back to the less soluble free acid form in the gastrointestinal tract, particularly in the acidic environment of the stomach. This can lead to precipitation and a loss of the bioavailability advantage.
-
Hygroscopicity: Some salt forms can be highly hygroscopic, which can pose challenges for manufacturing and long-term stability.
-
Polymorphism: The resulting salt may exist in different crystalline forms (polymorphs), each with its own unique solubility and stability profile.
Question 3: My team is exploring advanced formulation strategies. What are the most promising approaches for a molecule like Salicylazobenzoic acid?
Answer:
For a poorly soluble compound like Salicylazobenzoic acid, several advanced formulation strategies can be highly effective. These techniques aim to either increase the surface area of the drug, improve its wettability, or present it in a higher energy state.
Promising Advanced Strategies:
| Strategy | Mechanism of Action | Key Advantages | Potential Challenges |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area available for dissolution.[6] | Simple, well-established technique. | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier, often in an amorphous state.[7][8] | Can significantly increase dissolution rate and bioavailability.[9] | Potential for physical instability (recrystallization) during storage. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with aqueous fluids.[6] | Can enhance lymphatic transport, bypassing first-pass metabolism. | Can be complex to formulate and manufacture; potential for drug precipitation upon dilution. |
| Nanotechnology-Based Approaches (e.g., Nanosuspensions, Nanoparticles) | Reduces particle size to the nanometer range, dramatically increasing surface area and saturation solubility.[5][6] | Can improve both the rate and extent of absorption. | Manufacturing can be complex and costly; potential for toxicity concerns that need to be addressed. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a more soluble inclusion complex.[6] | Can improve solubility and stability. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Part 2: Experimental Protocols & Workflows
This section provides high-level experimental workflows for two of the most promising strategies for enhancing the bioavailability of Salicylazobenzoic acid: solid dispersions and the preparation of nanosuspensions.
Workflow 1: Development of a Salicylazobenzoic Acid Solid Dispersion
Objective: To prepare a solid dispersion of Salicylazobenzoic acid to enhance its dissolution rate.
Step-by-Step Methodology:
-
Polymer and Solvent Selection:
-
Screen various hydrophilic polymers for their ability to form a stable solid dispersion with Salicylazobenzoic acid. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
Select a suitable organic solvent that can dissolve both the drug and the polymer.
-
-
Preparation of the Solid Dispersion (Solvent Evaporation Method):
-
Dissolve both Salicylazobenzoic acid and the chosen polymer in the selected solvent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid mass is then dried, milled, and sieved to obtain a uniform powder.
-
-
Characterization of the Solid Dispersion:
-
Drug Content and Uniformity: Determine the amount of Salicylazobenzoic acid in the solid dispersion.
-
In Vitro Dissolution Testing: Compare the dissolution profile of the solid dispersion with that of the pure drug in various dissolution media.
-
Solid-State Characterization (DSC and XRPD): Confirm that the drug is in an amorphous state within the polymer matrix.
-
Workflow 2: Preparation of a Salicylazobenzoic Acid Nanosuspension
Objective: To produce a nanosuspension of Salicylazobenzoic acid to increase its surface area and saturation solubility.
Step-by-Step Methodology:
-
Stabilizer Selection:
-
Choose a suitable stabilizer (surfactant or polymer) to prevent particle aggregation. Examples include polysorbates, poloxamers, and lecithin.
-
-
Preparation of the Nanosuspension (High-Pressure Homogenization):
-
Disperse the coarse Salicylazobenzoic acid powder in an aqueous solution of the stabilizer.
-
Subject this pre-suspension to high-pressure homogenization. The high shear forces and cavitation will break down the drug crystals into nanoparticles.
-
-
Characterization of the Nanosuspension:
-
Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential to assess the physical stability of the nanosuspension.
-
In Vitro Dissolution Testing: Evaluate the dissolution rate of the nanosuspension compared to the pure drug.
-
Crystallinity Assessment (DSC and XRPD): Confirm that the drug remains in a crystalline state after the nanosizing process.
-
Part 3: Visualizing the Path to Enhanced Bioavailability
The following diagrams illustrate the conceptual workflows and the underlying principles of enhancing the bioavailability of a poorly soluble drug like Salicylazobenzoic acid.
Caption: Conceptual overview of strategies to overcome poor bioavailability.
Caption: A generalized workflow for formulation development.
References
-
BIOAVAILABILITY ENHANCEMENT FOR POORLY SOLUBLE DRUGS: A REVIEW - Innoriginal: International Journal of Sciences. Available at: [Link]
-
Salicylazobenzoic acid - PubChem. Available at: [Link]
-
How to improve the bioavailability of poorly soluble drugs - ResearchGate. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. Available at: [Link]
-
Solubility and Melting Properties of Salicylic Acid | Request PDF - ResearchGate. Available at: [Link]
-
Salicylic Acid | HOC6H4COOH | CID 338 - PubChem. Available at: [Link]
-
Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - MDPI. Available at: [Link]
-
Salicylic acid - Wikipedia. Available at: [Link]
-
Solubility and Melting Properties of Salicylic Acid - Semantic Scholar. Available at: [Link]
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- 9. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition | MDPI [mdpi.com]
Optimizing the dosage of Salicylazobenzoic acid for maximum efficacy.
Technical Support Center: Optimizing Salicylazobenzoic Acid Dosage
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Salicylazobenzoic acid" is not a conventionally recognized therapeutic agent in major pharmacopeias. Structurally, its name suggests a close relationship to the aminosalicylate class of drugs, such as sulfasalazine, olsalazine, and mesalamine (5-aminosalicylic acid or 5-ASA). This guide is therefore predicated on the scientific principles governing these well-documented and structurally similar compounds. Researchers working with a novel compound named Salicylazobenzoic acid should consider these principles as a foundational framework for their investigation.
Introduction
Optimizing the dosage of any therapeutic agent is a critical endeavor to maximize its efficacy while minimizing potential adverse effects. For compounds in the aminosalicylate family, this process is particularly nuanced. The primary therapeutic effect of these drugs is often localized to the gastrointestinal tract, making drug delivery and formulation as crucial as the dosage itself. This guide provides a comprehensive technical resource for researchers to navigate the complexities of dosage optimization for Salicylazobenzoic acid and related aminosalicylates.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for Salicylazobenzoic acid?
A1: Given its structural similarity to sulfasalazine and olsalazine, Salicylazobenzoic acid is likely a prodrug that is metabolized by gut bacteria.[1][2] This metabolism would cleave the azo bond, releasing the active anti-inflammatory moiety, 5-aminosalicylic acid (5-ASA), and a carrier molecule.[1] The therapeutic action of 5-ASA is primarily topical on the colonic mucosa.[3] It is thought to modulate local inflammatory pathways, including the inhibition of prostaglandin synthesis and scavenging of reactive oxygen species.[[“]][5] The absorbed portion of 5-ASA is metabolized to N-acetyl-5-ASA, which may also possess anti-inflammatory properties by activating PPAR-gamma, a nuclear receptor that downregulates pro-inflammatory genes.[5]
Q2: What are the key pharmacokinetic parameters to consider when optimizing the dosage?
A2: The key pharmacokinetic parameters for aminosalicylate-based drugs revolve around delivering the active compound to the site of action in the colon and minimizing systemic absorption. Important parameters include:
-
Bioavailability: Low systemic bioavailability of the parent compound is desirable to ensure maximal delivery to the colon.[1]
-
Metabolism: The efficiency of azo-reduction by colonic bacteria is a critical step in releasing the active 5-ASA.[1] Factors influencing the gut microbiome can therefore affect drug efficacy.
-
Elimination Half-Life: 5-ASA has a short elimination half-life (0.5 to 1.5 hours), while its major metabolite, N-acetyl-5-ASA, has a longer half-life of 5 to 10 hours.[1]
-
Formulation: Different oral formulations are designed to release the drug at different locations in the gastrointestinal tract, such as pH-dependent or time-dependent release mechanisms.[3][6][7]
Q3: How does the formulation of the drug impact its efficacy?
A3: The formulation is a critical determinant of efficacy for aminosalicylates.[3] Oral formulations are designed to protect the drug from absorption in the upper gastrointestinal tract and release it in the colon where it can exert its topical anti-inflammatory effects.[3][6] For instance, some formulations use a pH-sensitive coating that dissolves at the higher pH of the terminal ileum and colon, while others utilize a time-release mechanism.[6] Newer technologies, like the Multi-Matrix System (MMX), provide for a more even distribution of the drug throughout the colon.[8][9][10] The choice of formulation should be guided by the location and extent of the disease being targeted.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Lack of Efficacy at Standard Doses | - Inadequate drug delivery to the site of inflammation.- Rapid transit time in the gut.- Altered gut microbiota leading to inefficient prodrug metabolism.- Suboptimal dosing frequency. | - Verify Formulation: Ensure the chosen formulation is appropriate for the location of the disease. For distal colitis, rectal administration (suppositories or enemas) may be more effective.[12][13]- Assess Transit Time: In cases of severe diarrhea, a faster gut transit time may reduce the time for the prodrug to be metabolized and act on the mucosa. Dose escalation or combination therapy may be necessary.[1]- Consider Microbiome Modulation: While still an area of active research, factors that influence the gut microbiome (e.g., diet, antibiotics) could theoretically impact the efficacy of azo-bond containing prodrugs.[1]- Optimize Dosing Frequency: Due to the short half-life of 5-ASA, divided daily doses may be necessary to maintain therapeutic concentrations at the site of action, although some newer formulations are designed for once-daily dosing.[13][14] |
| High Systemic Absorption and Associated Side Effects | - Premature release of the drug from the formulation.- Increased absorption due to mucosal damage.- Individual variations in drug metabolism. | - Evaluate Formulation Integrity: Investigate if the formulation is releasing the drug before it reaches the colon. This can be assessed by measuring plasma levels of the parent drug and its metabolites.[15]- Monitor for Side Effects: Systemic side effects can include headache, nausea, and in rare cases, kidney problems.[16][17] If systemic side effects are observed, consider switching to a different formulation with a more targeted release profile.[12]- Therapeutic Drug Monitoring: Measuring plasma concentrations of 5-ASA and its metabolite N-acetyl-5-ASA can help to assess the degree of systemic absorption.[18] |
| Variability in Patient Response | - Genetic polymorphisms in drug metabolizing enzymes (e.g., N-acetyltransferase 1).- Differences in gut microbiome composition.- Disease severity and location. | - Pharmacogenetic Testing: Consider investigating genetic variations in enzymes involved in 5-ASA metabolism, which can influence systemic exposure and response.[5]- Personalized Dosing: A "one-size-fits-all" approach may not be optimal. Tailoring the dose and formulation to the individual patient's disease phenotype and severity can improve outcomes.[18][19]- Dose Titration: A gradual increase in the dose may be necessary to achieve the desired therapeutic effect while monitoring for any adverse reactions. |
Experimental Protocols
Protocol 1: In Vitro Drug Release Study
Objective: To determine the release profile of Salicylazobenzoic acid from a given formulation under simulated gastrointestinal conditions.
Methodology:
-
Prepare simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8 and 7.4).
-
Place the Salicylazobenzoic acid formulation in a dissolution apparatus (e.g., USP Apparatus 2).
-
Begin the dissolution test in simulated gastric fluid for 2 hours.
-
After 2 hours, switch to simulated intestinal fluid (pH 6.8) for a specified period, followed by pH 7.4 to simulate the conditions of the small intestine and colon.
-
At predetermined time intervals, withdraw samples and analyze the concentration of released Salicylazobenzoic acid and/or its expected active metabolite using a validated analytical method such as HPLC.[20][21][22]
Protocol 2: Pharmacokinetic Study in an Animal Model
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of Salicylazobenzoic acid in a relevant animal model (e.g., rodent model of colitis).
Methodology:
-
Administer a single dose of Salicylazobenzoic acid to the animal model via the intended route of administration (e.g., oral gavage).
-
Collect blood samples at various time points post-administration.
-
Collect urine and feces over a 24-hour period.
-
Process the biological samples and analyze the concentrations of the parent drug and its major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).[23][24][25][26][27][28]
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Visualizations
Diagram 1: Proposed Metabolic Pathway of Salicylazobenzoic Acid
Caption: Proposed metabolic activation of Salicylazobenzoic acid in the colon.
Diagram 2: Workflow for Dosage Optimization
Sources
- 1. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Pharmacokinetics: efficacy and safety of MMX mesalamine formulation for treating ulcerative colitis [scielo.org.co]
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- 28. scispace.com [scispace.com]
Technical Support Center: Large-Scale Synthesis of Salicylazobenzoic Acid
Welcome to the technical support center for the synthesis of Salicylazobenzoic acid and its analogues, such as 5-(p-sulfophenylazo)salicylic acid, a key intermediate in various industrial applications. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to production. We will address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. The synthesis is typically a two-step process: (1) Diazotization of an aromatic amine (e.g., sulfanilic acid) and (2) Azo coupling with salicylic acid.
Scenario 1: Low or No Yield of Final Product
Question: We are experiencing significantly lower-than-expected yields for our Salicylazobenzoic acid synthesis. What are the primary causes and how can we troubleshoot this?
Answer: Low yield is a frequent challenge when scaling up this azo coupling reaction. The root cause almost always lies in the formation and stability of the diazonium salt intermediate, which is notoriously sensitive. Let's break down the potential failure points.
Causality Analysis:
The diazonium salt (Ar-N₂⁺) is an electrophile that attacks the electron-rich salicylic acid ring. Its stability is paramount. The primary pathway for yield loss is the decomposition of this salt into a phenol and nitrogen gas (Ar-N₂⁺ + H₂O → Ar-OH + N₂↑ + H⁺), a reaction that is highly temperature-dependent.
Troubleshooting Steps & Corrective Actions:
-
Verify Diazotization Temperature: The diazotization reaction is highly exothermic. The temperature must be strictly maintained between 0-5 °C.[1][2] Temperatures above 10 °C can lead to rapid decomposition of the diazonium salt.
-
Action: Ensure your cooling system (e.g., jacketed reactor with a powerful chiller) can handle the exotherm of the large-scale reaction. Add the sodium nitrite solution slowly and sub-surface to improve heat dissipation.
-
-
Check for Excess Nitrous Acid: While nitrous acid (formed from NaNO₂ and acid) is necessary, an excess can lead to side reactions. Conversely, an insufficient amount will result in incomplete diazotization.
-
Action: Use only a stoichiometric amount of sodium nitrite.[2][3] After the addition, test for a slight excess of nitrous acid using starch-iodide paper (should turn blue). If the test is negative, it indicates incomplete reaction. If strongly positive, it suggests a large excess that should be neutralized (quenched) with a small amount of sulfamic acid or urea before proceeding to the coupling step.
-
-
Assess pH of the Coupling Reaction: The azo coupling step is highly pH-sensitive. The phenoxide ion of salicylic acid is the reactive species, which requires a basic or near-neutral pH. However, if the pH is too high, the diazonium salt can convert to a non-reactive diazotate isomer.
-
Action: The coupling reaction should be performed under controlled alkaline conditions, typically by dissolving salicylic acid in a sodium hydroxide or sodium carbonate solution before adding the diazonium salt solution.[4] Monitor the pH throughout the addition to maintain the optimal range for your specific system.
-
Troubleshooting Logic Diagram: Low Yield
Caption: Troubleshooting flowchart for low product yield.
Scenario 2: Product Purity Issues & Off-Color Batches
Question: Our isolated Salicylazobenzoic acid is an unusual color (e.g., dark brown instead of the expected yellow/orange) and HPLC analysis shows multiple impurities. What's causing this?
Answer: Off-color products and impurities often point to side reactions occurring in parallel to your main synthesis. The vibrant color of azo compounds is due to their extended conjugated system; changes in this system or the presence of colored impurities will alter the final appearance.
Causality Analysis:
-
Phenolic Byproducts: As mentioned, decomposition of the diazonium salt forms phenols. These phenols can themselves undergo azo coupling or other reactions, leading to a complex mixture of colored impurities.
-
Isomeric Coupling: Salicylic acid has multiple positions where the diazonium salt could potentially couple. While coupling is strongly directed to the 5-position (para to the hydroxyl group), suboptimal pH or temperature can lead to the formation of other isomers.
-
Oxidation: The product and intermediates can be sensitive to air oxidation, especially under harsh pH or temperature conditions during workup, which can generate colored degradation products.
Troubleshooting Steps & Corrective Actions:
-
Re-evaluate Temperature Control: This is the most critical parameter. Any temperature excursions during diazotization will generate phenolic impurities.[5][6]
-
Action: Log the temperature profile of your batch. Any spike above 5-10 °C is a likely cause.
-
-
Optimize the Coupling Addition: The way the two reactant streams are mixed is critical on a large scale.
-
Action: Add the cold diazonium salt solution to the alkaline salicylic acid solution, not the other way around. This ensures the diazonium salt is immediately consumed by the waiting nucleophile, minimizing its time to decompose. Ensure vigorous stirring to prevent localized "hot spots" of high concentration.
-
-
Purification Protocol Review: The purification method must be robust enough to remove these byproducts.
-
Action: Standard purification involves precipitating the product by acidifying the reaction mixture.[7] However, if impurities co-precipitate, a recrystallization step is necessary. Consider solvents like aqueous ethanol or acetic acid. An alternative is liquid-liquid extraction to remove less polar impurities before precipitation.[8][9]
-
-
Inert Atmosphere: For high-purity applications, minimizing oxidation is key.
-
Action: Consider running the coupling reaction and subsequent workup steps under a nitrogen or argon atmosphere, especially if the process involves heating.
-
Data Summary: Critical Reaction Parameters
| Parameter | Diazotization Step | Azo Coupling Step | Rationale & Justification |
| Temperature | 0–5 °C | 5–15 °C | Prevents thermal decomposition of the highly unstable diazonium salt.[2] |
| pH | Strongly Acidic (pH 1-2) | Alkaline (pH 8-10) | Stabilizes the diazonium salt and is required for its formation.[1] Promotes formation of the reactive phenoxide ion on salicylic acid. |
| Reagent Stoichiometry | Amine:NaNO₂ ≈ 1:1 | Diazonium Salt:Salicylic Acid ≈ 1:1 | A slight excess of nitrite ensures full conversion, but a large excess causes side reactions.[3] Ensures efficient use of the unstable intermediate. |
| Addition Order | Add NaNO₂ solution to amine/acid mixture | Add diazonium salt solution to salicylic acid solution | Minimizes the concentration of free nitrous acid.[2][3] Ensures the electrophile is immediately consumed, minimizing decomposition. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for the large-scale synthesis of Salicylazobenzoic acid?
This synthesis involves diazonium salts, which are high-energy materials and can be explosive, especially when isolated or allowed to dry.[10] Safety is the absolute priority.
-
Never Isolate the Diazonium Salt: Always use the diazonium salt as an in situ intermediate in a solution. Never attempt to isolate it.[2][11]
-
Strict Temperature Control: Adhere to the 0-5 °C range. A runaway reaction can lead to rapid gas evolution (N₂) and a dangerous pressure buildup.[3]
-
Venting: Ensure your reactor is properly vented to handle any gas generation.[2][3]
-
Quenching: Always have a quenching agent, like a solution of sulfamic acid or sodium hypophosphite, ready to destroy any unreacted diazonium salt at the end of the reaction or in case of an emergency.[10]
-
Material Handling: Avoid using metal spatulas or grinders with any solid that might contain residual diazonium compounds. Use plastic or ceramic tools to prevent friction or shock initiation.[3][11]
Q2: How can we monitor the reaction progress on a large scale?
Real-time monitoring is crucial for process control and optimization.
-
Diazotization: The disappearance of the starting amine can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple qualitative check is the starch-iodide paper test for nitrous acid, which indicates the diazotizing agent is present.[3]
-
Coupling: The formation of the highly colored azo product can be monitored visually or more quantitatively using UV-Vis spectroscopy by sampling the reaction mixture. HPLC is the preferred method for tracking both the consumption of the salicylic acid and the formation of the final product and any byproducts.[12][13]
Q3: What are the recommended methods for purifying Salicylazobenzoic acid at an industrial scale?
Purification aims to remove unreacted starting materials, salts, and side-products.
-
Precipitation/Acidification: The most common method. The product is often soluble in its salt form under the alkaline reaction conditions. Carefully adding a strong acid (like HCl) will protonate the carboxylic and sulfonic acid groups, causing the product to precipitate out of the aqueous solution.[7][14]
-
Recrystallization: For higher purity, the crude precipitated solid can be recrystallized. The choice of solvent is critical; it should dissolve the product well at high temperatures but poorly at low temperatures. Common systems include water, ethanol/water mixtures, or acetic acid.[15]
-
Solvent Extraction: In some cases, a liquid-liquid extraction can be used after the reaction. By adjusting the pH, the product can be made to preferentially partition into an organic phase, leaving inorganic salts and some impurities in the aqueous phase.[8][9]
Experimental Protocol: Standard Synthesis and Purification Workflow
Caption: General workflow for Salicylazobenzoic acid synthesis.
References
-
Chen, J. et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Sathee, J. Chemistry Diazotization Reaction. Sathee Jee. Available at: [Link]
-
De La Rosa, P. T. et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. ACS Publications. Available at: [Link]
-
Chen, J. et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available at: [Link]
- Google Patents. (1995). Process for Preparation of 5-Aminosalicylic Acid. DK174615B1.
- Google Patents. (1990). Method of preparing 5-amino salicylic acid. CA1287643C.
- Google Patents. (2016). A kind of synthetic technique of sulfasalazine. CN106032358A.
-
Patsnap Eureka. (2020). Preparation method of sulfasalazine. Available at: [Link]
- Google Patents. (2020). Preparation method of sulfasalazine. CN111303022A.
- Google Patents. (2004). Process for the preparation of 5-aminosalicyclic acid. US6808616B2.
- Google Patents. (1988). Method of preparing 5-amino salicylic acid. US4788331A.
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PubChem. (2020). Preparation method of sulfasalazine. Patent CN-105348184-B. Available at: [Link]
-
Al-Saad, Z. A. et al. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. ResearchGate. Available at: [Link]
- Google Patents. (1988). Separation/purification of salicyclic acid. US4827027A.
-
Tomczyk, M. et al. (2021). Determination of Salicylic Acid in Feed Using LC-MS/MS. PMC. Available at: [Link]
-
ResearchGate. (2017). Scheme 1 Synthesis of Sulfa-IL. Available at: [Link]
-
Obadahun, J. et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. Global Scientific Journal. Available at: [Link]
-
Al-Amiery, A. A. et al. (2022). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters. Available at: [Link]
-
ResearchGate. Diazotization-Coupling Reaction --.doc. Available at: [Link]
- Google Patents. (1959). Purification of salicylic acid derivatives. US2891090A.
-
PrepChem.com. Preparation of 5-(phenylazo)salicylic acid. Available at: [Link]
- Google Patents. (1987). Process for the separation and purification of salicylic acid. EP0224420A1.
-
Chegg.com. (2022). Solved Overall Reaction and Mechanism (15 pts. total):. Available at: [Link]
-
Al-Harrasi, A. et al. (2024). Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene. MDPI. Available at: [Link]
-
de Oliveira, A. R. M. et al. (2010). Development of a new analytical method for determination of acetylsalicylic and salicylic acids in tablets by reversed phase liquid chromatography. SciELO. Available at: [Link]
-
Desai, N. C. & Senta, R. D. (2014). Simultaneous Rp-HPLC determination of salicylamide, salicylic acid and deferasirox in the bulk API dosages forms. ResearchGate. Available at: [Link]
-
YouTube. (2020). CHM 230 Recrystallization of salicylic acid 2of2. Available at: [Link]
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- 9. EP0224420A1 - Process for the separation and purification of salicylic acid - Google Patents [patents.google.com]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Identifying and minimizing impurities in Salicylazobenzoic acid preparations.
Technical Support Center: Salicylazobenzoic Acid Preparations
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Salicylazobenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the identification and minimization of impurities during its synthesis and purification. The guidance herein is structured to address practical challenges encountered in the laboratory, ensuring the integrity and purity of your final compound.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common queries regarding the synthesis and handling of Salicylazobenzoic acid.
Q1: What are the most common impurities I should expect in a crude Salicylazobenzoic acid synthesis?
A1: The most prevalent impurities arise from the core synthesis steps: diazotization and azo coupling. These include:
-
Unreacted Starting Materials: Residual salicylic acid and aminobenzoic acid.
-
Phenolic Byproducts: Formed from the decomposition of the unstable diazonium salt, especially if the temperature rises above the optimal 0-5°C range.[1][2]
-
Isomeric Coupling Products: Coupling of the diazonium salt at the ortho-position to the hydroxyl group of salicylic acid instead of the desired para-position.[1]
-
Triazenes and Diazoamino Compounds: Resulting from side reactions of the diazonium salt with unreacted amine.[1]
-
Polymeric "Tars": Brownish, insoluble materials that form from uncontrolled side reactions, often due to elevated temperatures.[1]
Q2: My reaction has turned dark brown and tarry. What went wrong?
A2: The formation of dark, tar-like substances is a classic sign that the diazonium salt has decomposed.[1] This is almost always caused by a loss of temperature control during the diazotization or coupling step. Diazonium salts are notoriously unstable at temperatures above 5°C.[1] To prevent this, use an ice-salt bath to maintain a strict 0-5°C range and ensure the diazonium salt is used immediately after its preparation.[1]
Q3: What is the single most critical parameter to control during an azo coupling reaction?
A3: pH is the most critical parameter. For coupling with phenols like salicylic acid, the reaction requires a mildly alkaline medium (typically pH 8-10). This deprotonates the phenol to the more reactive phenoxide ion, which is necessary for the electrophilic diazonium salt to attack the ring.[1] Incorrect pH can halt the reaction or promote the formation of byproducts.[1]
Q4: My purified Salicylazobenzoic acid is changing color during storage. How can I prevent this?
A4: Azo compounds are known for their extended conjugated systems, which make them susceptible to degradation by light and air (oxidation).[3][4] Store your purified compound in an amber vial under an inert atmosphere (nitrogen or argon) and keep it in a cool, dark place, preferably refrigerated.
Part 2: Troubleshooting Guide: From Synthesis to Purification
This section explores specific problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low Yield and Purity from the Initial Synthesis
Q: My reaction yield is consistently low, and TLC/HPLC analysis of the crude product shows multiple unexpected spots/peaks. How can I diagnose and fix this?
A: Causality & Solution
Low yield and multiple byproducts point to suboptimal reaction conditions in the diazotization and/or coupling stages. The key is to control the kinetics and thermodynamics of the reaction to favor the desired product.
-
Diazonium Salt Instability: The aryldiazonium cation is a weak electrophile and is only stable at low temperatures.[5]
-
Incorrect Reagent Stoichiometry & Addition:
-
Troubleshooting Step: Use a slight excess (approx. 1.05-1.10 equivalents) of sodium nitrite to ensure all the primary amine is converted to the diazonium salt. Incomplete diazotization leaves unreacted amine, which can react with the diazonium salt to form diazoamino compounds.[1] Furthermore, add the cold diazonium salt solution slowly to the chilled coupling component solution with vigorous stirring. This prevents localized high concentrations that can lead to side reactions and tar formation.[1][6]
-
-
Suboptimal pH for Coupling:
-
Troubleshooting Step: The coupling of a diazonium salt to salicylic acid (a phenol) is highly pH-dependent. The medium must be alkaline enough to form the highly reactive phenoxide ion but not so alkaline as to cause the diazonium salt to convert into an unreactive diazoate ion.[7] Monitor the pH of the salicylic acid solution and maintain it in the 8-10 range during the slow addition of the diazonium salt solution.
-
Workflow Diagram: Synthesis and Impurity Control
The following diagram illustrates the critical control points in the synthesis of Salicylazobenzoic acid.
Caption: Critical control points for minimizing impurity formation.
Issue 2: Difficulty in Purifying the Crude Product
Q: I am struggling to purify my crude Salicylazobenzoic acid. Column chromatography gives poor separation, and recrystallization results in low recovery or no purity improvement. What should I do?
A: Causality & Solution
The purification challenges stem from the similar polarities of the desired product and its key impurities (isomers, unreacted starting materials). A systematic approach to purification is required.
-
Initial Purification - Acid/Base Wash:
-
Rationale: Salicylazobenzoic acid has two carboxylic acid groups and one phenolic hydroxyl group, making its solubility highly pH-dependent. Many byproducts may have different acidic/basic properties.
-
Protocol:
-
Dissolve the crude product in a dilute aqueous base (e.g., 1M sodium carbonate) to form the water-soluble disodium salt.
-
Filter off any insoluble, non-acidic impurities (like polymeric tars).
-
Wash the aqueous solution with a non-polar organic solvent (e.g., ethyl acetate) to remove less polar impurities.
-
Slowly re-acidify the aqueous layer with cold dilute HCl (e.g., 2M) until the product precipitates out completely.
-
Filter, wash the solid with cold deionized water, and dry. This step should significantly enhance purity before recrystallization.
-
-
-
Systematic Recrystallization:
-
Rationale: The principle of recrystallization is based on the differential solubility of the product and impurities in a solvent at different temperatures.[6][8] Finding the right solvent is key.
-
Troubleshooting Step: Perform a solvent screen with small amounts of your acid-washed product. Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
| Solvent System | Polarity | Typical Application |
| Water | High | Effective if product has some water solubility when hot. |
| Ethanol/Water | Medium-High | A very common and effective mixture for polar compounds.[9] |
| Acetic Acid/Water | Medium-High | Useful for acidic compounds that are sparingly soluble in other systems. |
| Acetone | Medium | Can be effective but its low boiling point can be a challenge. |
| Ethyl Acetate | Medium-Low | Good for less polar compounds; may not be suitable for the highly polar product. |
Workflow Diagram: Systematic Purification Strategy
Caption: A robust workflow for purifying crude Salicylazobenzoic acid.
Part 3: Key Experimental Protocols
This section provides standardized, step-by-step methods for the analysis of Salicylazobenzoic acid.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To quantify the purity of Salicylazobenzoic acid and detect the presence of related impurities. Azo compounds are excellent candidates for UV-Vis detection due to their strong chromophores.[10]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~360 nm (or scan for λmax).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 40 | 60 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 0.5 mg/mL. Ensure it is fully dissolved, using sonication if necessary.
-
Standard Preparation: Prepare a standard of a reference batch of Salicylazobenzoic acid at the same concentration.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject a blank (diluent), followed by the standard and then the sample.
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. For accurate quantification, a calibration curve should be generated. Impurities like salicylic acid and aminobenzoic acid will typically elute much earlier than the main product.[10][11]
References
-
What makes azo dyes more challenging to degrade compared to other dyes? ResearchGate. [Link]
-
Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Thieme Connect. [Link]
-
Degradation of Azo Dyes: Bacterial Potential for Bioremediation. MDPI. [Link]
-
Olsalazine Sodium-impurities. Pharmaffiliates. [Link]
-
Purification process of the azo compound using preparative thinlayer chromatography. ResearchGate. [Link]
-
Olsalazine Impurities and Related Compound. Veeprho. [Link]
- Method for the recrystallisation and/or purification of azo-type compounds.
-
Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. ResearchGate. [Link]
-
A Method for the Purification of Certain Azo Dyes. ACS Publications. [Link]
-
Suggestions required for efficient isolation and purification of azo pigments? ResearchGate. [Link]
-
Bacterial Decolorization and Degradation of Azo Dyes: A Review. ResearchGate. [Link]
-
Olsalazine EP Impurity B. SynZeal. [Link]
-
Degradation of Azo Dyes by Laccase and Ultrasound Treatment. National Institutes of Health. [Link]
-
Sulfasalazine: Uses & Side Effects. Cleveland Clinic. [Link]
-
Azo Dyes Degradation Approaches and Challenges: An Overview. ResearchGate. [Link]
- Preparation method for sulfasalazine.
-
A Review on a Some Analytical Methods for Determination of Salicylic Acid. ResearchGate. [Link]
-
Side effects of sulfasalazine. National Health Service (NHS). [Link]
-
Sulfasalazine. Wikipedia. [Link]
-
Determination of Salicylic Acid in Feed Using LC-MS/MS. National Institutes of Health. [Link]
-
Sulfasalazine: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]
-
Synthesis of salicylic acid derivatives from the corresponding 2-chlorobenzoic acid using water as solvent. ResearchGate. [Link]
- A New Technology of Supercritical Phase Synthesis of Salicylic Acid.
-
Synthesis of salicylic acid from wintergreen oil. YouTube. [Link]
-
ChemInform Abstract: Synthesis of Salicylic Acid Derivatives from the Corresponding 2-Chlorobenzoic Acid Using Water as Solvent. ResearchGate. [Link]
-
Coupling Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. [Link]
-
Azo coupling. Wikipedia. [Link]
-
Development of a new analytical method for determination of acetylsalicylic and salicylic acids in tablets by reversed phase liquid chromatography. SciELO. [Link]
-
Simultaneous Rp-HPLC determination of salicylamide, salicylic acid and deferasirox in the bulk API dosages forms. ResearchGate. [Link]
-
Azo coupling reactions structures and mechanisms. ResearchGate. [Link]
-
SALICYLAZOBENZOIC ACID. Global Substance Registration System (GSRS). [Link]
-
some reactions of diazonium ions. Chemguide. [Link]
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Technical Support Center: Navigating Side Effects of Salicylazobenzoic Acid (Sulfasalazine) Metabolites in Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Salicylazobenzoic acid (more commonly known as Sulfasalazine) and its metabolites. This guide provides in-depth, practical answers to common questions and troubleshooting scenarios encountered during experimental work. As Senior Application Scientists, our goal is to explain the causality behind these phenomena and provide robust, self-validating protocols to ensure the integrity of your research.
Understanding the Metabolic Landscape of Sulfasalazine
Sulfasalazine itself is largely a prodrug.[1] Its therapeutic action and side effect profile are almost entirely dictated by its breakdown in the body. The journey begins when the oral drug reaches the colon, where intestinal bacteria play a crucial role.[2][3] These bacteria possess azoreductase enzymes that cleave the central azo bond of the Sulfasalazine molecule, releasing two distinct metabolites: 5-aminosalicylic acid (5-ASA, or mesalamine) and sulfapyridine.[1][3]
The distinct pharmacokinetic profiles of these two metabolites are central to understanding their effects. 5-ASA, the primary therapeutic agent for inflammatory bowel disease (IBD), exerts its anti-inflammatory effects locally on the colonic mucosa and is poorly absorbed into the systemic circulation.[1][4] In contrast, sulfapyridine is well-absorbed from the colon and enters the bloodstream, where it is responsible for the majority of the systemic side effects associated with Sulfasalazine therapy.[1][5]
Caption: Metabolic pathway of Sulfasalazine in the colon.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you may encounter, from understanding toxicity mechanisms to practical laboratory challenges.
Q1: Why are most systemic side effects attributed to sulfapyridine and not the therapeutically active 5-ASA?
Answer: The dichotomy in side effect profiles arises from their differential absorption and subsequent systemic exposure.
-
Sulfapyridine: Approximately 60% of the liberated sulfapyridine is absorbed from the colon into the bloodstream.[5] It undergoes hepatic metabolism, and its clearance is dependent on a person's "acetylator status," a genetic trait that determines how quickly they metabolize certain drugs.[5] High serum concentrations of sulfapyridine are directly linked to common adverse effects like nausea, headache, and loss of appetite, as well as more severe reactions such as hemolytic anemia (particularly in individuals with G6PD deficiency) and hypersensitivity reactions.[2][6][7]
-
5-ASA (Mesalamine): This molecule is the active anti-inflammatory component, but it is poorly absorbed from the colon (estimated bioavailability of 10% to 30%).[5][8] Its mechanism of action is primarily topical on the colonic epithelial cells, where it inhibits the production of inflammatory mediators like prostaglandins and leukotrienes.[4][9] Because systemic exposure is minimal, it is associated with far fewer systemic side effects.[8]
The diagram below illustrates the causal chain from sulfapyridine absorption to potential toxicities that must be considered in experimental models.
Caption: Causal pathway from Sulfapyridine absorption to side effects.
Q2: What are the critical parameters to monitor in cell culture or animal models to assess toxicity from sulfapyridine?
Answer: When designing experiments, it is crucial to monitor for the known clinical toxicities of sulfapyridine. This not only ensures the welfare of animal models but also provides clinically relevant data.
| Parameter | Associated Side Effect | Mechanism/Rationale | Experimental Monitoring |
| Complete Blood Count (CBC) with Differential | Agranulocytosis, Leukopenia, Anemia | Bone marrow suppression and destruction of red/white blood cells.[10][11] | Perform regular blood draws for CBC analysis. Look for drops in neutrophils, leukocytes, and hemoglobin. |
| Liver Function Tests (LFTs) | Hepatitis, Hepatotoxicity | Direct toxic effect or hypersensitivity reaction leading to liver inflammation.[10][12] | Measure serum levels of ALT, AST, and bilirubin. |
| Kidney Function Panel | Renal Failure, Crystalluria | Formation of drug crystals in urine or interstitial nephritis.[10][12] | Monitor serum creatinine and BUN. Perform urinalysis to check for crystals and proteinuria. |
| Skin/Dermal Observation | Rash, Stevens-Johnson Syndrome | Severe mucocutaneous hypersensitivity reactions.[6][10] | Daily visual inspection of animals for any signs of rash, blistering, or skin peeling. In cell models, assess cytotoxicity in keratinocytes. |
| Reticulocyte Count / G6PD Status | Hemolytic Anemia | Increased oxidative stress on red blood cells, especially in G6PD deficient subjects.[6][7] | If using relevant animal models, screen for G6PD status. Monitor for signs of anemia and increased reticulocytes. |
Q3: My Sulfasalazine stock solution is unstable (color change/precipitation). How can I troubleshoot this?
Answer: Sulfasalazine has very low aqueous solubility and is susceptible to degradation by light and alkaline pH.[13] Instability in your stock solution can compromise experimental results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sulfasalazine solution instability.
Protocol: Preparation of Stable Sulfasalazine Stock Solution
-
Primary Stock (DMSO): Directly dissolving Sulfasalazine in aqueous buffers is challenging.[13] Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Aliquot the primary stock into small-volume, amber (light-protecting) cryovials. Purging the vial with an inert gas like argon or nitrogen before sealing can prevent long-term oxidation.[13] Store tightly sealed at -20°C. A properly stored DMSO stock can be stable for several months.[13]
-
Working Solutions: For experiments, thaw an aliquot and dilute it into your final aqueous buffer (e.g., cell culture media, PBS) immediately before use. Due to low aqueous solubility, do not prepare and store aqueous dilutions for more than a day.[13] If precipitation occurs upon dilution, gently warm and vortex the solution.[13] Consider if a lower final concentration is feasible for your experiment.
Q4: How can I accurately quantify Sulfasalazine and its key metabolites (Sulfapyridine, 5-ASA) in biological samples?
Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying Sulfasalazine and its metabolites.[14][15] The FDA's guidance for bioequivalence studies provides a robust framework for methodology.[16]
Experimental Protocol: HPLC Quantification of Sulfasalazine, Sulfapyridine, and 5-ASA in Plasma
This protocol is a synthesized model based on established methods.[14][16] Validation for your specific matrix and system is required.
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a related but distinct sulfonamide or salicylate).
-
Perform a protein precipitation step by adding 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
The separation of these compounds can be achieved using a reversed-phase C18 column.
-
A gradient elution may be necessary for optimal separation of the parent drug and its more polar metabolites.
-
-
Data Analysis:
-
Construct a calibration curve for each analyte using standards of known concentrations prepared in the same biological matrix (e.g., blank plasma).
-
Quantify the concentration of each analyte in the samples by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
-
Table: Example HPLC Parameters
| Parameter | Setting | Rationale/Reference |
| Analytes | Sulfasalazine, Sulfapyridine, 5-ASA | These are the key compounds for pharmacokinetic and toxicity studies.[16] |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating small molecules of varying polarity. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is compatible with mass spectrometry if used for detection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis Detector | Sulfasalazine and Sulfapyridine absorb well around 254-360 nm. 5-ASA absorbs around 300-330 nm. A multi-wavelength or diode array detector is ideal.[14] |
| Injection Volume | 10-20 µL | Standard volume to avoid column overloading. |
References
- Biomedicus. (2025). The Side Effects of SULFAPYRIDINE (SULFAPYRIDINE).
- Wikipedia. (n.d.). Sulfasalazine.
- Dr.Oracle. (2025). What is the mechanism of action of mesalamine (5-aminosalicylic acid)?
- Patsnap Synapse. (2024). What is the mechanism of Mesalamine?
- Wikipedia. (n.d.). Mesalazine.
- Tauseef, A., & Doss, B. (2024). Sulfasalazine. In StatPearls. StatPearls Publishing.
- Peppercorn, M. A. (1984). Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development. Annals of internal medicine, 101(3), 377-386.
- Singh, A., & Costello, M. (2024). Mesalamine (USAN). In StatPearls. StatPearls Publishing.
- Pharmaffiliates. (n.d.). Sulphapyridine.
- Consensus. (n.d.). What is the mechanism of action of salicylic acid in the body?
- Mayo Clinic. (2025). Sulfapyridine (oral route) - Side effects & dosage.
- Request PDF. (2025). Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease.
- SingleCare Team. (2022). Sulfasalazine side effects and how to avoid them. SingleCare.
- Patsnap Synapse. (2024). What is the mechanism of Sulfasalazine?
- National Center for Biotechnology Information. (n.d.). Sulfapyridine. PubChem.
- American College of Rheumatology. (n.d.). Rheumatoid Arthritis Treatment Options.
- GoodRx. (2024). Sulfasalazine (Azulfidine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- International Agency for Research on Cancer. (2016). Mechanistic and Other Relevant Data. In Some Drugs and Herbal Products. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108.
- National Health Service. (n.d.). Side effects of sulfasalazine.
- Zheng, W., et al. (1993). Toxicokinetics of sulfasalazine (salicylazosulfapyridine) and its metabolites in B6C3F1 mice. Drug Metabolism and Disposition, 21(6), 1091-7.
- BenchChem. (2025). Strategies to prevent Sulfasalazine degradation in stock solutions.
- National Center for Biotechnology Information. (n.d.). Salicylazobenzoic acid. PubChem.
- Bartalsky, A. (1982). Salicylazobenzoic acid in ulcerative colitis. The Lancet, 1(8278), 960.
- Abass, A. M. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Open Access Journal of Chemistry, 3(3), 22-28.
- Request PDF. (2025). Determination of acetylsalicylic acid and its major metabolites in bovine urine using ultra performance liquid chromatography.
- U.S. Food and Drug Administration. (n.d.). Draft Guidance on Sulfasalazine.
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- 3. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing Colonic Targeting of Salicylazobenzoic Acid Formulations
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for challenges encountered when developing and evaluating colon-targeted formulations using Salicylazobenzoic acid (SABA). SABA is an invaluable tool compound, acting as a reliable tracer for assessing the in vivo performance of colon-specific delivery systems. Its utility stems from its structure: an azo bond linking 5-aminosalicylic acid (5-ASA) and benzoic acid. This bond is designed to remain intact in the upper gastrointestinal (GI) tract but is cleaved by azoreductase enzymes produced by the colonic microbiota.[1][2] Successful delivery results in the release of these moieties specifically in the colon.
This document provides in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the formulation and testing of SABA delivery systems.
Issue 1: Premature Release of SABA in Upper GI Conditions
Question: My SABA formulation is showing significant drug release (>10%) in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). What are the likely causes and how can I resolve this?
Answer: Premature release is a critical failure of a colon-targeted system, indicating that the protective mechanism is compromised. The primary causes typically relate to the formulation's coating system.
Causality Analysis & Solutions:
-
Inappropriate Polymer Selection: The most common approach for colon targeting is the use of pH-sensitive polymers, which are designed to dissolve only at the near-neutral pH of the lower intestine and colon.[3][4] Using a polymer with a low dissolution threshold (e.g., Eudragit® L 100, which dissolves at pH > 6.0) can lead to premature release in the small intestine.[5][6]
-
Insufficient Coating Thickness: A coating that is too thin or non-uniform can have pores or weak points that allow the dissolution medium to penetrate and release the drug.
-
Solution: Increase the coating weight gain of your formulation. A typical target for enteric coating is 8-12% w/w. It is crucial to validate the coating uniformity through imaging (e.g., SEM) and to ensure the coating process parameters (spray rate, atomization pressure, bed temperature) are optimized and consistent.
-
-
Coating Defects or Damage: Cracks, peeling, or "orange peel" texture on the coating surface compromise its integrity. This can be caused by improper plasticizer levels, incorrect drying temperatures, or mechanical stress during processing.
-
Solution:
-
Plasticizer Optimization: Ensure the concentration of the plasticizer (e.g., triethyl citrate, dibutyl sebacate) is optimal, typically 10-25% by weight of the polymer. Too little plasticizer results in a brittle film, while too much can lead to a soft, tacky coating.
-
Process Temperature Control: The product temperature during coating should be maintained just above the minimum film formation temperature (MFFT) of the polymer dispersion to ensure proper coalescence of polymer particles into a continuous film.
-
-
-
Highly Soluble Formulation Core: If SABA is formulated with highly soluble excipients, it can create a high osmotic pressure upon water ingress, which can rupture a weak or thin coating.
-
Solution: Consider formulating the core with less soluble excipients. Alternatively, apply a sub-coat of a water-soluble polymer like HPMC before the functional enteric coat to provide additional mechanical strength.
-
Caption: Troubleshooting workflow for premature SABA release.
Issue 2: Inconsistent Release Profiles and High Variability
Question: I am observing high standard deviations in SABA release profiles between different batches of my microparticles. What are the critical process parameters I should investigate?
Answer: High batch-to-batch variability is a common challenge in formulation development, pointing to uncontrolled critical process parameters (CPPs). For microparticle formulations prepared by methods like solvent evaporation, precision is key.
Causality Analysis & Solutions:
-
Particle Size Distribution (PSD): A broad or shifting PSD is a primary cause of variability. Smaller particles have a larger surface-area-to-volume ratio, leading to faster drug release compared to larger particles.
-
Solution:
-
Stirring Speed: The homogenization/stirring speed during the emulsion step is critical for controlling droplet size and, consequently, the final particle size. Ensure this parameter is precisely controlled and recorded for every batch.
-
Viscosity of Phases: The viscosity of both the dispersed (polymer/drug) and continuous (aqueous) phases affects droplet breakup. Monitor and control the viscosity of your polymer solution.
-
Analysis: Perform particle size analysis (e.g., laser diffraction) on every batch to ensure the PSD is consistent (e.g., D50 and Span values are within target specifications).
-
-
-
Drug Entrapment Efficiency: Variation in entrapment efficiency will directly impact the release profile. Lower entrapment means less drug is available for release, and the drug that is present may be located closer to the particle surface, leading to a higher initial burst.
-
Solution:
-
Solvent Evaporation Rate: A very rapid evaporation of the organic solvent can cause premature polymer precipitation, trapping less drug. Control the temperature and pressure (if using a rotary evaporator) to ensure a consistent and controlled evaporation rate.[8]
-
Drug-Polymer Ratio: Ensure the ratio of SABA to polymer is kept constant and that both are fully dissolved before emulsification.[9]
-
-
-
Inconsistent Coating Thickness (for coated particles): As discussed in Issue 1, variations in the coating process will directly lead to variable release profiles.
-
Solution: Standardize the coating process parameters in a fluid bed coater. Key parameters to control include inlet air temperature, spray rate, atomization pressure, and total spraying time.
-
| Parameter | Potential Impact if Uncontrolled | Recommended Control Strategy |
| Stirring Speed (rpm) | Inconsistent particle size distribution (PSD) | Use a calibrated digital overhead stirrer; define a narrow operational range (e.g., 400 ± 10 rpm). |
| Polymer Solution Viscosity | Variable emulsion droplet size and stability | Prepare polymer solution at a fixed temperature; measure viscosity before use. |
| Solvent Evaporation Rate | Differences in particle porosity and drug entrapment | Use a standardized temperature and/or vacuum profile in a rotary evaporator. |
| Drug:Polymer Ratio | Variable drug loading and burst release | Use calibrated balances; ensure complete dissolution of both components before processing. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of SABA release in the colon?
A: The release of the active moieties from SABA is a microbially-triggered event. The azo bond (-N=N-) linking the salicylic acid and benzoic acid components is cleaved by azoreductase enzymes. These enzymes are produced in high concentrations by the anaerobic bacteria that constitute the gut microbiota of the large intestine, such as Clostridia and Bacteroides.[1][2] The upper GI tract (stomach and small intestine) has a significantly lower bacterial load, meaning negligible enzymatic cleavage occurs before the formulation reaches the colon.[10]
Q2: Should I use a pH-dependent or a microbially-triggered system for my SABA formulation?
A: The most robust strategies often combine both approaches.[3] SABA is inherently a microbially-triggered prodrug. However, it must be protected within a formulation to prevent its absorption or degradation in the upper GI tract.
-
pH-Dependent System (Primary): This is the most common and practical approach. A polymer coating (like Eudragit® S 100) protects the SABA core through the stomach and most of the small intestine. The coating dissolves upon reaching the higher pH of the terminal ileum/colon, exposing the SABA for subsequent microbial cleavage.[4][11]
-
Combined Approach: A formulation can be designed where a pH-sensitive coating protects a matrix containing SABA embedded within a polysaccharide (e.g., pectin, chitosan). The coating dissolves first, then the colonic bacteria must degrade the polysaccharide matrix to access and cleave the SABA. This dual mechanism can provide enhanced targeting specificity.[11]
Q3: How do I prepare and use rat cecal contents for in vitro release studies to simulate the colonic environment?
A: Using rat cecal contents is a standard method to introduce microbial azoreductase activity into an in vitro dissolution test.
-
Source: Obtain cecal contents from healthy rats (often Wistar or Sprague-Dawley) that have been euthanized for other purposes.
-
Anaerobic Handling: The procedure must be performed under anaerobic conditions to preserve the viability of the obligate anaerobes responsible for enzyme production. Work in an anaerobic chamber or use gas-paks.
-
Preparation: The cecal contents are typically diluted to a 2-4% w/v concentration in a pre-reduced, anaerobic buffer solution (e.g., phosphate buffer pH 7.0). This slurry is often referred to as Simulated Colonic Fluid with Microbial Content (SCF-M).
-
Usage: Add the formulation to the SCF-M in the dissolution vessel, ensuring the system is continuously purged with an inert gas (like CO2 or N2) to maintain anaerobiosis.
Q4: What are the critical parameters for a reliable HPLC method to quantify SABA and its metabolite, 5-ASA?
A: A robust, validated HPLC-UV method is essential.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is standard.
-
Mobile Phase: An isocratic or gradient mobile phase consisting of an acidic aqueous buffer (e.g., 25 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (acetonitrile or methanol) is typically used. The acidic pH ensures the carboxylic acid groups are protonated for better retention.[12]
-
Detection: UV detection at a wavelength around 300-360 nm is suitable for the parent SABA due to the azo bond chromophore. 5-ASA can be detected at a different wavelength, often around 300 nm or using fluorescence detection for higher sensitivity.[13][14]
-
Validation: The method must be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of Eudragit® S 100-Coated SABA Pellets
This protocol describes a common method for producing SABA-loaded pellets and applying a functional pH-sensitive coating for colonic targeting.
Materials:
-
Salicylazobenzoic acid (SABA)
-
Microcrystalline Cellulose (MCC)
-
Eudragit® S 100
-
Triethyl Citrate (TEC)
-
Talc
-
Isopropyl alcohol, Acetone
Procedure:
-
Core Pellet Preparation (Extrusion-Spheronization): a. Dry blend SABA and MCC in a 1:4 ratio for 10 minutes in a planetary mixer. b. Add deionized water dropwise while mixing until a wet, cohesive mass is formed. c. Extrude the wet mass through a 1.0 mm screen using a benchtop extruder. d. Immediately transfer the extrudates to a spheronizer equipped with a 2.5 mm cross-hatch plate, operating at 1000 rpm for 5-10 minutes, until spherical pellets are formed. e. Dry the pellets in a 40°C oven for 12 hours or until the loss on drying (LOD) is below 2%. f. Sieve the pellets to collect the 850-1180 µm fraction.
-
Coating Solution Preparation: a. Prepare a 10% w/v solution of Eudragit® S 100 in a 60:40 mixture of isopropyl alcohol and acetone. b. Add TEC (15% w/w of the polymer) to the solution and stir until fully dissolved. c. Add talc (50% w/w of the polymer) as an anti-tacking agent and homogenize the suspension.
-
Fluid Bed Coating: a. Place 100 g of the SABA core pellets into a laboratory-scale fluid bed coater. b. Set the process parameters: Inlet air temperature (45°C), product temperature (30-35°C), atomization pressure (1.5 bar). c. Begin spraying the coating suspension onto the fluidized pellets at a controlled rate (e.g., 2-5 g/min ). d. Continue the process until the desired weight gain (e.g., 10%) is achieved. e. After spraying, continue to dry the coated pellets in the fluid bed for 15 minutes. f. Cure the coated pellets in a 40°C oven for 2 hours to ensure complete film formation.
Protocol 2: In Vitro Release Testing with pH Progression
This protocol simulates the transit of the formulation through the GI tract.
Apparatus: USP Dissolution Apparatus II (Paddles) at 75 rpm, 37°C.
Media:
-
SGF (0-2h): 0.1 N HCl, pH 1.2 (750 mL)
-
SIF (2-4h): 0.2 M Phosphate Buffer, pH 6.8 (900 mL)
-
SCF (4-24h): 0.2 M Phosphate Buffer, pH 7.2 (900 mL)
Procedure:
-
Place the SABA formulation (e.g., an amount equivalent to 50 mg SABA) into each dissolution vessel containing SGF.
-
After 2 hours, withdraw a sample and transfer the formulation into vessels containing SIF.
-
After another 2 hours in SIF, withdraw a sample and transfer the formulation into vessels containing SCF.
-
Withdraw samples from the SCF at predetermined time points (e.g., 5, 6, 8, 12, 24 hours).
-
Filter each sample through a 0.45 µm syringe filter.
-
Analyze the samples for SABA concentration using a validated HPLC method.
Caption: Workflow for pH-progression in vitro dissolution testing.
Section 4: References
-
Verma, S., & Sharma, S. (2022). Emerging Techniques and Challenges in Colon Drug Delivery Systems. Journal of Applied Pharmaceutical Science. [Link]
-
Harwansh, R. K., Bhati, H., Deshmukh, R., & Rahman, M. A. (Year unknown). Approaches and Challenges for Formulation of Colon Specific Drug Delivery Systems. ResearchGate. [Link]
-
Prasanth, V. V., et al. (2012). Emerging Techniques and Challenges in Colon Drug Delivery Systems. Journal of Applied Pharmaceutical Science, 2(3), 138-147. [Link]
-
Patel, M., & Patel, J. K. (2016). Colon-Targeted Oral Drug Delivery Systems: Design Trends and Approaches. The AAPS Journal, 18(4), 871-887. [Link]
-
Amidon, S., Brown, J. E., & Dave, V. S. (2015). Colon-Targeted Oral Drug Delivery Systems: Design Trends and Approaches. AAPS PharmSciTech, 16(4), 731-741. [Link]
-
Baudonne, S., et al. (2004). Physicochemical characterization and in vitro release of salicylic acid from O/W emulsions prepared with Montanov 68: effect of formulation parameters. Drug Development and Industrial Pharmacy, 30(8), 835-842. [Link]
-
Gallardo, V., et al. (2004). Physicochemical Characterization and In Vitro Release of Salicylic Acid from O/W Emulsions Prepared with Montanov 68®. ResearchGate. [Link]
-
Ben-Horin, S., et al. (1989). High-performance liquid chromatographic method for the determination of salicylic acid and its metabolites in urine by direct injection. Journal of Chromatography B: Biomedical Sciences and Applications, 493(1), 93-104. [Link]
-
Al-Ghamdi, S. S., et al. (2025). Synthesis and characterization of 5-aminosalicylic acid-azobenzyl-chitosan conjugates-based prodrugs for the colon targeted delivery in dextran sodium sulfate (DSS)-induced ulcerative colitis. PubMed. [Link]
-
Mishra, A. S., Pavitra, K., & Manimaran, V. (2025). Eudragit Nanofiber for Effective Coating in Colon-Targeted Drug Delivery. Pharmakeftiki. [Link]
-
Wang, Y., et al. (2018). Colon-targeting mutual prodrugs of 5-aminosalicylic acid and butyrate for the treatment of ulcerative colitis. RSC Advances, 8(1), 167-177. [Link]
-
Mishra, A. S., et al. (2025). Eudragit Nanofiber for Effective Coating in Colon-Targeted Drug Delivery. Pharmakeftiki, 37(1), 1-15. [Link]
-
Shinde, V., et al. (2009). Mutual Azo Prodrug of 5-Aminosalicylic acid for Colon Targeted Drug Delivery. Indian Journal of Pharmaceutical Sciences, 71(4), 422-427. [Link]
-
Vora, C., et al. (2013). Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. Future Medicinal Chemistry, 5(18), 2173-2191. [Link]
-
Lee, S. H., & Lee, J. H. (2020). Strategic Approaches for Colon Targeted Drug Delivery: An Overview of Recent Advancements. Pharmaceutics, 12(9), 836. [Link]
-
Pereira, G. G., et al. (2022). In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications. Pharmaceutics, 14(2), 291. [Link]
-
Jain, A., Gupta, V., & Jain, S. K. (2007). Eudragit-coated pectin microspheres of 5-fluorouracil for colon targeting. AAPS PharmSciTech, 8(3), E1-E8. [Link]
-
Bali, S. (2025). Azo-Based Systems for Microbially Triggered Prodrugs in Targeted Colon Delivery. ResearchGate. [Link]
-
Nishida, K., et al. (1998). Biopharmaceutical evaluation of salicylazosulfanilic acid as a novel colon-targeted prodrug of 5-aminosalicylic acid. Journal of Pharmacy and Pharmacology, 50(5), 481-487. [Link]
-
Maroni, A., et al. (2017). Enteric Coatings for Colonic Drug Delivery: State of the Art. ResearchGate. [Link]
-
Pereira, G. G., et al. (2022). In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications. PubMed. [Link]
-
Mouffok, S., et al. (2016). Effect of the formulation parameters on the encapsulation efficiency and release behavior of p-aminobenzoic acid-loaded ethylcellulose microspheres. Journal of the Serbian Chemical Society, 81(10), 1147-1162. [Link]
-
Yang, L., Chu, J. S., & Fix, J. A. (2002). Colon-specific drug delivery: new approaches and in vitro/in vivo evaluation. International Journal of Pharmaceutics, 235(1-2), 1-15. [Link]
-
Zhang, Y., et al. (2021). Impact of Formulation Parameters on In Vitro Release from Long-Acting Injectable Suspensions. AAPS PharmSciTech, 22(3), 101. [Link]
-
Pereira, G. G., et al. (2022). In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications. Semantic Scholar. [Link]
-
Vidal, A., et al. (2010). Determination of acetylsalicylic acid and its major metabolites in bovine urine using ultra performance liquid chromatography. ResearchGate. [Link]
-
de Oliveira, G. G., & de Oliveira, A. R. M. (2010). Development of a new analytical method for determination of acetylsalicylic and salicylic acids in tablets by reversed phase liquid chromatography. Brazilian Journal of Pharmaceutical Sciences, 46(1), 129-137. [Link]
-
Klotz, U. (1997). Colonic targeting of aminosalicylates for the treatment of ulcerative colitis. Journal of Clinical Pharmacology, 37(3), 199-206. [Link]
-
Al-Saidan, S. M., et al. (2005). New targeted-colon delivery system: In vitro and in vivo evaluation using X-ray imaging. Saudi Pharmaceutical Journal, 13(2-3), 103-110. [Link]
-
Philip, A. K., & Philip, B. (2010). Colon Targeted Drug Delivery Systems: A Review on Primary and Novel Approaches. Oman Medical Journal, 25(2), 79-87. [Link]
-
Singh, S., et al. (2016). Formulation, Development and In Vitro Evaluation of Colon Targeted Drug Delivery System. Der Pharma Chemica, 8(1), 395-403. [Link]
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- 3. Strategic Approaches for Colon Targeted Drug Delivery: An Overview of Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Salicylazobenzoic Acid Stability and Handling
Welcome to the technical support center for Salicylazobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the premature degradation of this compound. Our goal is to ensure the integrity of your experiments and the reliability of your results by explaining the causality behind best practices for handling, storage, and formulation.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability of Salicylazobenzoic acid.
Q1: What are the primary factors that cause Salicylazobenzoic acid to degrade?
A: Salicylazobenzoic acid is susceptible to degradation from several environmental factors due to its chemical structure, which contains both an azo bond (-N=N-) and a salicylic acid moiety. The primary degradation triggers are:
-
Light Exposure (Photodegradation): The azo bond is a chromophore that can absorb light, particularly UV radiation. This energy absorption can lead to the cleavage of the stable azo bond, resulting in the formation of aromatic amines and other byproducts.[1][2] Safety data for related compounds explicitly state they are "Light sensitive".[3]
-
High Temperatures (Thermal Degradation): Elevated temperatures can accelerate degradation reactions. For the salicylic acid portion of the molecule, thermal stress can lead to decarboxylation, where the carboxylic acid group is lost as carbon dioxide, forming phenol as a byproduct.[4][5]
-
Extreme pH Conditions (Hydrolysis): Both acidic and alkaline conditions can promote the hydrolysis of the molecule. The stability of the azo bond and the ester/amide linkages (if present in a formulation) can be compromised at non-neutral pH.
-
Oxidizing and Reducing Agents: The azo bond is susceptible to chemical reduction, which breaks the -N=N- bond to form two primary amine groups.[1][6] Strong oxidizing agents can also attack the aromatic rings and other functional groups.
Q2: My solution of Salicylazobenzoic acid has changed color. What does this indicate?
A: A color change, typically a fading of the characteristic color associated with the azo compound, is a strong indicator of degradation. This is most often due to the cleavage of the azo bond, which is the primary chromophore in the molecule.[1][2] This is commonly caused by exposure to light (photobleaching) or reaction with a reducing agent. We recommend immediately preparing a fresh solution and ensuring all subsequent work is performed under light-protected conditions.
Q3: What are the ideal storage conditions for solid Salicylazobenzoic acid?
A: To ensure long-term stability, solid Salicylazobenzoic acid should be stored according to the following conditions, derived from best practices for light-sensitive and thermally labile compounds.[3][7][8]
| Parameter | Recommended Condition | Rationale |
| Temperature | 15 – 25 °C (Controlled Room Temp.) | Prevents thermal degradation and decarboxylation.[3][4] |
| Light | Protect from light (Amber vial/container) | Prevents photolytic cleavage of the azo bond.[3] |
| Atmosphere | Tightly closed container in a dry place | Minimizes exposure to moisture and oxygen, which can participate in hydrolytic and oxidative degradation.[3][7][9] |
| Inert Gas | Optional: Store under Argon or Nitrogen | For maximum long-term stability, an inert atmosphere can displace oxygen and prevent oxidation. |
Q4: Which solvents are recommended for preparing solutions of Salicylazobenzoic acid?
A: The choice of solvent is critical. While solubility is a primary concern, the solvent can also impact stability. For analytical purposes, acetonitrile is often a good choice as it is generally more stable than protic solvents like methanol or ethanol, which can participate in degradation reactions.[10] Always use high-purity, degassed solvents. For biological experiments, buffered aqueous solutions are common, but pH must be carefully controlled. We recommend a pH range of 4.5 to 7 for optimal stability, as extreme pH can accelerate hydrolysis.[11]
Troubleshooting Guide: Common Experimental Issues
This guide provides a logical workflow for diagnosing and resolving specific issues encountered during experiments.
Issue 1: Inconsistent results or loss of activity in a biological assay.
This often points to the degradation of the active compound in the assay medium.
-
Step 1: Verify Solution Integrity: Was the stock solution fresh? If not, prepare a new one from solid material. Analyze the old and new solutions by HPLC to quantify the parent compound and detect degradation products.
-
Step 2: Evaluate Assay Conditions:
-
pH: Is the pH of your culture medium or buffer within the stable range (pH 4.5-7)?[11]
-
Light: Are you protecting your plates/tubes from direct light during incubation and handling?
-
Temperature: Are incubation temperatures higher than necessary? While required for the assay, minimize exposure time.
-
Medium Components: Could components in your medium (e.g., reducing agents like DTT, or metal ions) be degrading the compound?[12]
-
Issue 2: Appearance of unknown peaks in HPLC chromatogram during a time-course experiment.
This is a classic sign of degradation. The troubleshooting process is a systematic investigation to identify the stress factor.
Caption: Troubleshooting workflow for HPLC analysis.
Experimental Protocols
Protocol 1: Forced Degradation Study for Salicylazobenzoic Acid
This protocol is essential for identifying potential degradation pathways and developing a stability-indicating analytical method, as recommended by ICH guidelines.[13][14]
Objective: To systematically assess the stability of Salicylazobenzoic acid under various stress conditions.
Materials:
-
Salicylazobenzoic acid
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV system
-
Photostability chamber, calibrated oven
Methodology:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of Salicylazobenzoic acid in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines). Wrap a control vial in aluminum foil and place it alongside.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acid and base samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a validated HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is a typical starting point.[15][16]
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. Use a photodiode array (PDA) detector to assess peak purity.
Caption: Primary degradation pathways of Salicylazobenzoic acid.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Salicylic acid. Retrieved from [Link]
-
Lab Alley. (n.d.). Salicylic Acid Safety and Handling Guide. Retrieved from [Link]
-
Al-Tohamy, R., et al. (2022). Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. PubMed Central. Retrieved from [Link]
-
Ye, J., et al. (2015). Diversity and Evolution of Integrative and Conjugative Elements Involved in Bacterial Aromatic Compound Degradation. ResearchGate. Retrieved from [Link]
-
Lindquist, N. G., & Yang, T. C. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Retrieved from [Link]
-
Zhang, K., et al. (2017). Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase. PMC - NIH. Retrieved from [Link]
-
Berradi, M., et al. (2024). Sustainable approach on the biodegradation of azo dyes: A short review. ResearchGate. Retrieved from [Link]
-
Solís-López, M. X., et al. (2022). Degradation of Azo Dyes: Bacterial Potential for Bioremediation. MDPI. Retrieved from [Link]
-
Sarkar, S., et al. (2017). Degradation of Synthetic Azo Dyes of Textile Industry: a Sustainable Approach Using Microbial Enzymes. Quora. Retrieved from [Link]
-
ResearchGate. (2024). What makes azo dyes more challenging to degrade compared to other dyes?. Retrieved from [Link]
-
Le, T. H. (2018). Initial degradation mechanism of salicylic acid via electrochemical process. INIS-IAEA. Retrieved from [Link]
-
Mandavgane, S. A. (2015). Kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone, photoozonation and photoperoxone. Journal of Advanced Scientific Research. Retrieved from [Link]
-
Lindquist, N., & Yang, T. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Retrieved from [Link]
-
Rudrappa, T., et al. (2007). A degradation product of the salicylic acid pathway triggers oxidative stress resulting in down-regulation of Bacillus subtilis biofilm formation on Arabidopsis thaliana roots. PubMed. Retrieved from [Link]
-
Gackowski, M., et al. (2019). The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Salicylazobenzoic acid. PubChem. Retrieved from [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]
-
Chandel, V., et al. (2024). Stabilization of the pharmaceutical finished dosages form by using various techniques. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2025). A REVIEW ON THE STABILIZING AGENT USED FOR PHARMACEUTICAL FORMULATION. Retrieved from [Link]
-
Waterman, K. C. (2002). Stabilization of pharmaceuticals to oxidative degradation. PubMed. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Importance of stability of pharmaceutical formulations. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). SALICYLAZOBENZOIC ACID. Retrieved from [Link]
-
Patel, D., et al. (2017). Simultaneous Rp-HPLC determination of salicylamide, salicylic acid and deferasirox in the bulk API dosages forms. ResearchGate. Retrieved from [Link]
-
Kumar, V., et al. (2022). Identification and characterization of stress degradation products of febuxostat. PubMed. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. Retrieved from [Link]
-
Al-Masoudi, W. A., & Al-Amery, M. H. (2023). Development of stability-indicating assay method...of alpelisib. PubMed. Retrieved from [Link]
-
Gierszewska, M., et al. (2021). The Kinetics of Chitosan Degradation in Organic Acid Solutions. MDPI. Retrieved from [Link]
-
Marks, T. S., et al. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. PubMed. Retrieved from [Link]
-
Muankaew, C., et al. (2023). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations. MDPI. Retrieved from [Link]
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Technical Support Center: Salicylazobenzoic Acid Solubility Enhancement
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for Salicylazobenzoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this molecule. As a diaryl-azo compound possessing both salicylic acid and benzoic acid moieties, Salicylazobenzoic acid presents a significant formulation challenge due to its likely low aqueous solubility. This guide provides a series of troubleshooting steps and in-depth protocols in a question-and-answer format to systematically address and overcome these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting my experiments. What are the fundamental properties of Salicylazobenzoic acid that I should be aware of regarding its solubility?
A1: Understanding the "Why" Behind Poor Solubility
Salicylazobenzoic acid's structure inherently predisposes it to low aqueous solubility. Its key features include:
-
Weakly Acidic Nature: The molecule contains two carboxylic acid groups (-COOH) and one phenolic hydroxyl group (-OH). These are ionizable functional groups. In its neutral, unionized state at low pH, the molecule is more lipophilic and less soluble in water.
-
High Lipophilicity: The presence of two benzene rings contributes to a large, non-polar surface area, making it hydrophobic.
-
Strong Intermolecular Forces: In its solid state, the molecules are likely held together by strong crystal lattice energy, which must be overcome by the solvent for dissolution to occur.
The first step in any solubility enhancement plan is to understand the pH-dependent nature of the compound. For a weak acid like Salicylazobenzoic acid, solubility will dramatically increase as the pH rises above its pKa values, leading to the formation of its more soluble ionized (salt) form.[1][2]
Q2: What is the most direct and fundamental strategy I should try first to dissolve Salicylazobenzoic acid?
A2: pH Adjustment - The Foundational Approach
For any ionizable compound, pH adjustment is the primary and most straightforward method to investigate.[] By increasing the pH of the aqueous medium, you deprotonate the acidic functional groups, converting the neutral molecule into an anionic, more polar salt, which is significantly more water-soluble.[2][4]
The process relies on shifting the equilibrium from the insoluble neutral form (HA) to the soluble ionized form (A⁻) by adding a base.
HA (solid) ⇌ HA (aqueous) ⇌ H⁺ + A⁻ (aqueous)
Increasing the pH (reducing H⁺ concentration) drives the equilibrium to the right, favoring the formation of the soluble anion A⁻.
Caption: pH effect on Salicylazobenzoic acid ionization and solubility.
This protocol allows you to quantify the relationship between pH and the solubility of your compound.
-
Preparation: Prepare a series of buffers (e.g., phosphate, borate) covering a pH range from 4.0 to 9.0.
-
Suspension: Add an excess amount of Salicylazobenzoic acid to a known volume of each buffer in separate vials. Ensure enough solid is present so that undissolved material remains at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid. Alternatively, filter the suspension using a 0.22 µm PVDF syringe filter. Causality Note: Filtration is critical to ensure only the dissolved compound is measured.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).
-
Plotting: Plot the measured solubility (e.g., in µg/mL or mM) on a logarithmic scale against the measured final pH of each sample.
-
Issue: Solubility does not increase as expected with pH.
-
Possible Cause: The pKa of the compound is higher than the tested pH range.
-
Solution: Extend the pH range of your buffers upwards (e.g., to pH 10 or 11), but be mindful of potential compound degradation at extreme pH values.
-
-
Issue: Supersaturation and precipitation occur upon standing after filtration.
-
Possible Cause: The salt form is kinetically soluble but thermodynamically unstable in the buffer.
-
Solution: This indicates that while pH adjustment can transiently increase solubility, a more robust formulation strategy like salt formation or complexation may be needed for long-term stability.[5]
-
Q3: The solubility improved with pH adjustment, but it's still insufficient for my needs, or my formulation requires a near-neutral pH. What should I try next?
A3: Co-solvents and Surfactants - Modifying the Solvent Environment
When pH adjustment alone is not enough, or not feasible, the next logical step is to alter the properties of the solvent itself using co-solvents or surfactants.[6][7]
A co-solvent is an organic solvent that is miscible with water and can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[8]
-
Selection: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Glycerin.[][6]
-
System Preparation: Prepare aqueous solutions containing varying percentages of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v). If required, use a buffer to maintain a constant pH.
-
Solubility Measurement: Follow the same equilibration and quantification steps (A2, Steps 2-5) for each co-solvent mixture.
-
Analysis: Plot solubility against the percentage of co-solvent to identify the most effective agent and the optimal concentration.
Surfactants are amphiphilic molecules that form micelles in water above a certain concentration (the Critical Micelle Concentration, CMC). The hydrophobic core of these micelles can entrap poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.[4]
| Agent Type | Example | Mechanism of Action | Typical Concentration | Key Considerations |
| Co-solvent | Ethanol, Propylene Glycol | Reduces solvent polarity | 5-40% | Can cause precipitation upon dilution; potential toxicity at high concentrations. |
| Non-ionic Surfactant | Polysorbate 80, Poloxamer 188 | Micellar entrapment | 0.1-5% | Generally well-tolerated; effectiveness is drug-dependent. |
| Anionic Surfactant | Sodium Lauryl Sulfate (SLS) | Micellar entrapment | 0.01-1% | Potent solubilizer but can have higher toxicity and potential for irritation. |
-
Issue: The drug precipitates when the co-solvent formulation is diluted into an aqueous buffer.
-
Possible Cause: The concentration of the co-solvent falls below the level required to maintain solubility. This is a very common issue.
-
Solution: This formulation may not be suitable for parenteral administration where significant dilution occurs. Consider using surfactants to create a more stable micellar system or explore advanced methods like solid dispersions.
-
Q4: I need a more robust and permanent solution for solubility enhancement for a solid dosage form. What are the advanced strategies?
A4: Advanced Formulation Technologies
For significant and stable improvements in solubility and dissolution rate, especially for oral solid dosage forms, more advanced strategies are required. The main options are Salt Formation, Complexation, and creating Amorphous Solid Dispersions.
Caption: Decision workflow for selecting a solubility enhancement strategy.
This is a deliberate chemical modification to create a stable, solid salt form of the API with superior solubility and dissolution properties compared to the free acid.[9][10] For Salicylazobenzoic acid, this would involve reacting it with a pharmaceutically acceptable base (counter-ion).
-
Why it works: The ionized salt has much higher aqueous solubility than the neutral crystalline free acid. This is one of the most common and effective strategies for ionizable drugs.[1]
-
Common Counter-ions: Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺), Meglumine, Tromethamine.
-
Key Consideration - The Common Ion Effect: Be aware that the solubility of a salt can be suppressed in a medium that contains a high concentration of the common ion (e.g., the solubility of a hydrochloride salt may decrease in gastric fluid rich in HCl).[11]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of a drug molecule, forming an inclusion complex that has greatly enhanced aqueous solubility.[12]
-
Why it works: The hydrophilic outer surface of the cyclodextrin-drug complex interacts favorably with water, effectively shielding the hydrophobic drug molecule.[13]
-
Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are generally preferred for parenteral use due to their higher solubility and better safety profiles.
Caption: Mechanism of cyclodextrin inclusion complex formation.
This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, preventing it from crystallizing.[14] The resulting amorphous form has a higher energy state than the stable crystalline form, leading to a significant increase in apparent solubility and dissolution rate.[15]
-
Why it works: By eliminating the crystal lattice energy, the energy barrier for dissolution is significantly lowered. The polymer also helps to stabilize the supersaturated state created upon dissolution.[16]
-
Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl methylcellulose acetate succinate (HPMCAS), Soluplus®.
-
Manufacturing Methods: Spray drying and hot-melt extrusion are the most common scalable methods.[14]
This strategy focuses on reducing the particle size of the drug down to the sub-micron (nanometer) range.[17] According to the Noyes-Whitney equation, reducing particle size increases the surface area available for dissolution, thereby increasing the dissolution velocity.[18]
-
Why it works: The increased surface-area-to-volume ratio enhances the dissolution rate.
-
Manufacturing Methods: Top-down methods like media milling or high-pressure homogenization are common.[17]
References
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
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Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. [Link]
-
MDPI. (2020). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. [Link]
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Beige Labs. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?[Link]
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Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]
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National Institutes of Health (NIH). (2021). Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. [Link]
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Wikipedia. (n.d.). Cosolvent. [Link]
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PubMed. (2007). Salt formation to improve drug solubility. [Link]
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PubMed. (1979). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. [Link]
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National Institutes of Health (NIH). (2012). Nanosuspension: An approach to enhance solubility of drugs. [Link]
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International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
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PubMed Central. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. [Link]
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PubMed. (1993). Development of a prodrug of salicylic acid, salicylic acid-L-alanine conjugate, utilizing hydrolysis by rabbit intestinal microorganisms. [Link]
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National Institutes of Health (NIH). (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
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MDPI. (2020). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. [Link]
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ResearchGate. (2020). (PDF) Optimization of class II BCS drug using solid dispersion technique. [Link]
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Semantic Scholar. (1979). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. [Link]
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PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
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MDPI. (2021). Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. [Link]
-
ResearchGate. (2024). (PDF) Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. [Link]
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Wikipedia. (n.d.). Salicylic acid. [Link]
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Cheméo. (n.d.). Chemical Properties of Salicylic acid (CAS 69-72-7). [Link]
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National Institutes of Health (NIH). (2023). Bioorthogonal activation of prodrugs, for the potential treatment of breast cancer, using the Staudinger reaction. [Link]
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ResearchGate. (2016). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]
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Asian Journal of Pharmaceutics. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. [Link]
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Griffith Research Online. (2021). Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. [Link]
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ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?[Link]
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ResearchGate. (2019). Complexation in a β-cyclodextrin-salicylic acid system | Request PDF. [Link]
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ResearchGate. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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National Institutes of Health (NIH). (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
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Impactfactor. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. [Link]
-
ResearchGate. (2006). Solubility and Melting Properties of Salicylic Acid | Request PDF. [Link]
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iajps. (2016). an overview: formulation aspect of solid dispersion and its pharmaceutical application. [Link]
-
Pharmanews. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (2011). Drug Dissolution Enhancement by Salt Formation. [Link]
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Frontiers. (2023). Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. [Link]
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Semantic Scholar. (2006). Solubility and Melting Properties of Salicylic Acid. [Link]
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International Journal of Applied Pharmaceutics. (2022). Formulation And Development Of Nanosuspension For Solubility Enhancement Of Gefitinib. [Link]
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CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. [Link]
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University of Limerick. (2006). Solubility and melting properties of salicylic acid. [Link]
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SciSpace. (2023). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. [Link]
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Validation & Comparative
A Comparative Guide to Salicylazobenzoic Acid (Olsalazine) and Mesalamine in Inflammatory Bowel Disease
This guide provides an in-depth, objective comparison of two cornerstone 5-aminosalicylic acid (5-ASA) therapies for Inflammatory Bowel Disease (IBD): Salicylazobenzoic acid, more commonly known as olsalazine, and mesalamine. Developed for researchers, scientists, and drug development professionals, this document synthesizes clinical efficacy data, explores mechanistic and pharmacokinetic distinctions, and presents detailed experimental protocols for evaluating therapeutic performance.
Introduction: The Evolution of Aminosalicylates in IBD Therapy
Inflammatory Bowel Disease, encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is characterized by chronic inflammation of the gastrointestinal tract. For decades, aminosalicylates have been a first-line treatment for mild-to-moderate IBD. The progenitor of this class, sulfasalazine, established the therapeutic efficacy of the active moiety, 5-aminosalicylic acid (5-ASA). However, the systemic side effects associated with its sulfapyridine carrier molecule prompted the development of alternative delivery systems.[1][2]
Olsalazine and various formulations of mesalamine were engineered to deliver 5-ASA directly to the colon, the primary site of inflammation in ulcerative colitis, while minimizing systemic absorption and associated adverse events.[3] Olsalazine is a prodrug composed of two 5-ASA molecules linked by an azo bond.[4] Mesalamine preparations, conversely, encapsulate the 5-ASA molecule in various pH-sensitive or delayed-release formulations to ensure targeted delivery.[5] This guide dissects the critical differences in their design, mechanism, and clinical performance.
Mechanism of Action and Pharmacokinetic Profiles
The therapeutic effect of both drugs hinges on the topical action of 5-ASA on the colonic mucosa. While the precise mechanism is not fully elucidated, 5-ASA is known to exert its anti-inflammatory effects through multiple pathways, including the inhibition of prostaglandin and leukotriene synthesis and the downregulation of pro-inflammatory cytokines via the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway.[4][6]
Caption: Mechanism of 5-ASA Delivery and Action.
The fundamental difference lies in their pharmacokinetics. Olsalazine consists of two 5-ASA molecules that remain linked until cleaved by bacterial azo-reductase in the colon.[4] This ensures that the active drug is released almost exclusively in the large intestine. Mesalamine formulations use various technologies, such as Eudragit-S coatings that dissolve at pH >7 (distal ileum/colon) or ethylcellulose microgranules that release the drug slowly throughout the GI tract.[5][7]
This distinction has significant clinical implications. Studies have shown that olsalazine administration leads to almost double the intraluminal colonic concentration of 5-ASA compared to equimolar doses of mesalamine preparations.[8][9] Concurrently, olsalazine treatment is associated with lower systemic serum concentrations and urinary excretion of 5-ASA and its metabolite, Ac-5-ASA.[8][9][10] This higher local concentration and lower systemic load may enhance topical efficacy while reducing the potential risk of systemic side effects, such as nephrotoxicity.[8][10]
Caption: Pharmacokinetic Drug Delivery Pathways.
Comparative Clinical Efficacy
Direct head-to-head trials provide the most robust evidence for comparing these therapies.
Ulcerative Colitis: Induction of Remission
For inducing remission in mild-to-moderate active UC, the data suggest comparable efficacy. A randomized controlled trial comparing olsalazine (3 g/day ) with enteric-coated mesalamine (3 g/day ) over 12 weeks found no significant difference in the rates of endoscopic remission.[11] In this study, 52.2% of patients treated with olsalazine achieved endoscopic remission compared to 48.8% of those on mesalamine.[11] Both treatments were also comparable in terms of clinical activity index and global assessment by investigators.[11]
Ulcerative Colitis: Maintenance of Remission
In the maintenance of remission, evidence suggests a potential advantage for olsalazine. A 12-month, randomized, observer-blind trial directly compared olsalazine (1.0 g/day ) with mesalamine (1.2 g/day ) in 100 patients with UC in remission.[1][12] The results showed that olsalazine was significantly more effective at preventing relapse.[1][12]
-
Intention-to-Treat Analysis: 24% of patients in the olsalazine group relapsed, compared to 46% in the mesalamine group (p=0.025).[1][12]
-
Per-Protocol Analysis: The relapse rate was 12% for olsalazine versus 33% for mesalamine (p<0.05).[12]
This superior efficacy in maintaining remission may be attributable to the more consistent and higher local delivery of 5-ASA to the entire colon by olsalazine.[8]
Efficacy in Crohn's Disease
The role of 5-ASAs in Crohn's Disease is more contentious.[13][14] Systematic reviews and meta-analyses have shown conflicting evidence, with some studies suggesting a small benefit for sulfasalazine in mild-to-moderate disease, but no definite benefit for mesalamine in inducing remission.[13][14][15] There is a lack of direct comparative trials between olsalazine and mesalamine specifically for Crohn's disease, and their use in this context remains uncertain.[13][16]
Mucosal Healing
Mucosal healing is now recognized as a critical therapeutic endpoint in IBD, as it is associated with improved long-term outcomes, including reduced rates of clinical relapse and hospitalization.[17] Studies on mesalamine have demonstrated endoscopic healing in 30-80% of UC patients within 6-8 weeks of treatment.[7] Higher doses of mesalamine (e.g., 4.8 g/day ) have been shown to produce significantly better mucosal healing rates than lower doses.[7] While direct comparative data on mucosal healing rates between olsalazine and mesalamine are scarce, the higher colonic 5-ASA concentrations achieved with olsalazine could theoretically translate to favorable healing outcomes.[8][9]
Quantitative Data Summary
Table 1: Efficacy in Ulcerative Colitis (Head-to-Head Trials)
| Outcome | Olsalazine | Mesalamine | Study Details | Source |
|---|---|---|---|---|
| Induction of Endoscopic Remission | 52.2% | 48.8% | 12-week trial; 3 g/day for both drugs. Difference not significant (P=0.67). | [11] |
| Maintenance of Remission (Relapse Rate) | 24% | 46% | 12-month trial; Olsalazine 1.0 g/day vs Mesalamine 1.2 g/day . (P=0.025). |[1][12] |
Table 2: Safety and Tolerability Profile
| Adverse Event Profile | Olsalazine | Mesalamine | Key Considerations | Source |
|---|---|---|---|---|
| Common Side Effects | Dose-dependent watery diarrhea (~17%), abdominal pain, nausea. | Headache, nausea, abdominal pain, perianal irritation (rectal forms). | Diarrhea with olsalazine is a notable side effect, though often manageable with dose reduction. | [3][18][19] |
| Withdrawal due to Adverse Events | Comparable to mesalamine in some studies, primarily due to diarrhea. | Generally low withdrawal rates, comparable to placebo in some analyses. | A systematic review found no significant differences in overall adverse events between olsalazine and placebo or sulfasalazine. | [11][20] |
| Systemic Absorption | Very low systemic absorption of 5-ASA. | Higher systemic absorption compared to olsalazine. | Lower systemic load with olsalazine may reduce risk of nephrotoxicity. |[8][9][10] |
Experimental Protocols
Protocol: Assessment of Clinical Disease Activity in Ulcerative Colitis
This protocol outlines the use of the Ulcerative Colitis Disease Activity Index (UCDAI) in a clinical trial setting.
Objective: To quantitatively assess disease activity at baseline and follow-up visits.
Methodology:
-
Patient Interview & Diary Review: At each study visit, collect patient-reported data for the preceding three days on the following four parameters:
-
Stool Frequency:
-
0: Normal
-
1: 1-2 stools/day more than normal
-
2: 3-4 stools/day more than normal
-
3: 5 or more stools/day more than normal
-
-
Rectal Bleeding:
-
0: None
-
1: Streaks of blood with stool less than 50% of the time
-
2: Obvious blood with stool most of the time
-
3: Blood alone passed
-
-
Physician's Global Assessment (PGA):
-
0: Normal/Inactive disease
-
1: Mild disease
-
2: Moderate disease
-
3: Severe disease
-
-
-
Endoscopic Assessment: Perform flexible sigmoidoscopy or colonoscopy.
-
Mucosal Appearance Score:
-
0: Normal or inactive disease
-
1: Mild disease (erythema, decreased vascular pattern, mild friability)
-
2: Moderate disease (marked erythema, absent vascular pattern, friability, erosions)
-
3: Severe disease (spontaneous bleeding, ulceration)
-
-
-
Scoring: Sum the scores from all four components. The total score ranges from 0 to 12.
-
Remission: UCDAI score ≤ 2 with no individual subscore > 1.
-
Response: Decrease in UCDAI score of ≥ 3 points from baseline.
-
Protocol: Endoscopic Evaluation of Mucosal Healing
Objective: To assess the degree of mucosal healing as a primary or secondary endpoint.
Methodology:
-
Instrumentation: Utilize a high-resolution video endoscope. Ensure standardized bowel preparation for all subjects to guarantee clear visualization.
-
Procedure:
-
Perform a full colonoscopy to the cecum at baseline and at the final study visit (e.g., Week 12 or 52).
-
Record the procedure. All videos should be reviewed centrally by two independent, blinded gastroenterologists.
-
-
Scoring System: Employ a validated endoscopic scoring system, such as the Mayo Endoscopic Subscore (MES).
-
MES 0: Normal or inactive disease; normal vascular pattern.
-
MES 1: Mild disease; erythema, decreased vascular pattern, mild friability.
-
MES 2: Moderate disease; marked erythema, loss of vascular pattern, friability, erosions.
-
MES 3: Severe disease; spontaneous bleeding and ulceration.
-
-
Definition of Mucosal Healing: A priori, define mucosal healing as achieving an MES of 0 or 1. A more stringent definition of complete mucosal healing requires an MES of 0.
-
Biopsy Collection: Collect mucosal biopsies from predefined colonic segments for histologic assessment, which can serve as a correlative endpoint.
Conclusion and Future Perspectives
Both olsalazine and mesalamine are effective therapies for ulcerative colitis, representing a significant advancement over sulfasalazine by eliminating the sulfapyridine moiety. The choice between them requires careful consideration of their distinct pharmacokinetic profiles and the existing clinical evidence.
-
Mesalamine offers a wide array of formulation technologies, allowing for targeted drug release to different segments of the gastrointestinal tract. Clinical trial data robustly support its efficacy for inducing and maintaining remission in UC.[5][7]
-
Salicylazobenzoic acid (Olsalazine) provides a highly efficient, colon-specific delivery of 5-ASA, resulting in higher local drug concentrations and lower systemic exposure.[8][9] This may confer a clinical advantage in maintaining remission for patients with ulcerative colitis.[1][12] However, its utility can be limited by a higher incidence of dose-dependent watery diarrhea.[3][18]
For the drug development professional, the data suggest that optimizing colonic drug concentration, as achieved by olsalazine's azo-bond delivery system, is a successful strategy, particularly for remission maintenance. Future research should include more head-to-head trials that use mucosal healing as a primary endpoint and directly compare modern, high-dose mesalamine formulations with olsalazine. Understanding the interplay between luminal drug concentration, mucosal healing rates, and long-term patient outcomes will be crucial for refining the next generation of IBD therapies.
References
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Kruis, W., Brandes, J. W., Schreiber, S., Theuer, D., Krakamp, B., E.SCHUÈ, T. Z., ... & Judmaier, G. (1998). Olsalazine versus mesalazine in the treatment of mild to moderate ulcerative colitis. Alimentary Pharmacology & Therapeutics, 12(8), 707-715. [Link]
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D'Arienzo, A. (1991). Mesalamine and olsalazine: 5-aminosalicylic acid agents for the treatment of inflammatory bowel disease. Clinical Pharmacy, 10(7), 518-529. [Link]
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Courtney, M. G., Nunes, D. P., & Bergin, C. F. (1996). Olsalazine was more effective than mesalazine in maintaining remission from ulcerative colitis. ACP Journal Club, 125(3), 65. [Link]
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Drugs.com. (n.d.). Mesalamine vs Olsalazine Comparison. [Link]
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Courtney, M. G., O'Malley, P. D., & Farrell, R. J. (1992). Randomised comparison of olsalazine and mesalazine in prevention of relapses in ulcerative colitis. The Lancet, 339(8804), 1279-1281. [Link]
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Goa, K. L., & Heel, R. C. (1988). Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease. Drugs, 36(6), 734-756. [Link]
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Christensen, L. A., Fallingborg, J., Abildgaard, K., Jacobsen, B. A., Sanchez, G., Hansen, S. H., ... & Rasmussen, S. N. (1993). Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis: comparison of intraluminal colonic concentrations, serum values, and urinary excretion. Gut, 34(12), 1690-1694. [Link]
-
Semantic Scholar. (n.d.). Mesalamine and olsalazine: 5-aminosalicylic acid agents for the treatment of inflammatory bowel disease. [Link]
-
Semantic Scholar. (n.d.). Olsalazine versus mesalazine in the treatment of mild to moderate ulcerative colitis. [Link]
-
Semantic Scholar. (n.d.). Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis: comparison of intraluminal colonic concentrations, serum values, and urinary excretion. [Link]
-
ACP Journals. (2004). Balsalazide achieved symptomatic remission sooner than mesalamine for ulcerative colitis. [Link]
-
Loftus, E. V. Jr, Kane, S. V., & Bjorkman, D. (2004). Systematic review: short-term adverse effects of 5-aminosalicylic acid agents in the treatment of ulcerative colitis. Alimentary pharmacology & therapeutics, 19(2), 179-189. [Link]
-
YouTube. (2025). Pharmacology of Olsalazine (Dipentum) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. [Link]
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Lauritsen, K., Hansen, J., Bytzer, P., Bukhave, K., & Rask-Madsen, J. (1990). Longterm olsalazine treatment: pharmacokinetics, tolerance and effects on local eicosanoid formation in ulcerative colitis and Crohn's colitis. Gut, 31(9), 1026-1030. [Link]
-
Akobeng, A. K., & Gardener, E. (2011). Efficacy of 5-aminosalicylates in Crohn's disease: systematic review and meta-analysis. The American journal of gastroenterology, 106(5), 830-838. [Link]
-
Medscape. (2013). Mucosal Healing in Inflammatory Bowel Diseases. [Link]
-
Bokemeyer, B., Hommes, D., Gill, I., & Tarpila, S. (2012). Mesalazine in left-sided ulcerative colitis: Efficacy analyses from the PODIUM trial on maintenance of remission and mucosal healing. Journal of Crohn's and Colitis, 6(4), 476-482. [Link]
-
Lichtenstein, G. R. (2010). Mesalamine in the treatment and maintenance of remission of ulcerative colitis. Expert review of gastroenterology & hepatology, 4(1), 21-35. [Link]
-
Gordon, M., Akobeng, A. K., & Thomas, A. G. (2011). Efficacy of 5-aminosalicylates in Crohn's disease: systematic review and meta-analysis. Postgraduate medical journal, 87(1033), 747-753. [Link]
-
YouTube. (2011). Mechanism of Action of Aminosalicylates. [Link]
-
Hassan, S. I., Hassan, S. M. A., & Begum, H. (2016). Relative effectiveness of aminosalicylates in the management of acute ulcerative colitis-Mesalamine vs Sulfasalazine. International Archives of Integrated Medicine, 3(12), 1-6. [Link]
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Christensen, L. A., Fallingborg, J., Abildgaard, K., Jacobsen, B. A., Sanchez, G., Hansen, S. H., ... & Rasmussen, S. N. (1993). Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis: comparison of intraluminal colonic concentrations, serum values, and urinary excretion. Gut, 34(12), 1690-1694. [Link]
-
MyCrohnsAndColitisTeam. (2025). Mesalamine Formulations Explained: 5 Types for Ulcerative Colitis. [Link]
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Prantera, C., Kohn, A., Campieri, M., Caprilli, R., Cottone, M., Pallone, F., ... & Italian IBD Study Group. (1996). Oral 4-aminosalicylic acid versus 5-aminosalicylic acid slow release tablets. Double blind, controlled pilot study in the maintenance treatment of Crohn's ileocolitis. Gastroenterology, 110(3), 666-671. [Link]
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Kedia, S., Sinha, S., Pratap, M., Vasudevan, A., Singh, A., Upadhyay, A., ... & Ahuja, V. (2020). Colitis and Crohn's Foundation (India) consensus statements on use of 5-aminosalicylic acid in inflammatory bowel disease. Intestinal research, 18(3), 253. [Link]
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Crohn's & Colitis UK. (n.d.). 5-ASAs (Aminosalicylates). [Link]
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Abdominal Key. (n.d.). The Importance of Mucosal Healing in Ulcerative Colitis. [Link]
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Navigating the Therapeutic Landscape of Ulcerative Colitis: A Comparative Guide to Sulfasalazine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving field of inflammatory bowel disease (IBD) therapeutics, a thorough understanding of the clinical performance of established and novel agents is paramount. This guide provides an in-depth, objective comparison of Sulfasalazine (Salicylazobenzoic acid) and its key alternatives for the treatment of ulcerative colitis (UC). We will delve into the clinical trial data, mechanistic underpinnings, and experimental methodologies that inform current treatment paradigms.
The Foundation: Sulfasalazine - A Progenitor in Ulcerative Colitis Treatment
Sulfasalazine, a compound linking sulfapyridine and 5-aminosalicylic acid (5-ASA), has been a cornerstone of UC therapy for decades. Its efficacy hinges on the cleavage of this bond by colonic bacteria, releasing the therapeutically active 5-ASA moiety directly at the site of inflammation.
Mechanism of Action
The primary anti-inflammatory effect of Sulfasalazine is attributed to its 5-ASA component, though the sulfapyridine moiety may also possess some immunomodulatory properties. The precise mechanisms of 5-ASA are not fully elucidated but are thought to involve the inhibition of inflammatory mediators such as prostaglandins and leukotrienes through the cyclooxygenase (COX) and lipoxygenase pathways.
Caption: Mechanism of Sulfasalazine Action in the Colon.
Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of Sulfasalazine in inducing and maintaining remission in patients with mild to moderate UC.[1][2] In a study of patients with mildly and moderately active UC, treatment with Sulfasalazine (1 g thrice daily) for 6 weeks resulted in clinical remission in 71.8% of patients.[1][2] However, endoscopic and histological remission rates were lower, at 21.8% and 16.4% respectively, indicating that symptomatic improvement may precede complete mucosal healing.[1][2]
The Evolution: Mesalamine (5-ASA) Formulations - Improving Tolerability
While effective, the sulfapyridine component of Sulfasalazine is associated with a significant number of adverse effects. This led to the development of various Mesalamine (5-ASA) formulations designed to deliver the active moiety to the colon with fewer systemic side effects. These include pH-dependent coated tablets, delayed-release capsules, and multi-matrix systems.[3]
Head-to-Head with Sulfasalazine: A Comparative Analysis
Multiple studies have compared the efficacy and safety of Mesalamine formulations with Sulfasalazine.
A randomized, double-blind trial comparing coated Mesalamine (1.5 g/day ) with Sulfasalazine (3.0 g/day ) for eight weeks in patients with active UC found comparable remission rates.[4] By week eight, 74% of the Mesalamine group and 81% of the Sulfasalazine group were in remission.[4] Notably, the incidence of adverse events was significantly lower in the Mesalamine group (14%) compared to the Sulfasalazine group (24%).[4]
Another comparative study found that for inducing remission, Mesalamine was more effective than Sulfasalazine.[3] For maintaining remission, their effectiveness was similar.[3]
| Parameter | Sulfasalazine | Mesalamine (5-ASA) | Source(s) |
| Induction of Remission (8 weeks) | ~81% | ~74% | [4] |
| Maintenance of Remission | Similar to Mesalamine | Similar to Sulfasalazine | [3] |
| Adverse Event Rate | Higher (e.g., 24%) | Lower (e.g., 14%) | [4] |
| Common Side Effects | Headache, nausea, diarrhea, rash | Generally well-tolerated | [3] |
Table 1: Comparative Efficacy and Safety of Sulfasalazine and Mesalamine.
Experimental Protocol: A Representative Randomized Controlled Trial
The following outlines a typical methodology for a head-to-head comparison of Sulfasalazine and a Mesalamine formulation.
Objective: To compare the efficacy and safety of oral delayed-release Mesalamine versus Sulfasalazine for the induction of remission in active, mild to moderate ulcerative colitis.
Study Design: A multicenter, randomized, double-blind, parallel-group clinical trial.
Patient Population:
-
Inclusion Criteria: Adult patients (18-75 years) with a confirmed diagnosis of active, mild to moderate UC (e.g., Mayo Score of 4-10).
-
Exclusion Criteria: Severe colitis, extensive colonic disease requiring hospitalization, previous intolerance to aminosalicylates, use of corticosteroids or other immunosuppressants within the last 30 days.
Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either Mesalamine or Sulfasalazine. Both patients and investigators are blinded to the treatment allocation.
Intervention:
-
Group A: Delayed-release Mesalamine (e.g., 2.4 g/day , divided doses).
-
Group B: Sulfasalazine (e.g., 3 g/day , divided doses).
Study Duration: 8 weeks of treatment.
Endpoints:
-
Primary Endpoint: Clinical remission at week 8, defined as a Mayo Score ≤ 2 with no individual subscore > 1.
-
Secondary Endpoints: Clinical response (decrease in Mayo Score of ≥ 3 points and ≥ 30% from baseline), endoscopic improvement (decrease in endoscopy subscore of ≥ 1), and incidence of adverse events.
Assessments:
-
Clinical assessments (stool frequency, rectal bleeding, physician's global assessment) at baseline, week 4, and week 8.
-
Endoscopy with biopsy at baseline and week 8.
-
Safety monitoring (adverse event reporting, laboratory tests) throughout the study.
Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population. The proportion of patients achieving clinical remission in each group is compared using a chi-squared test or Fisher's exact test.
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A Comparative Analysis of the Side Effect Profiles: Salicylazobenzoic Acid Versus Sulfasalazine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the side effect profiles of Salicylazobenzoic acid and the established therapeutic agent, sulfasalazine. The information presented herein is intended to support research and development efforts in the field of inflammatory bowel disease (IBD) and other inflammatory conditions.
Introduction: The Rationale for an Alternative to Sulfasalazine
Sulfasalazine has long been a cornerstone in the management of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis. Its therapeutic efficacy is well-established; however, its clinical utility is often limited by a significant incidence of adverse effects.[1][2] These side effects are largely attributed to the systemic absorption of its sulfapyridine moiety, which is released upon the bacterial cleavage of the azo bond in the colon.[3]
This has driven the development of alternative 5-aminosalicylic acid (5-ASA) delivery molecules that aim to retain the therapeutic benefits of the 5-ASA component while minimizing the toxicity associated with sulfapyridine. One such molecule is Salicylazobenzoic acid, also known as benzalazine.[4] This guide will delve into a comparative analysis of the side effect profiles of these two compounds, supported by available clinical and preclinical data.
Metabolic Pathways and Their Influence on Side Effects
The differing side effect profiles of sulfasalazine and Salicylazobenzoic acid are intrinsically linked to their metabolic fates within the body.
Sulfasalazine Metabolism:
Upon oral administration, approximately 90% of a sulfasalazine dose reaches the colon intact.[1] There, gut bacteria cleave the azo bond, releasing two primary metabolites: 5-aminosalicylic acid (5-ASA or mesalamine) and sulfapyridine.[5][6] 5-ASA is the therapeutically active component, exerting its anti-inflammatory effects locally in the colon.[3] Conversely, sulfapyridine is largely absorbed systemically and is responsible for many of the dose-dependent and idiosyncratic adverse reactions associated with sulfasalazine.[3]
Salicylazobenzoic Acid (Benzalazine) Metabolism:
Salicylazobenzoic acid is designed as a 5-azo derivative of 5-aminosalicylic acid, intended to circumvent the side effects caused by the sulfapyridine moiety of sulfasalazine.[4][7] Similar to sulfasalazine, it is metabolized by intestinal bacteria, which cleave the azo bond to release 5-ASA.[4] However, instead of sulfapyridine, the carrier molecule is benzoic acid, which is generally considered to have a more favorable safety profile.
Preclinical toxicology assessment workflow.
Clinical Trial Protocol for Comparative Side Effect Profiling
Objective: To compare the incidence and severity of adverse events between two active compounds in a relevant patient population.
Methodology (based on the double-blind comparison of Salicylazobenzoic acid and sulfasalazine): [4][7]
-
Study Design: A prospective, randomized, double-blind, parallel-group study is the gold standard.
-
Patient Population: Patients with a confirmed diagnosis of the target disease (e.g., active ulcerative colitis) meeting specific inclusion and exclusion criteria.
-
Randomization and Blinding: Patients are randomly assigned to receive either the test compound or the comparator. Both patients and investigators are blinded to the treatment allocation.
-
Treatment: Each group receives the assigned medication at a specified dose and duration.
-
Adverse Event Monitoring:
-
Systematic Inquiry: Patients are systematically questioned about the occurrence of predefined and open-ended adverse events at each study visit.
-
Physical Examinations: Regular physical examinations are conducted.
-
Laboratory Tests: Blood and urine samples are collected at baseline and at regular intervals to monitor hematological, hepatic, and renal parameters.
-
Diaries: Patients may be asked to keep diaries to record any symptoms or side effects experienced between visits.
-
-
Data Analysis: The incidence, severity, and causality of all adverse events are recorded and compared between the treatment groups using appropriate statistical methods.
Conclusion and Future Directions
The available evidence suggests that Salicylazobenzoic acid (benzalazine) has a more favorable side effect profile compared to sulfasalazine, primarily due to the avoidance of the sulfapyridine moiety. The most commonly reported side effects for Salicylazobenzoic acid are mild gastrointestinal symptoms, such as nausea and vomiting. [4][7]Preclinical studies further support its lower systemic toxicity. [5][8] However, the clinical data for Salicylazobenzoic acid is still limited compared to the extensive experience with sulfasalazine. Larger, long-term clinical trials are warranted to fully characterize its safety profile, particularly concerning less common or delayed adverse effects. Future research should also focus on direct comparisons with other 5-ASA formulations to establish the definitive place of Salicylazobenzoic acid in the therapeutic armamentarium for inflammatory diseases.
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Validating the Targeted Release of 5-ASA from Salicylazobenzoic Acid In Vivo: A Comparative Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Colon-Specific 5-ASA Delivery
5-aminosalicylic acid (5-ASA) is a cornerstone in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2][3] Its therapeutic efficacy is largely dependent on its topical action on the inflamed mucosa of the colon.[2] However, when administered orally in its free form, 5-ASA is readily absorbed in the upper gastrointestinal tract (GIT), leading to reduced colonic availability and potential systemic side effects.[1][4] To overcome this challenge, the prodrug strategy has been successfully employed. This approach involves chemically modifying the 5-ASA molecule to create an inactive compound that travels through the upper GIT intact and then releases the active 5-ASA in the colon.[5][6]
Salicylazobenzoic acid (SAB), also known as benzalazine, is a second-generation azo-prodrug of 5-ASA. It is designed to be cleaved by azoreductase enzymes produced by the gut microbiota, which are predominantly located in the colon.[7][8][9] This targeted release mechanism aims to maximize the local concentration of 5-ASA at the site of inflammation, thereby enhancing therapeutic outcomes and minimizing systemic exposure. This guide provides a comprehensive overview of the in vivo validation process for the targeted release of 5-ASA from salicylazobenzoic acid, with a comparative perspective on other 5-ASA delivery systems.
The Mechanism of Action: A Microbiome-Driven Activation
The core principle behind salicylazobenzoic acid's colon-specific delivery lies in the unique enzymatic environment of the large intestine. The azo bond linking 5-ASA to a carrier molecule is the key to this targeted approach.
Caption: Metabolic activation of Salicylazobenzoic Acid in the colon.
In the upper gastrointestinal tract, the environment is largely sterile and lacks the necessary enzymes to break the azo bond. Consequently, salicylazobenzoic acid passes through the stomach and small intestine largely intact, minimizing premature drug release and systemic absorption.[6] Upon reaching the colon, the abundant anaerobic bacteria produce azoreductases that specifically cleave the azo linkage, liberating the active 5-ASA molecule to exert its anti-inflammatory effects directly on the colonic mucosa.[7][9]
In Vivo Validation: A Step-by-Step Experimental Workflow
Validating the targeted release of 5-ASA from salicylazobenzoic acid in a living system is a multi-faceted process that involves pharmacokinetic, pharmacodynamic, and analytical methodologies. The following experimental workflow provides a robust framework for this validation.
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A Meta-Analysis of Salicylazobenzoic Acid in the Treatment of Ulcerative Colitis: A Comparative Guide for Researchers and Clinicians
This guide provides a comprehensive meta-analysis of clinical studies on Salicylazobenzoic acid, commercially known as Olsalazine. It is intended for researchers, scientists, and drug development professionals seeking an in-depth, objective comparison of Olsalazine with other therapeutic alternatives for ulcerative colitis. This document synthesizes data from numerous clinical trials to offer evidence-based insights into the efficacy, safety, and mechanistic action of Olsalazine, thereby informing both clinical practice and future research directions.
Introduction: The Evolution of Aminosalicylates and the Advent of Olsalazine
Ulcerative colitis (UC) is a chronic inflammatory bowel disease characterized by diffuse mucosal inflammation of the colon.[1] For decades, the cornerstone of treatment for mild-to-moderate UC has been 5-aminosalicylic acid (5-ASA). The initial delivery vehicle for 5-ASA was sulfasalazine, a compound linking 5-ASA to sulfapyridine via an azo bond. While effective, the systemic absorption of the sulfapyridine moiety often leads to a range of adverse effects.[2] This limitation spurred the development of newer 5-ASA formulations designed to deliver the active moiety directly to the colon with minimal systemic absorption and improved tolerability.
Olsalazine (Salicylazobenzoic acid) represents a second-generation aminosalicylate, uniquely constructed as a dimer of two 5-ASA molecules joined by an azo bond.[2] This innovative design obviates the need for a sulfa component, offering a therapeutic alternative for patients intolerant to sulfasalazine.[1] This guide will delve into the clinical evidence comparing Olsalazine to its predecessor, sulfasalazine, other 5-ASA formulations like mesalamine, and other classes of drugs used in the management of ulcerative colitis.
Mechanism of Action: A Tale of Targeted Delivery
The therapeutic efficacy of Olsalazine hinges on its targeted delivery of 5-ASA to the colon, the primary site of inflammation in ulcerative colitis. As a prodrug, Olsalazine passes through the stomach and small intestine largely unabsorbed. Upon reaching the colon, the azo bond linking the two 5-ASA molecules is cleaved by bacterial azoreductases, enzymes produced by the resident colonic microbiota. This enzymatic action releases two molecules of 5-ASA directly at the site of inflammation.[3]
The liberated 5-ASA then exerts its anti-inflammatory effects through multiple pathways, including the inhibition of cyclooxygenase and lipoxygenase pathways, thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes.
Caption: A typical randomized controlled trial workflow.
Assessments
-
Baseline: Full medical history, physical examination, complete blood count, renal and liver function tests, and a complete colonoscopy with biopsies.
-
Follow-up (every 3 months): Clinical assessment of disease activity (Mayo score), monitoring for adverse events, and laboratory tests.
-
End of Study (6 months or at relapse): Repeat colonoscopy with biopsies and final safety assessments.
Endpoints
-
Primary Endpoint: Proportion of patients who remain in clinical remission at 6 months.
-
Secondary Endpoints:
-
Time to relapse.
-
Proportion of patients maintaining endoscopic remission.
-
Changes in inflammatory markers (e.g., C-reactive protein, fecal calprotectin).
-
Incidence and severity of adverse events.
-
Conclusion and Future Directions
The meta-analysis of clinical studies on Salicylazobenzoic acid (Olsalazine) confirms its efficacy in the management of ulcerative colitis, particularly for maintaining remission in patients intolerant to sulfasalazine. Its unique molecular design as a 5-ASA dimer allows for targeted colonic delivery and a favorable side-effect profile compared to its predecessor. While generally comparable in efficacy to other aminosalicylates, some evidence suggests a potential superiority over certain mesalamine formulations in preventing relapse.
For the research and drug development community, several key takeaways emerge. The dose-dependent nature of Olsalazine-induced diarrhea highlights the importance of dose-titration strategies in clinical practice. Future research should focus on direct, head-to-head comparative efficacy trials of Olsalazine against newer formulations of mesalamine and other emerging therapies for mild-to-moderate ulcerative colitis. Furthermore, exploring the role of Olsalazine in combination with other therapeutic modalities, and its potential chemopreventive effects in long-standing colitis, represents a promising avenue for future investigation. The continued refinement of targeted drug delivery systems, inspired by the principles of prodrugs like Olsalazine, will undoubtedly shape the future landscape of inflammatory bowel disease treatment.
References
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DIPENTUM® (olsalazine sodium capsules) - accessdata.fda.gov. (n.d.). Retrieved January 16, 2026, from [Link]
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- Controlled trial comparing olsalazine and sulphasalazine for maintenance treatment of ulcerative colitis. (1988). Scandinavian Journal of Gastroenterology Supplement, 148, 45-47.
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- Olsalazine versus mesalazine in the treatment of mild to moderate ulcerative colitis. (1998). Alimentary Pharmacology & Therapeutics, 12(8), 731-737.
- Controlled trial comparing olsalazine and sulphasalazine for the maintenance treatment of ulcerative colitis. (1988). Gut, 29(6), 835-837.
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Pharmacology of Olsalazine (Dipentum) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 22). YouTube. Retrieved January 16, 2026, from [Link]
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Comparative Analysis of Salicylazobenzoic Acid (Sulfasalazine) and Mesalamine for Long-Term Remission in Ulcerative Colitis
This guide provides a comprehensive, data-driven comparison of Sulfasalazine (historically referred to as Salicylazobenzoic acid) and Mesalamine (5-aminosalicylic acid, 5-ASA) for the maintenance of long-term remission in patients with ulcerative colitis (UC). Designed for researchers, drug development professionals, and clinicians, this document synthesizes clinical trial data, explores underlying mechanisms of action, and details the experimental frameworks used to validate these cornerstone therapies.
Introduction: The Clinical Challenge of Sustained Remission in Ulcerative Colitis
Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by a relapsing-remitting course. The primary therapeutic goal for patients who have achieved remission is to maintain this state long-term, thereby preventing debilitating symptoms, reducing the risk of complications such as colorectal cancer, and improving overall quality of life. For decades, aminosalicylates have been the foundation of maintenance therapy for mild-to-moderate UC.
Sulfasalazine, a drug developed in the 1950s, was the first major breakthrough. However, its clinical utility was often hampered by a significant side-effect profile. This led to the development of Mesalamine, which isolates the active anti-inflammatory moiety of sulfasalazine. This guide will objectively compare these two agents, focusing on the critical endpoint of long-term remission, to elucidate the scientific rationale for current treatment paradigms.
Delineating the Mechanisms of Action: A Tale of Two Molecules
Understanding the pharmacological evolution from sulfasalazine to mesalamine is key to appreciating their clinical profiles. Sulfasalazine is a prodrug, designed to deliver its active components to the colon.
Sulfasalazine Metabolism and Action: Sulfasalazine consists of a 5-ASA molecule linked to a sulfapyridine molecule via an azo bond.[1][2] This bond protects the 5-ASA from absorption in the upper gastrointestinal tract. Upon reaching the colon, resident bacteria cleave the azo bond, releasing the two components.[3][4][5]
-
5-Aminosalicylic Acid (5-ASA): This is the primary therapeutic agent. It exerts a topical anti-inflammatory effect on the colonic mucosa.[5][6]
-
Sulfapyridine: This moiety is largely absorbed systemically and is responsible for most of the adverse effects associated with sulfasalazine, including headache, nausea, and potential hematological issues.[3][5] While primarily associated with toxicity, some research suggests it may possess minor immunomodulatory properties.
Mesalamine (5-ASA) Direct Delivery: Mesalamine formulations were engineered to deliver 5-ASA directly to the site of inflammation without the sulfapyridine carrier, thereby minimizing systemic side effects.[6] This is achieved through various delivery mechanisms, such as pH-dependent coatings or encapsulation in controlled-release matrices, which release the active drug within the terminal ileum and colon.[7]
The anti-inflammatory mechanism of 5-ASA itself is multifaceted and not entirely elucidated, but is known to involve:
-
Inhibition of Inflammatory Mediators: Blocking the cyclooxygenase (COX) and lipoxygenase pathways to reduce the production of pro-inflammatory prostaglandins and leukotrienes in the colon.[3][5][8]
-
Modulation of Nuclear Factors: Research suggests 5-ASA metabolites can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that downregulates inflammatory gene expression.[6][9] It may also inhibit the transcription factor nuclear factor kappa-B (NF-κB), a key regulator of the inflammatory response.[4]
Conclusion and Future Directions
The evidence demonstrates that both sulfasalazine and mesalamine are effective options for maintaining long-term remission in ulcerative colitis. While their efficacy is largely comparable, with a potential slight edge for sulfasalazine in some analyses, the clinical decision is almost always dictated by their differing safety profiles. [10][11][12] Mesalamine's targeted delivery of 5-ASA to the colon without the systemically absorbed sulfapyridine moiety provides a significantly improved tolerability profile, making it the preferred first-line agent for maintenance therapy in the majority of patients. [13]The causality is clear: by isolating the active compound, drug developers successfully uncoupled efficacy from the primary source of toxicity.
Sulfasalazine remains a relevant therapeutic option, particularly in cases where cost is a significant barrier or for patients who have historically tolerated the drug well. Future research continues to focus on optimizing mesalamine delivery systems, exploring the efficacy of once-daily dosing regimens to improve adherence, and further elucidating the complex anti-inflammatory pathways of 5-ASA at the molecular level.
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A Comparative Guide to Patient-Reported Outcomes in Clinical Trials of Salicylazobenzoic Acid and its Alternatives for Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Patient's Voice in Ulcerative Colitis Drug Development
Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by debilitating symptoms that significantly impact a patient's quality of life. While traditional clinical endpoints such as endoscopic healing and physician's global assessments are crucial, they do not fully capture the patient's daily experience. Patient-reported outcomes (PROs) have, therefore, become indispensable in clinical trials to measure the efficacy of a treatment from the patient's perspective.[1][2][3] PROs provide a standardized and validated method to quantify symptom severity, functional status, and overall well-being, offering a more holistic view of a drug's therapeutic value.
Salicylazobenzoic acid, delivered as the prodrug Balsalazide, is a second-generation 5-aminosalicylic acid (5-ASA) compound designed to minimize systemic absorption and maximize delivery of the active anti-inflammatory agent to the colon. Its development was driven by the need to improve upon the tolerability of the first-generation 5-ASA, sulfasalazine, which is associated with a higher incidence of adverse effects due to its sulfapyridine moiety.[4][5][6] This guide will compare the patient-reported outcomes associated with Salicylazobenzoic acid (via Balsalazide) against its key comparators: sulfasalazine and mesalamine.
Mechanism of Action: A Targeted Approach to Reducing Inflammation
Understanding the mechanism of action of Salicylazobenzoic acid and its alternatives is fundamental to interpreting their clinical effects and patient-reported outcomes.
Caption: Mechanism of action of Balsalazide.
Balsalazide is a prodrug that remains intact through the stomach and small intestine. Upon reaching the colon, resident bacteria cleave the azo bond, releasing the therapeutically active 5-ASA and an inert carrier molecule. 5-ASA exerts its anti-inflammatory effects locally in the colon by inhibiting cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes. It is also thought to interfere with the production of inflammatory cytokines. This targeted delivery mechanism is designed to maximize efficacy at the site of inflammation while minimizing systemic side effects.
Comparative Performance: Patient-Reported Outcomes in Head-to-Head Trials
Direct comparative trials using validated PRO instruments as primary endpoints for Balsalazide are limited, as many pivotal studies were conducted before the widespread adoption of current PRO standards. However, data on "symptomatic remission," primarily defined by patient-reported stool frequency and rectal bleeding, provide valuable insights. These symptoms are core components of validated PROs like the Inflammatory Bowel Disease Questionnaire (IBDQ).
Balsalazide vs. Mesalamine
Clinical trials comparing Balsalazide to mesalamine, another 5-ASA formulation, have shown that while overall efficacy in achieving symptomatic remission is similar, Balsalazide may offer a faster onset of action.
| Outcome Metric | Balsalazide (6.75 g/day ) | Mesalamine (2.4 g/day ) | Study |
| Symptomatic Remission (8 weeks) | 46% | 44% | Pruitt et al. (2002)[7] |
| Median Time to Symptomatic Remission | 25 days | 37 days | Pruitt et al. (2002)[7] |
| Improvement by 14 days (Stool Frequency) | Statistically significant improvement (p=0.006) | - | Pruitt et al. (2002)[7] |
| Improvement by 14 days (Rectal Bleeding) | Statistically significant improvement (p=0.006) | - | Pruitt et al. (2002)[7] |
| Symptomatic Remission (8 weeks) | 78% | 45% | Green et al. (1998)[8][9] |
| Median Time to First Asymptomatic Day | 10 days | 25 days | Green et al. (1998)[8][9] |
| Adverse Events | 48% | 71% | Green et al. (1998)[8][9] |
Data from these studies suggest that patients treated with Balsalazide may experience a more rapid improvement in key ulcerative colitis symptoms compared to those on mesalamine.
Balsalazide vs. Sulfasalazine
The primary advantage of Balsalazide over sulfasalazine lies in its improved tolerability, a crucial factor for long-term patient adherence and quality of life.
| Outcome Metric | Balsalazide (6.75 g/day ) | Sulfasalazine (3 g/day ) | Study |
| Withdrawals due to Adverse Events | 3.6% (1/28) | 31% (9/29) (p=0.041) | Green et al. (2002)[6] |
| Clinical and Sigmoidoscopic Remission (8 weeks) | 61% | Not reported | Green et al. (1999)[10] |
| Withdrawals due to Adverse Events | Significantly fewer (p=0.004) | - | Green et al. (1999)[10] |
The significantly lower rate of withdrawals due to adverse events for Balsalazide is a critical patient-centric advantage over sulfasalazine.[6][10]
Experimental Protocols: Measuring the Patient Experience
The robust assessment of PROs relies on validated instruments and standardized protocols. The Inflammatory Bowel Disease Questionnaire (IBDQ) and its shorter version, the Short Inflammatory Bowel Disease Questionnaire (SIBDQ) , are widely used and validated tools in IBD clinical trials.
The Inflammatory Bowel Disease Questionnaire (IBDQ)
The IBDQ is a 32-item questionnaire that assesses a patient's health-related quality of life over the preceding two weeks. It is divided into four domains:
-
Bowel Symptoms: (e.g., loose stools, abdominal pain)
-
Systemic Symptoms: (e.g., fatigue, feeling generally unwell)
-
Emotional Function: (e.g., feeling depressed, irritable)
-
Social Function: (e.g., avoiding social events, work attendance)
Protocol for IBDQ Administration:
-
Patient Instruction: Patients are instructed to respond to each of the 32 questions based on their experiences over the last 14 days.
-
Scoring: Each item is scored on a 7-point Likert scale, with 1 indicating the worst state and 7 indicating the best.
-
Total Score Calculation: The total IBDQ score is the sum of all 32 item scores, ranging from 32 to 224. Higher scores indicate a better health-related quality of life.
-
Interpretation: A change of 16-32 points in the total score is considered clinically meaningful.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Salicylazobenzoic Acid
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of salicylazobenzoic acid, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety.
Part 1: Hazard Assessment and Regulatory Context
Salicylazobenzoic acid, also known as Olsalazine when in its sodium salt form, is an azo-bonded dicarboxylic acid. Its proper disposal procedure is dictated by its chemical properties and associated hazards.
Chemical Profile and Inherent Hazards:
-
Azo Compound: The U.S. Environmental Protection Agency (EPA) has identified certain wastes from the production of azo dyes and pigments as potentially hazardous due to the toxicity of their constituent chemicals.[1][2] Azo compounds can cleave to form aromatic amines, which are a class of chemicals that includes known or suspected carcinogens.[3]
-
Organic Acid: As a derivative of benzoic and salicylic acid, it possesses acidic properties. While weak, it can react with bases. Salicylic acid itself is classified as harmful if swallowed and can cause serious eye damage.[4][5]
-
Pharmaceutical Active Compound: The sodium salt, olsalazine, is a pharmaceutical agent. Safety Data Sheets (SDS) for olsalazine indicate it may cause skin and eye irritation and is suspected of damaging the unborn child (Toxic to Reproduction, Category 3).[6][7][8]
Regulatory Framework: In the United States, the management of hazardous waste is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[9][10] As the generator of the waste, you are legally responsible for determining if it is hazardous—either because it is specifically "listed" by the EPA or because it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[9][11]
Given the compound's profile, the most prudent and compliant approach is to manage all salicylazobenzoic acid waste as hazardous chemical waste .
Part 2: Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures safety and compliance from the point of generation to final disposal.
Step 1: Immediate Waste Handling & Personal Protective Equipment (PPE) Before handling waste, always wear appropriate PPE to prevent exposure.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[12]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard lab coat.
-
Work Area: Conduct all waste handling within a well-ventilated area or a chemical fume hood to minimize inhalation risk.
Step 2: Waste Segregation Proper segregation is paramount to prevent dangerous chemical reactions.[9][13]
-
Designate a specific container for salicylazobenzoic acid waste.
-
Do NOT mix this waste with other chemical streams.
-
Crucially, store it separately from:
-
Bases (e.g., sodium hydroxide): To prevent neutralization reactions that can generate heat.
-
Strong Oxidizing Agents: To avoid unpredictable and potentially violent reactions.
-
Incompatible Solvents: Refer to the SDS for specific solvent incompatibilities.[14]
-
Step 3: Containerization All hazardous waste must be stored in appropriate containers to prevent leaks or ruptures.[15]
-
Container Material: Use a chemically compatible container, preferably plastic, with a secure, screw-top cap.[11]
-
Container Condition: The container must be in good condition, free of cracks or deterioration.[15]
-
Fill Level: Do not fill the container beyond 90% capacity (or at least one inch of headroom) to allow for expansion of contents.[15]
-
Closure: Keep the container closed at all times except when adding waste.[16]
Step 4: Labeling Proper labeling is a regulatory requirement and essential for safety.
-
All waste containers must be clearly labeled as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "Salicylazobenzoic acid" .
-
A clear statement of the associated hazards (e.g., "Irritant," "Potential Reproductive Toxin").
-
The date on which waste was first added to the container.
-
Step 5: Accumulation in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA.
-
The SAA must be at or near the point of waste generation.[11]
-
It must be under the control of the laboratory personnel generating the waste.
-
Inspect the SAA weekly for any signs of container leakage.[15]
-
There are regulatory limits on the volume of waste that can be stored and the time it can be kept in an SAA.[11]
Step 6: Arranging for Final Disposal Laboratory personnel should never transport hazardous waste themselves.[16]
-
Once the waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health & Safety (EH&S) department.
-
Submit a chemical waste collection request form as required by your institution.
-
EH&S will arrange for the pickup and final disposal of the waste via a licensed hazardous waste management company, ensuring it is tracked from "cradle-to-grave" using the hazardous waste manifest system.[17][18]
Part 3: Prohibited Disposal Methods
To ensure safety and avoid regulatory violations, the following disposal methods are strictly prohibited for salicylazobenzoic acid:
-
NO Drain Disposal: While some simple acids can be neutralized and flushed, this is not appropriate for salicylazobenzoic acid.[19] Its other hazardous characteristics (azo compound, potential toxicity) preclude this option.[6][7] Only specific, non-hazardous chemicals with a pH between 5.5 and 10.5 are suitable for drain disposal, and this compound does not meet that criteria.[20]
-
NO Trash Disposal: Solid chemical waste must not be disposed of in the regular trash.[15][20]
-
NO Evaporation: Allowing waste to evaporate in a fume hood is an illegal and unsafe disposal method.[16]
Part 4: Spill & Emergency Procedures
In the event of a small spill of solid salicylazobenzoic acid:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Wear PPE: Don all required PPE as outlined in Step 1.
-
Contain and Collect: Collect spilled material using a method that minimizes dust generation, such as using a damp cloth or a HEPA-filtered vacuum.[6] Do not dry sweep.
-
Package Waste: Place all contaminated materials (absorbents, cloths, PPE) into a properly labeled hazardous waste container for disposal.[7]
-
Decontaminate: Thoroughly clean the spill area.
For large spills, evacuate the area and contact your institution's emergency response or EH&S office immediately.
Part 5: Data Summary & Workflow Visualization
The following table summarizes the key operational parameters for handling salicylazobenzoic acid waste.
| Parameter | Guideline | Rationale |
| Hazard Classification | Hazardous Chemical Waste | Based on its nature as an azo compound, organic acid, and potential reproductive toxin.[1][4][6] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | To prevent eye/skin contact and irritation.[7][12] |
| Incompatible Materials | Strong Bases, Strong Oxidizers | To prevent uncontrolled exothermic or violent reactions.[14] |
| Primary Disposal Method | Collection via Institutional EH&S | Ensures regulatory compliance and safe handling by licensed professionals.[11][16] |
| Prohibited Disposal | Drain, Regular Trash, Evaporation | Prevents environmental contamination and unsafe conditions.[15][16][20] |
The diagram below illustrates the compliant workflow for the disposal of salicylazobenzoic acid.
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for Salicylazobenzoic Acid (Sulfasalazine)
Salicylazobenzoic acid, more commonly known as Sulfasalazine, is a potent anti-inflammatory agent widely used in both clinical practice and research, including for the treatment of rheumatoid arthritis and ulcerative colitis.[1][2] While invaluable in drug development and scientific study, its handling as a raw chemical powder demands a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of Sulfasalazine, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to empower researchers, scientists, and drug development professionals to operate with confidence, ensuring both personal safety and data integrity.
Foundational Safety: Understanding the Hazards
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is essential. This hazard assessment is the logical basis for every safety recommendation that follows. Sulfasalazine is classified as a hazardous substance and presents multiple risks that dictate the required levels of protection.[3][4]
The primary hazards associated with solid Sulfasalazine involve sensitization, irritation, and potential long-term health effects.[5] Inhalation of the fine powder or direct contact with skin and eyes are the main exposure routes. Therefore, the safety strategy must be built around a multi-layered defense system, combining engineering controls with appropriate PPE.
GHS Hazard Classification Summary
The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication. The table below summarizes the key classifications for Sulfasalazine, which form the basis for our PPE recommendations.[4][5]
| Pictogram | Hazard Class | Hazard Statement |
| Respiratory Sensitization, Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6] | |
| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction.[5][6] | |
| Carcinogenicity, Category 2 | H351: Suspected of causing cancer.[5] | |
| Reproductive Toxicity, Category 2 | H361: Suspected of damaging fertility or the unborn child.[5] | |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed.[4] | |
| Skin Irritation, Category 2 | H315: Causes skin irritation.[4] | |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation.[4] | |
| Acute Toxicity, Inhalation, Category 4 | H332: Harmful if inhaled.[4] | |
| Specific Target Organ Toxicity, Single Exposure, Category 3 | H335: May cause respiratory irritation.[4] |
The Core Defense: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its effectiveness hinges on proper selection, use, and maintenance. The following PPE is mandatory when handling Sulfasalazine powder.
Hand Protection: Chemical-Resistant Gloves
Given the risk of skin irritation and sensitization, robust hand protection is non-negotiable.[3]
-
Material: Nitrile rubber gloves are the standard recommendation. They provide excellent resistance to a wide array of chemicals and are a safe alternative for individuals with latex allergies.[5]
-
Protocol: Always inspect gloves for tears or punctures before use. For tasks involving significant quantities of powder, such as weighing or large-scale transfers, double-gloving is a best practice. This provides an additional layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
Disposal: Dispose of contaminated gloves immediately after use in a designated chemical waste container.[5] Do not reuse disposable gloves.
Eye and Face Protection: Preventing Ocular Exposure
Sulfasalazine powder can cause serious eye irritation.[4] Therefore, eye protection is crucial.
-
Standard Operations: For general handling, such as preparing solutions in a fume hood, safety glasses with side shields are the minimum requirement.[4]
-
High-Risk Operations: When there is a significant risk of splashing or dust generation (e.g., during bulk transfers or spill cleanup), upgrade to chemical splash goggles .[4] For maximum protection, a face shield should be worn in conjunction with goggles.
Respiratory Protection: Shielding the Airways
The potential for respiratory sensitization and irritation makes respiratory protection a critical component of the safety protocol, especially when engineering controls cannot guarantee exposure levels are minimized.[5][6]
-
Selection: A NIOSH-approved dust respirator or an air-purifying respirator with a particulate filter (e.g., N95 or P100) should be used whenever handling the powder outside of a certified chemical fume hood or ventilated enclosure.[3][7]
-
Fit and Use: Proper fit is essential for a respirator to be effective. Users must be fit-tested and trained on the correct use, maintenance, and limitations of their specific respirator model.
Protective Apparel: Body Coverage
To prevent accidental skin contact and contamination of personal clothing, appropriate lab attire is required.
-
Lab Coat: A clean, buttoned lab coat made of a suitable material must be worn at all times.[7]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in the laboratory. Shorts, skirts, and open-toed shoes are prohibited.
-
Specialized Apparel: For large-scale operations, a disposable apron or overalls may be necessary to provide additional protection.[3]
Operational Plan: A Step-by-Step Handling Workflow
Combining engineering controls with PPE is the most effective strategy for minimizing exposure. The following workflow outlines the standard procedure for weighing Sulfasalazine powder and preparing a solution.
// Node Definitions prep [label="1. Preparation\n(Gather Materials, Review SDS)", fillcolor="#F1F3F4", fontcolor="#202124"]; controls [label="2. Engineering Controls\n(Certify Fume Hood / VBE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; don_ppe [label="3. Don PPE\n(Lab Coat, Goggles, Gloves)", fillcolor="#FBBC05", fontcolor="#202124"]; handle [label="4. Chemical Handling\n(Weigh Powder, Prepare Solution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decon [label="5. Decontamination\n(Clean Spatulas, Glassware, Surface)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; doff_ppe [label="6. Doff PPE\n(Remove Gloves, Goggles, Coat)", fillcolor="#FBBC05", fontcolor="#202124"]; dispose [label="7. Disposal & Hygiene\n(Dispose Waste, Wash Hands)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> controls [label="Proceed"]; controls -> don_ppe [label="System Verified"]; don_ppe -> handle [label="Ready"]; handle -> decon [label="Task Complete"]; decon -> doff_ppe [label="Area Clean"]; doff_ppe -> dispose [label="Personnel Clear"]; } } Caption: Safe handling workflow for Sulfasalazine.
Protocol for Weighing and Solubilization
-
Preparation: Before starting, review the Safety Data Sheet (SDS) for Sulfasalazine.[4] Assemble all necessary equipment, including spatulas, weigh boats, glassware, and solvent.
-
Engineering Controls: Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly. The airflow should be active and unobstructed.[7]
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves as described in Section 2. If not using a ventilated enclosure, a dust respirator is required.
-
Chemical Handling:
-
Perform all manipulations of the solid powder deep within the fume hood to contain any dust.[8]
-
Carefully transfer the desired amount of Sulfasalazine from the stock container to a weigh boat using a clean spatula. Avoid generating dust clouds.[3]
-
Once weighed, transfer the powder into the appropriate vessel for dissolution.
-
Add the solvent slowly to the powder to avoid splashing.
-
-
Decontamination: Thoroughly clean the spatula and the work surface inside the fume hood with an appropriate solvent and cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then goggles, and finally the lab coat.
-
Disposal and Hygiene: Dispose of the contaminated weigh boat, gloves, and any cleaning materials in the designated solid chemical waste container.[3] Immediately wash your hands thoroughly with soap and water.[8]
Emergency and Disposal Plan
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is critical.
Spill Response
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material.
-
Use dry clean-up procedures; avoid generating dust.[3]
-
Carefully collect the material and place it in a sealed container for chemical waste disposal.
-
Decontaminate the area.
-
-
Major Spill (outside containment):
-
Evacuate the immediate area.
-
Alert your institution's safety officer or emergency response team.
-
Prevent entry into the contaminated area. Cleanup should only be performed by trained personnel.[9]
-
Exposure Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[6][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or if respiratory symptoms occur, seek immediate medical attention.[4][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Waste Disposal
All waste contaminated with Sulfasalazine, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Containers: Place all contaminated solid waste into a clearly labeled, sealed container.[9]
-
Regulations: Ensure all disposal practices comply with local, state, and federal regulations. Never dispose of Sulfasalazine down the drain or in regular trash.[3]
By adhering to this comprehensive safety framework, researchers can mitigate the risks associated with handling Salicylazobenzoic acid, fostering a secure environment conducive to scientific advancement.
References
-
Szabo-Scandic. (2019, January 3). Sulfasalazine SAFETY DATA SHEET. Retrieved from [Link]
-
ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Sulfasalazine MSDS. Retrieved from [Link]
-
U.S. National Library of Medicine. (2024, February 15). Sulfasalazine: MedlinePlus Drug Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfasalazine. PubChem Compound Database. Retrieved from [Link]
-
Pfizer. (2016, November 30). SAFETY DATA SHEET - Sulfasalazine Delayed Release Tablets. Retrieved from [Link]
-
Acros Organics. (n.d.). Material Safety Data Sheet - Salicylic Acid, 99+%. Cole-Parmer. Retrieved from [Link]
-
Mayo Clinic. (2025, November 30). Sulfasalazine (oral route) - Side effects & dosage. Retrieved from [Link]
-
WebMD. (2024, December 15). Sulfasalazine (Azulfidine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
Carolina Biological Supply Company. (2018, August 21). Safety Data Sheet - Salicylic Acid. Retrieved from [Link]
-
Pfizer. (n.d.). MATERIAL SAFETY DATA SHEET - Sulfasalazine. MsdsDigital.com. Retrieved from [Link]
-
Arthritis UK. (n.d.). Sulfasalazine. Retrieved from [Link]
-
American College of Rheumatology. (n.d.). Sulfasalazine (Azulfidine). Retrieved from [Link]
-
National Health Service (NHS). (n.d.). How and when to take sulfasalazine. Retrieved from [Link]
Sources
- 1. Sulfasalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfasalazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. msdsdigital.com [msdsdigital.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
